Gilvocarcin V
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
77879-90-4 |
|---|---|
Molecular Formula |
C27H26O9 |
Molecular Weight |
494.5 g/mol |
IUPAC Name |
4-[(2R,3R,4R,5S)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]-8-ethenyl-1-hydroxy-10,12-dimethoxynaphtho[1,2-c]isochromen-6-one |
InChI |
InChI=1S/C27H26O9/c1-5-12-8-15-19(17(9-12)33-3)14-10-18(34-4)21-16(29)7-6-13(20(21)25(14)36-27(15)32)26-23(31)22(30)24(35-26)11(2)28/h5-11,22-24,26,28-31H,1H2,2-4H3/t11-,22-,23-,24+,26-/m1/s1 |
InChI Key |
XCWHINLKQMCRON-UCDARZNSSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C=C)OC)OC)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C=C)OC)OC)O)O)O |
Appearance |
Solid powder |
Other CAS No. |
77879-90-4 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2064A 4-fucofuranose-1-hydroxy-10,12-dimethoxy-8-vinyl-6H-benz(d)naphtho(1,2b)pyran-6-one gilvocarcin V |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Architecture of a Potent Antitumor Agent: The Chemical Structure Elucidation of Gilvocarcin V
For researchers, scientists, and drug development professionals, a deep understanding of the chemical structure of a bioactive compound is the cornerstone of innovation. This in-depth technical guide delves into the pivotal experiments and spectroscopic analyses that led to the definitive structural elucidation of Gilvocarcin V, a potent C-glycoside antitumor antibiotic.
This compound, a member of the gilvocarcin family of natural products, has garnered significant attention in the scientific community for its notable antitumor, antibacterial, and antiviral activities.[1] Its unique mode of action, which involves intercalation into DNA and photo-induced cross-linking, is intrinsically linked to its complex molecular architecture.[2][3] The journey to fully characterize this structure involved a combination of classical chemical degradation techniques and sophisticated spectroscopic methods, culminating in its confirmation through total synthesis.
Spectroscopic Fingerprinting: Unveiling the Core Structure
The initial structural determination of this compound, along with its congener Gilvocarcin M, was achieved through a combination of chemical degradation, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry.[4] These foundational techniques provided the first glimpses into its novel benzonaphthopyranone system linked to a furanose sugar moiety via a C-C glycosyl bond.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Representative ¹H NMR Chemical Shifts for a Gilvocarcin-Type Scaffold (Derived from Polycarcin V Derivatives)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1' | ~5.8 | br s | - |
| H-2' | ~3.8 | d | ~3.0 |
| H-3' | ~4.0 | dd | ~3.0, 9.5 |
| H-4' | ~3.4 | t | ~9.5 |
| H-5' | ~3.6 | dd | ~6.0, 9.5 |
| Aromatic Protons | 7.0 - 8.5 | m | - |
| Vinyl Protons | 5.5 - 7.0 | m | - |
| Methoxy Protons | ~4.0 | s | - |
Note: This data is illustrative and based on derivatives of the related Polycarcin V. Precise chemical shifts for this compound may vary.
Table 2: Representative ¹³C NMR Chemical Shifts for a Gilvocarcin-Type Scaffold (Derived from Polycarcin V Derivatives)
| Carbon | Chemical Shift (δ, ppm) |
| C-1' | ~78 |
| C-2' | ~85 |
| C-3' | ~76 |
| C-4' | ~75 |
| C-5' | ~78 |
| Aromatic Carbons | 100 - 160 |
| Carbonyl Carbon | ~165 |
| Methoxy Carbons | ~56 |
Note: This data is illustrative and based on derivatives of the related Polycarcin V. Precise chemical shifts for this compound may vary.
Mass Spectrometry (MS)
Mass spectrometry provided crucial information about the molecular weight and fragmentation pattern of this compound, confirming its elemental composition of C₂₇H₂₆O₉.[5] High-resolution mass spectrometry (HRMS) would have been pivotal in determining the precise molecular formula. The fragmentation pattern in mass spectrometry offers a roadmap of the molecule's structure, revealing characteristic losses of functional groups. For C-glycosides like this compound, fragmentation often involves cleavages within the sugar moiety and the polycyclic aromatic core.
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment | Description |
| 494 | [M]⁺ | Molecular Ion |
| 479 | [M - CH₃]⁺ | Loss of a methyl group |
| 466 | [M - CO]⁺ | Loss of carbon monoxide |
| 347 | [M - C₅H₉O₄]⁺ | Loss of the fucofuranose sugar moiety |
| 319 | [M - C₅H₉O₄ - CO]⁺ | Subsequent loss of carbon monoxide from the aglycone |
Note: This table represents predicted fragmentation patterns based on the known structure of this compound and general fragmentation rules for similar compounds.
Experimental Protocols: The Method Behind the Structure
Detailed experimental protocols are fundamental for the reproducibility and verification of scientific findings. While the specific parameters from the original 1981 study are not fully accessible, a general outline of the methodologies employed can be constructed based on standard practices of the time and information from related studies.
Isolation and Purification of this compound
This compound is a secondary metabolite produced by certain strains of Streptomyces. The isolation process typically involves:
-
Fermentation: Culturing the producing Streptomyces strain in a suitable nutrient-rich medium to encourage the production of this compound.
-
Extraction: Extracting the fermentation broth with an organic solvent, such as ethyl acetate, to isolate the crude product.
-
Chromatography: Purifying the crude extract using column chromatography, often on silica gel, with a gradient of solvents to separate this compound from other metabolites.
NMR Spectroscopy Protocol
A general protocol for acquiring ¹H and ¹³C NMR spectra for a compound like this compound would involve:
-
Sample Preparation: Dissolving a few milligrams of the purified this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and transferring the solution to an NMR tube.
-
Data Acquisition: Recording the spectra on a high-field NMR spectrometer. For ¹H NMR, standard parameters would be used to acquire a one-dimensional spectrum. For ¹³C NMR, techniques like proton noise decoupling would be employed to simplify the spectrum. 2D NMR experiments such as COSY (Correlation Spectroscopy) and HMQC/HSQC (Heteronuclear Single Quantum Coherence) would be essential for establishing proton-proton and proton-carbon correlations, respectively, to piece together the molecular structure.
-
Data Processing and Analysis: The raw data would be Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts, coupling constants, and integration of the signals would then be analyzed to deduce the structure.
Mass Spectrometry Protocol
A typical electron ionization (EI) mass spectrometry experiment for this compound would entail:
-
Sample Introduction: Introducing a small amount of the purified sample into the mass spectrometer, where it is vaporized.
-
Ionization: Bombarding the vaporized molecules with a high-energy electron beam to generate a molecular ion and various fragment ions.
-
Mass Analysis: Separating the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a magnetic sector or a quadrupole).
-
Detection: Detecting the ions to generate a mass spectrum, which is a plot of ion intensity versus m/z.
-
Fragmentation Analysis: Analyzing the fragmentation pattern to deduce the structure of the molecule by identifying the neutral fragments lost to form the observed ions.
Visualizing the Path to Discovery and the Final Structure
To better illustrate the logical flow of the structure elucidation process and the key structural features of this compound, the following diagrams are provided.
The Definitive Proof: Total Synthesis
While spectroscopic and chemical data provide a robust framework for a molecule's structure, the unequivocal confirmation comes from its total synthesis. The successful synthesis of this compound by independent research groups has served as the final piece of the puzzle, validating the proposed structure and stereochemistry. These synthetic endeavors not only confirmed the structure but also opened avenues for the creation of novel analogs with potentially improved therapeutic properties.
Conclusion
The elucidation of this compound's chemical structure is a testament to the power of a multi-faceted analytical approach, combining traditional chemical methods with advanced spectroscopic techniques. This detailed structural knowledge is not merely an academic exercise; it is the critical foundation upon which future research into the biological activity, mechanism of action, and therapeutic potential of this compound and its derivatives will be built. For scientists in drug discovery and development, this understanding is paramount for the rational design of new and more effective anticancer agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Total Synthesis of the Antitumor Natural Product Polycarcin V and Evaluation of Its DNA Binding Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gilvocarcins, new antitumor antibiotics. 2. Structural elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
Unraveling the Interaction: A Technical Guide to Gilvocarcin V and Topoisomerase II Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gilvocarcin V, a polyketide-derived C-glycoside antibiotic, has garnered significant attention in the field of oncology for its potent antitumor properties. While its primary mechanism of action is widely attributed to DNA intercalation and subsequent light-induced DNA adduct formation, its activity as a topoisomerase II inhibitor represents a critical facet of its cytotoxic profile.[1] This technical guide provides a comprehensive overview of the studies on this compound's inhibition of topoisomerase II, offering a detailed examination of its proposed mechanism, experimental methodologies to quantify this inhibition, and the downstream cellular consequences. This document is intended to serve as a resource for researchers investigating this compound and other potential topoisomerase II-targeting agents.
Core Concepts: Topoisomerase II Inhibition
Topoisomerase II enzymes are essential for resolving DNA topological problems during replication, transcription, and chromosome segregation. They function by creating transient double-strand breaks (DSBs) in the DNA, allowing another DNA segment to pass through, and then religating the break.[2] Topoisomerase II inhibitors are broadly classified into two categories:
-
Topoisomerase II poisons: These agents, which include clinically important drugs like etoposide and doxorubicin, stabilize the "cleavage complex," a covalent intermediate where topoisomerase II is bound to the 5'-ends of the cleaved DNA. This stabilization prevents the religation of the DNA strands, leading to an accumulation of DSBs and triggering cell cycle arrest and apoptosis.[2]
-
Topoisomerase II catalytic inhibitors: These compounds interfere with other steps of the enzymatic cycle, such as ATP binding or DNA binding, without stabilizing the cleavage complex.
While the precise classification of this compound as a topoisomerase II poison or catalytic inhibitor is not definitively established in the available literature, its DNA intercalating properties suggest a potential role in stabilizing the cleavage complex.
Quantitative Data on this compound Topoisomerase II Inhibition
A thorough review of existing literature reveals a notable gap in specific quantitative data for the direct inhibition of topoisomerase II by this compound. While its inhibitory activity is acknowledged, key metrics such as IC50 values from in vitro topoisomerase II relaxation or decatenation assays are not prominently reported. This suggests that the focus of much of the research has been on its DNA-damaging effects. For context, the IC50 values for other topoisomerase II inhibitors are provided in the table below.
| Compound | Topoisomerase II Isoform(s) | Assay Type | IC50 Value (µM) | Reference |
| Etoposide | IIα | Decatenation | ~47.5 | (As cited in a study on novel hybrid compounds) |
| Merbarone | IIα | Decatenation | ~26.0 | (As cited in a study on novel hybrid compounds) |
| Doxorubicin | Not specified | Not specified | ~2.67 | (From a study on benzofuroquinolinediones) |
| XK469 | IIα and IIβ | Decatenation | ~130 | (From a study on anthracycline cardiotoxicity) |
| Dexrazoxane | IIα and IIβ | Decatenation | ~60 | (From a study on anthracycline cardiotoxicity) |
Experimental Protocols
To address the gap in quantitative data, researchers can employ well-established assays for studying topoisomerase II inhibition. The following are detailed methodologies for key experiments.
Topoisomerase II DNA Decatenation Assay
This assay is a gold standard for measuring the catalytic activity of topoisomerase II. The enzyme unlinks catenated kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, into individual minicircles that can be separated by agarose gel electrophoresis.
Materials:
-
Human Topoisomerase IIα or IIβ (commercially available)
-
Kinetoplast DNA (kDNA)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl₂, 0.5 mM ATP, 0.5 mM DTT)
-
This compound stock solution (in DMSO)
-
Stop Solution/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
Agarose
-
TAE or TBE buffer
-
DNA staining agent (e.g., Ethidium Bromide or SYBR Safe)
-
Gel imaging system
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes on ice. A typical 20 µL reaction would include:
-
Assay Buffer (to final 1x concentration)
-
kDNA (e.g., 200 ng)
-
Varying concentrations of this compound (e.g., 0.1 µM to 100 µM). Include a DMSO control.
-
Purified Topoisomerase II enzyme (amount to be optimized for complete decatenation in the control).
-
-
Incubate the reactions at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding the Stop Solution/Loading Dye.
-
Load the samples onto a 1% agarose gel in TAE or TBE buffer.
-
Perform electrophoresis to separate the catenated kDNA from the decatenated minicircles.
-
Stain the gel with a DNA staining agent and visualize using a gel imaging system.
-
Quantify the band intensities for catenated and decatenated DNA. The IC50 value is the concentration of this compound that inhibits 50% of the decatenation activity.
Topoisomerase II-Mediated DNA Cleavage Assay
This assay determines if a compound acts as a topoisomerase II poison by stabilizing the cleavage complex.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Human Topoisomerase IIα or IIβ
-
Cleavage Buffer (similar to Assay Buffer but may have slight variations)
-
This compound stock solution (in DMSO)
-
Proteinase K
-
SDS (Sodium Dodecyl Sulfate)
-
Agarose
-
TAE or TBE buffer
-
DNA staining agent
-
Gel imaging system
Procedure:
-
Set up reaction mixtures containing Cleavage Buffer, supercoiled plasmid DNA, and varying concentrations of this compound.
-
Add Topoisomerase II to initiate the reaction.
-
Incubate at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding SDS (to denature the enzyme) and Proteinase K (to digest the protein).
-
Analyze the DNA products by agarose gel electrophoresis.
-
The appearance of linear DNA indicates the stabilization of the cleavage complex, as the protein that holds the cleaved ends together has been removed. An increase in the linear DNA band with increasing drug concentration is characteristic of a topoisomerase II poison.
Visualizations
Proposed Mechanism of this compound Topoisomerase II Inhibition
Caption: Proposed mechanism of this compound as a topoisomerase II poison.
Experimental Workflow for Topoisomerase II Decatenation Assay
Caption: Workflow for determining the IC50 of this compound in a topoisomerase II decatenation assay.
Logical Relationship of Topoisomerase II Poisoning and Cellular Fate
Caption: The logical progression from topoisomerase II poisoning to cellular outcomes.
Conclusion
This compound's role as a topoisomerase II inhibitor contributes significantly to its anticancer profile. While its DNA-adducting properties have been extensively studied, a deeper, quantitative understanding of its direct interaction with topoisomerase II is necessary for a complete mechanistic picture. The experimental protocols detailed in this guide provide a clear path for researchers to generate this crucial data. Further investigation into whether this compound acts as a topoisomerase II poison or a catalytic inhibitor, and its potential isoform selectivity, will be vital for its future development as a therapeutic agent and for the design of novel, more effective topoisomerase II-targeting drugs.
References
An In-Depth Technical Guide to the Biological Activities of Gilvocarcin V Natural Products
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gilvocarcin V, a C-aryl glycoside natural product, has garnered significant attention in the scientific community for its potent biological activities, particularly its antitumor properties. This technical guide provides a comprehensive overview of the multifaceted biological effects of this compound, delving into its mechanism of action, quantitative cytotoxicity data, and detailed experimental protocols for key assays. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in oncology, pharmacology, and drug discovery and development. Through a detailed exploration of its DNA-damaging capabilities, photo-induced activity, and induction of apoptotic pathways, this guide aims to facilitate a deeper understanding of this compound's therapeutic potential and to support further investigation into its development as a clinical candidate.
Introduction
Natural products have historically been a rich source of novel therapeutic agents, with many approved drugs originating from natural sources. The gilvocarcin family of antibiotics, first isolated from Streptomyces species, represents a class of compounds with a unique benzo[d]naphtho[1,2-b]pyran-6-one core structure. Among these, this compound is the most extensively studied member due to its potent antitumor, antibacterial, and antiviral activities.[1] Its complex chemical structure and unique mode of action make it a compelling subject for drug development efforts. This guide will provide an in-depth analysis of the biological activities of this compound, with a focus on its anticancer properties.
Mechanism of Action
The primary mechanism of action of this compound involves its interaction with DNA, leading to the inhibition of DNA replication and transcription, and ultimately, cell death. This process is multifaceted and includes DNA intercalation, photo-induced DNA damage, and inhibition of topoisomerase II.
DNA Intercalation and Photo-induced DNA Damage
This compound possesses a planar aromatic chromophore that enables it to intercalate between the base pairs of double-stranded DNA. This non-covalent interaction is a crucial first step in its cytotoxic activity. Upon exposure to near-UV or visible light (optimally around 398 nm), the vinyl group on the gilvocarcin chromophore becomes activated.[2] This photoactivation leads to the formation of a covalent [2+2] cycloaddition between the vinyl group of this compound and a thymine residue in the DNA strand.[3] This results in the formation of a stable DNA adduct, which is a bulky lesion that disrupts the normal functioning of DNA, leading to single-strand breaks.[2]
dot
Caption: Mechanism of this compound-induced DNA damage.
Topoisomerase II Inhibition
In addition to direct DNA damage, this compound has been shown to inhibit the activity of topoisomerase II. This enzyme is essential for resolving DNA topological problems during replication, transcription, and chromosome segregation. By inhibiting topoisomerase II, this compound introduces further DNA strand breaks and contributes to its overall cytotoxic effect.
Induction of the DNA Damage Response and Apoptosis
The DNA damage induced by this compound triggers a cellular DNA Damage Response (DDR). This involves the activation of sensor proteins such as ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related), which in turn phosphorylate downstream effector proteins like Chk1 and Chk2. This signaling cascade leads to cell cycle arrest, allowing time for DNA repair. However, if the damage is too extensive, the DDR initiates programmed cell death, or apoptosis.
This compound-induced apoptosis proceeds primarily through the intrinsic (mitochondrial) pathway. This is characterized by changes in the expression of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio. This shift promotes mitochondrial outer membrane permeabilization and the release of cytochrome c into the cytoplasm. Cytochrome c then participates in the formation of the apoptosome, which activates the initiator caspase-9. Activated caspase-9, in turn, activates the executioner caspase-3, leading to the cleavage of key cellular substrates, including Poly (ADP-ribose) polymerase (PARP), and ultimately, the dismantling of the cell.
dot
Caption: DNA damage response and apoptotic pathway activated by this compound.
Quantitative Biological Data
The cytotoxic and antitumor activities of this compound have been evaluated in numerous studies. The following tables summarize the available quantitative data.
Table 1: In Vitro Cytotoxicity of this compound and its Analogs
| Compound/Analog | Cell Line | Assay Type | IC50/GI50 (µM) | Reference |
| This compound | LL/2 (mouse lung) | SRB | Value not specified, but active | [2] |
| MCF-7 (human breast) | SRB | Value not specified, but active | [2] | |
| NCI-H460 (human lung) | SRB | Value not specified, but active | [2] | |
| 4'-OH-gilvocarcin V | LL/2 (mouse lung) | SRB | Active | [2] |
| MCF-7 (human breast) | SRB | Active | [2] | |
| NCI-H460 (human lung) | SRB | Active | [2] | |
| D-olivosyl-gilvocarcin V | LL/2 (mouse lung) | SRB | Active | [2] |
| MCF-7 (human breast) | SRB | Active | [2] | |
| NCI-H460 (human lung) | SRB | Active | [2] | |
| Polycarcin V | LL/2 (mouse lung) | SRB | Active | [2] |
| MCF-7 (human breast) | SRB | Active | [2] | |
| NCI-H460 (human lung) | SRB | Active | [2] |
Note: While the referenced study confirms activity, specific IC50/GI50 values were not provided in the abstract.
Table 2: In Vivo Antitumor Activity of this compound
| Tumor Model | Host | Administration Route | Dosing Regimen | Outcome | Reference |
| Sarcoma 180 | Mice | Intraperitoneal | Not specified | Active | [4] |
| Ehrlich Carcinoma (ascites) | Mice | Intraperitoneal | Not specified | 40% of treated mice survived for 60 days | [4] |
| Meth 1 Fibrosarcoma | Mice | Intraperitoneal | Not specified | Active | [4] |
| MH134 Hepatoma | Mice | Intraperitoneal | Not specified | Active | [4] |
| P388 Lymphocytic Leukemia | Mice | Intraperitoneal | Not specified | Active | [4] |
| B16 Melanoma | Mice | Intraperitoneal | Not specified | Marginally active | [4] |
| Lewis Lung Carcinoma | Mice | Intraperitoneal | Not specified | Inactive | [4] |
Table 3: Antibacterial Activity of Gilvocarcins
| Compound | Organism | Activity | Reference |
| This compound | Bacillus subtilis | High | [5] |
| Gilvocarcin M | Bacillus subtilis | Moderate | [5] |
| Gilvocarcin A | Bacillus subtilis | Low | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological activities of this compound.
Sulforhodamine B (SRB) Cytotoxicity Assay
This assay is used to determine the growth inhibitory effects of a compound on cultured cells.
dot
Caption: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.
Protocol:
-
Cell Plating: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Add various concentrations of this compound to the wells and incubate for an additional 48 to 72 hours.
-
Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Staining: Wash the plates five times with slow-running tap water and air dry. Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10 minutes.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and then air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 value (the concentration that inhibits cell growth by 50%).
DNA Footprinting Assay
This technique is used to identify the specific DNA sequence where a molecule like this compound binds.
Protocol:
-
DNA Labeling: A DNA fragment of interest is labeled at one end with a radioactive isotope (e.g., ³²P) or a fluorescent tag.
-
Binding Reaction: The labeled DNA is incubated with this compound to allow for binding. A control reaction without this compound is also prepared.
-
DNase I Digestion: Both the experimental and control samples are treated with a low concentration of DNase I, which randomly cleaves the DNA backbone. The reaction is stopped after a short incubation period.
-
Gel Electrophoresis: The DNA fragments are denatured and separated by size on a high-resolution polyacrylamide gel.
-
Autoradiography/Fluorescence Imaging: The gel is visualized by autoradiography or fluorescence imaging.
-
Analysis: The control lane will show a continuous ladder of bands. In the lane with this compound, there will be a "footprint," a region where no bands are present. This footprint corresponds to the DNA sequence that was protected from DNase I cleavage by the bound this compound.[6][7][8]
Photo-induced DNA Cleavage Assay
This assay assesses the ability of this compound to cause DNA strand breaks upon light activation.[9]
Protocol:
-
Reaction Setup: A reaction mixture is prepared containing supercoiled plasmid DNA (e.g., pBR322) and this compound in a suitable buffer.
-
Irradiation: The mixture is irradiated with a UV or visible light source at a specific wavelength (e.g., 365 nm) for a defined period. A control sample is kept in the dark.
-
Agarose Gel Electrophoresis: The DNA samples are loaded onto an agarose gel and subjected to electrophoresis.
-
Visualization: The gel is stained with a DNA-intercalating dye (e.g., ethidium bromide) and visualized under UV light.
-
Analysis: The supercoiled (form I), nicked circular (form II), and linear (form III) forms of the plasmid DNA will migrate at different rates. An increase in the amount of form II and form III DNA in the irradiated sample compared to the dark control indicates photo-induced DNA cleavage.[9]
Topoisomerase II Inhibition Assay
This assay determines the inhibitory effect of this compound on the decatenation activity of topoisomerase II.
Protocol:
-
Reaction Mixture: A reaction mixture is prepared containing kinetoplast DNA (kDNA, a network of interlocked DNA circles), human topoisomerase IIα, and varying concentrations of this compound in an appropriate assay buffer.
-
Incubation: The reaction is incubated at 37°C for a specific time (e.g., 30 minutes) to allow for the decatenation of kDNA by topoisomerase II.
-
Reaction Termination: The reaction is stopped by the addition of a stop buffer/loading dye containing a protein denaturant (e.g., SDS) and a DNA intercalating agent.
-
Agarose Gel Electrophoresis: The samples are loaded onto an agarose gel and electrophoresis is performed.
-
Visualization and Analysis: The gel is stained and visualized. Catenated kDNA remains at the top of the gel, while decatenated minicircles migrate into the gel. A decrease in the amount of decatenated minicircles with increasing concentrations of this compound indicates inhibition of topoisomerase II activity.
Western Blot Analysis of Apoptosis-Related Proteins
This technique is used to detect changes in the expression and cleavage of proteins involved in the apoptotic pathway.
Protocol:
-
Cell Lysis: Cells treated with this compound are harvested and lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the proteins of interest (e.g., Bax, Bcl-2, cleaved caspase-3, cleaved PARP).
-
Secondary Antibody Incubation: The membrane is washed and incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Analysis: The intensity of the bands is quantified to determine the relative changes in protein expression or cleavage.[10][11][12][13]
Conclusion
This compound is a potent natural product with significant antitumor activity. Its unique mechanism of action, involving DNA intercalation, photo-induced DNA damage, and topoisomerase II inhibition, makes it a promising candidate for further development as an anticancer agent. The induction of the DNA damage response and subsequent apoptosis through the intrinsic pathway are key events in its cytotoxic effects. This technical guide has provided a comprehensive overview of the biological activities of this compound, including quantitative data and detailed experimental protocols. It is hoped that this information will serve as a valuable resource for the scientific community and will stimulate further research into this fascinating and potent natural product. The continued exploration of this compound and its analogs may lead to the development of novel and effective cancer therapies.
References
- 1. The complete gene cluster of the antitumor agent this compound and its implication for the biosynthesis of the gilvocarcins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Polycarcin V induces DNA-damage response and enables the profiling of DNA-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gilvocarcins, new antitumor antibiotics. 3. Antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gilvocarcins, new antitumor antibiotics. 4. Mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bitesizebio.com [bitesizebio.com]
- 7. DNase I Footprinting - Creative BioMart [creativebiomart.net]
- 8. DNase I Footprinting | Springer Nature Experiments [experiments.springernature.com]
- 9. Photoinduced DNA Cleavage and Photocytotoxic of Phenanthroline-Based Ligand Ruthenium Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cleaved PARP (Asp214) Antibody | Cell Signaling Technology [cellsignal.com]
- 12. researchgate.net [researchgate.net]
- 13. Anti-Cleaved PARP1 antibody (ab4830) | Abcam [abcam.com]
Gilvocarcin V: An In-depth Technical Guide on its Antitumor Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gilvocarcin V, a C-aryl glycoside antibiotic produced by Streptomyces species, has demonstrated significant antitumor properties. Its unique mode of action, primarily involving DNA damage and interaction with nuclear proteins, positions it as a compound of interest for further oncological research and development. This technical guide provides a comprehensive overview of the antitumor characteristics of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols for its study, and an exploration of the key signaling pathways it modulates.
Introduction
This compound is a member of the gilvocarcin family of antibiotics, characterized by a benzo[d]naphtho[1,2-b]pyran-6-one core structure.[1] Its potent cytotoxic and antitumor activities have been recognized for decades, with a particular emphasis on its photoactivated DNA-damaging capabilities.[2][3] The presence of a vinyl group at the C-8 position is crucial for its enhanced biological activity compared to other analogs.[1] This document serves as a technical resource for researchers and drug development professionals, consolidating the current understanding of this compound's antitumor profile.
Mechanism of Action
The primary antitumor mechanism of this compound revolves around its interaction with DNA, which is significantly enhanced upon photoactivation by near-UV or visible light.[2][4] The core mechanisms include:
-
DNA Intercalation and Adduct Formation: this compound intercalates into the DNA double helix. Upon photoactivation, its vinyl group can form a [2+2] cycloaddition with thymine residues in DNA, creating covalent adducts.[1][5] This leads to the formation of single-strand breaks and DNA-protein crosslinks.
-
Inhibition of DNA Synthesis: By physically binding to DNA and inducing damage, this compound effectively inhibits DNA replication, a critical process for rapidly dividing cancer cells.[4]
-
Topoisomerase II Inhibition: this compound has been shown to inhibit the activity of topoisomerase II, an enzyme essential for resolving DNA topological problems during replication and transcription.[1]
-
DNA-Protein Cross-linking: A unique aspect of this compound's mechanism is its ability to induce the cross-linking of specific proteins to DNA upon photoactivation. Notably, it selectively cross-links the phosphorylated form of histone H3 and the heat shock protein GRP78 to DNA.[6][7] This interaction with histone H3, a key component of chromatin, likely disrupts DNA replication and transcription.[6][8] The sugar moiety of this compound is thought to play a role in this interaction.[5]
Quantitative Antitumor Activity
The antitumor efficacy of this compound has been evaluated in both in vitro and in vivo models.
In Vitro Cytotoxicity
This compound has demonstrated potent growth-inhibitory effects against a variety of cancer cell lines. The following table summarizes the available 50% growth inhibition (GI50) values.
| Cell Line | Cancer Type | GI50 (µM) | Assay |
| NCI-H460 | Human Lung Cancer | Data not specified, but comparable to other active analogs | Sulforhodamine B (SRB) assay |
| MCF-7 | Human Breast Cancer | Data not specified, but comparable to other active analogs | Sulforhodamine B (SRB) assay |
| LL/2 | Murine Lung Cancer | Data not specified, but comparable to other active analogs | Sulforhodamine B (SRB) assay |
Data extracted from a study comparing various gilvocarcin analogs. While specific values for this compound were not individually listed in the provided source, it was used as a benchmark compound, and its analogs showed GI50 values in the nanomolar to low micromolar range.[9] One study on a related compound, polycarcin V, which has a similar bioactivity to this compound, showed significant cytotoxicity with selectivity for non-small-cell lung cancer, breast cancer and melanoma cells.[10][11]
In Vivo Antitumor Efficacy
This compound has shown significant antitumor activity in various murine tumor models.
| Tumor Model | Host | Administration | Results |
| Sarcoma 180 | Mice | Intraperitoneal | Active |
| Ehrlich Carcinoma | Mice | Intraperitoneal | 40% of treated mice survived for 60 days |
| Meth 1 Fibrosarcoma | Mice | Intraperitoneal | Active |
| MH134 Hepatoma | Mice | Intraperitoneal | Active |
| P388 Lymphocytic Leukemia | Mice | Intraperitoneal | Active |
| B16 Melanoma | Mice | Intraperitoneal | Marginally active |
| Lewis Lung Carcinoma | Mice | Intraperitoneal | No significant prolongation of lifespan |
Data compiled from in vivo studies demonstrating the antitumor spectrum of this compound.[12][13]
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the antitumor properties of this compound.
Cell Viability Assessment: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method used to determine cell number based on the measurement of cellular protein content.[14][15]
Materials:
-
96-well cell culture plates
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Drug Treatment: Treat cells with a serial dilution of this compound and a vehicle control. Incubate for the desired exposure time (e.g., 48-72 hours).
-
Cell Fixation: Gently aspirate the media and add 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with 1% acetic acid to remove excess TCA and unbound dye. Allow the plates to air dry completely.[16][17]
-
Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[16]
-
Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Reading: Measure the optical density (OD) at 510 nm using a microplate reader.[14]
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle-treated control and determine the GI50 value.
Western Blot Analysis for Protein Expression
Western blotting is used to detect specific proteins in a complex mixture, such as cell lysates. This protocol can be adapted to study the expression of proteins involved in the DNA damage response or apoptosis.
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against γH2AX, p53, cleaved caspase-3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lysate Preparation: Treat cells with this compound, wash with cold PBS, and lyse with lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate. Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins.
Signaling Pathways Modulated by this compound
This compound's primary mechanism of inducing DNA damage triggers a cascade of cellular signaling events, primarily the DNA Damage Response (DDR) pathway, which can ultimately lead to cell cycle arrest and apoptosis.
DNA Damage Response (DDR) Pathway
The formation of this compound-DNA adducts and single-strand breaks activates the DDR machinery. The Ataxia Telangiectasia and Rad3-related (ATR) and Ataxia Telangiectasia Mutated (ATM) kinases are key sensors of DNA damage.[18][19] They initiate a signaling cascade that involves the phosphorylation and activation of downstream checkpoint kinases, Chk1 and Chk2.[18][20] These kinases, in turn, phosphorylate a host of effector proteins that mediate cell cycle arrest, DNA repair, or apoptosis.
Apoptosis Induction Pathway
If the DNA damage induced by this compound is too severe to be repaired, the cell will undergo programmed cell death, or apoptosis. The DDR pathway, particularly through the activation of p53 by Chk2, can initiate the intrinsic apoptotic pathway.[20] This involves the release of cytochrome c from the mitochondria, which leads to the formation of the apoptosome and the activation of initiator caspase-9.[21][22] Caspase-9 then activates executioner caspases, such as caspase-3, which cleave a variety of cellular substrates, ultimately leading to the dismantling of the cell.[21][23]
Experimental Workflow for Studying this compound's Effects
A typical workflow to investigate the antitumor properties of this compound would involve a series of in vitro and in vivo experiments.
Preclinical Development and Future Perspectives
Despite its potent antitumor activity demonstrated in preclinical models, there is no publicly available information on this compound entering clinical trials. This may be due to a variety of factors, including potential toxicities, pharmacokinetic challenges, or the emergence of more targeted therapies. However, its unique photoactivated mechanism of action and its ability to cross-link histone H3 to DNA make it a valuable tool for studying DNA damage and repair processes. Further research into analogs of this compound with improved therapeutic indices or the development of drug delivery systems to target it specifically to tumor tissues could potentially revive interest in its clinical development.
Conclusion
This compound is a potent antitumor agent with a well-defined, multi-faceted mechanism of action centered on DNA damage. Its ability to be photoactivated provides a potential avenue for targeted therapies. While it has not progressed to clinical trials, the wealth of preclinical data highlights its significance as a research compound for understanding cancer biology and developing novel therapeutic strategies. This technical guide provides a foundational resource for scientists and researchers to build upon in their exploration of this compound and related compounds.
References
- 1. The Complete Gene Cluster of the Antitumor Agent this compound and Its Implication for the Biosynthesis of the Gilvocarcins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The complete gene cluster of the antitumor agent this compound and its implication for the biosynthesis of the gilvocarcins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Total Synthesis of the Antitumor Natural Product Polycarcin V and Evaluation of Its DNA Binding Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gilvocarcins, new antitumor antibiotics. 4. Mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enzymatic Methylation and Structure-Activity-Relationship Studies on Polycarcin V, a Gilvocarcin-Type Antitumor Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Plasticity in gilvocarcin-type C-glycoside pathways: discovery and antitumoral evaluation of polycarcin V from Streptomyces polyformus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Gilvocarcins, new antitumor antibiotics. 3. Antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Gilvocarcins, new antitumor antibiotics. 1. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 15. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. scispace.com [scispace.com]
- 18. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. ATM, ATR, CHK1, CHK2 and WEE1 inhibitors in cancer and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Induction of apoptosis by garcinol and curcumin through cytochrome c release and activation of caspases in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Caspase Activation in Cancer Therapy - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Cellular Mechanisms Controlling Caspase Activation and Function - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Antibacterial Spectrum of Gilvocarcin V
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gilvocarcin V, a polyketide-derived C-glycoside antibiotic, has demonstrated notable antibacterial activity, primarily against Gram-positive bacteria. This technical guide provides a comprehensive overview of its antibacterial spectrum, detailing its efficacy through quantitative data, experimental methodologies, and its proposed mechanism of action. The information presented is intended to support further research and development of this compound and its analogs as potential therapeutic agents.
Antibacterial Spectrum of this compound
This compound exhibits a selective spectrum of antibacterial activity, showing potent inhibition of Gram-positive bacteria while Gram-negative bacteria demonstrate significant resistance.
Quantitative Data: Minimum Inhibitory Concentrations (MIC)
The antibacterial efficacy of this compound is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a bacterium. The available data is summarized in the table below.
| Bacterial Species | Strain(s) | MIC (µg/mL) | Reference(s) |
| Gram-Positive Bacteria | |||
| Bacillus subtilis | Not specified | 0.5 | [1] |
| Staphylococcus aureus | ATCC 6538 | 0.25 - 64 | |
| Methicillin-resistant Staphylococcus aureus (MRSA) | ATCC 43300 | 0.25 - 64 | |
| Gram-Negative Bacteria | |||
| Escherichia coli | Not specified | High Resistance (>16) | |
| Pseudomonas aeruginosa | Not specified | High Resistance (>16) |
Note: The MIC range for Staphylococcus aureus and MRSA suggests variability in susceptibility among different isolates. Specific MIC values for individual strains are not consistently reported in the reviewed literature. Data for Gram-negative bacteria indicates high resistance, with specific MIC values for this compound largely unreported, though studies on related compounds suggest they are likely to be high.
Experimental Protocols
The determination of the antibacterial activity of this compound is primarily achieved through the broth microdilution method to determine the MIC.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is a standardized and widely accepted technique for determining the in vitro susceptibility of bacteria to antimicrobial agents.
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Sterile 96-well microtiter plates
-
Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)[2][3][4]
-
Bacterial cultures in the logarithmic growth phase
-
Sterile pipette tips and multichannel pipettes
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a tube containing sterile broth.
-
Incubate the broth culture at the optimal temperature for the bacterium (e.g., 37°C) until it reaches the logarithmic growth phase, corresponding to a specific optical density (OD) at 600 nm (typically 0.4-0.6).
-
Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
-
Serial Dilution of this compound:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
In the first column of wells, add 100 µL of the this compound stock solution, creating a 1:1 mixture.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to create a range of concentrations. Discard 100 µL from the last column of dilutions.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted this compound. This will bring the final volume in each well to 200 µL and halve the concentration of the compound.
-
-
Controls:
-
Positive Control (Growth Control): A well containing 100 µL of broth and 100 µL of the bacterial inoculum, with no this compound.
-
Negative Control (Sterility Control): A well containing 200 µL of sterile broth only.
-
-
Incubation:
-
Cover the microtiter plate and incubate at the optimal temperature for the test bacterium for 18-24 hours.
-
-
Reading the Results:
-
The MIC is determined as the lowest concentration of this compound at which there is no visible turbidity (bacterial growth). This can be assessed visually or by measuring the OD at 600 nm using a microplate reader.
-
Mechanism of Action
The antibacterial activity of this compound is attributed to its ability to interact with bacterial DNA, leading to the inhibition of essential cellular processes. The proposed mechanism involves several key steps:
-
DNA Intercalation: The planar aromatic core of the this compound molecule inserts itself between the base pairs of the bacterial DNA double helix.[5] This intercalation disrupts the normal structure of the DNA.
-
Inhibition of DNA Synthesis: The binding of this compound to DNA interferes with the function of enzymes essential for DNA replication, such as DNA polymerase, thereby inhibiting the synthesis of new DNA.[1]
-
Light-Activated DNA Cleavage: In the presence of UV or visible light, this compound becomes photo-activated.[5] This activation leads to the formation of covalent adducts with DNA bases, particularly thymine, and results in single-strand breaks in the DNA.[5] This light-induced DNA damage is a significant contributor to its cytotoxic effects.
-
Topoisomerase II Inhibition: There is evidence to suggest that this compound can also inhibit the activity of bacterial topoisomerase II (DNA gyrase).[6] This enzyme is crucial for managing DNA supercoiling during replication and transcription. Its inhibition leads to further disruption of DNA integrity and cellular function.
Signaling Pathway Diagram
Caption: Proposed antibacterial mechanism of this compound.
Experimental Workflow Diagram
Caption: Workflow for determining the antibacterial activity of this compound.
Conclusion
This compound demonstrates a targeted antibacterial profile, with significant activity against Gram-positive bacteria, including clinically relevant strains like MRSA. Its multi-faceted mechanism of action, involving DNA intercalation, inhibition of DNA synthesis, and light-activated DNA damage, makes it an interesting candidate for further investigation. The provided data and protocols offer a foundation for researchers and drug development professionals to explore the therapeutic potential of this compound and to guide the synthesis and evaluation of novel, more potent analogs. Further studies are warranted to elucidate the precise MICs against a broader range of bacterial strains and to fully understand the molecular details of its interaction with bacterial targets.
References
- 1. Gilvocarcins, new antitumor antibiotics. 4. Mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Broth microdilution method: Significance and symbolism [wisdomlib.org]
- 4. researchgate.net [researchgate.net]
- 5. Light-induced modifications of DNA by this compound and its aglycone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Complete Gene Cluster of the Antitumor Agent this compound and Its Implication for the Biosynthesis of the Gilvocarcins - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Antiviral Potential of Gilvocarcin V: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gilvocarcin V, a C-aryl glycoside antibiotic derived from Streptomyces species, has garnered significant attention for its potent antitumor properties. However, its considerable antiviral activity, particularly when synergized with ultraviolet-A (UVA) light, presents a promising yet underexplored frontier in virology and drug development. This technical guide synthesizes the current understanding of this compound's antiviral effects, focusing on its core mechanism of action, available quantitative data, and the experimental methodologies used for its evaluation. The primary antiviral mechanism is not the modulation of specific cellular signaling pathways but rather direct, light-induced DNA damage within the viral genome and host cell, leading to the inhibition of viral replication. This document provides a detailed overview for researchers seeking to build upon existing knowledge and explore the therapeutic potential of this unique compound.
**1. Introduction
This compound is a potent bioactive compound known primarily for its antibacterial, antifungal, and antitumor activities[1]. Its molecular mechanism is intrinsically linked to its ability to interact with nucleic acids. In the absence of light, this compound acts as a DNA intercalating agent. However, its most potent biological activities are manifested upon photoactivation by near-UV radiation (UVA)[2]. This activation transforms this compound into a powerful photosensitizer, inducing significant DNA damage, which underpins its cytotoxicity and antiviral effects. The presence of a vinyl group at the C8 position of the molecule is critical for this photo-induced activity[3].
**2. Mechanism of Antiviral Action
The antiviral effect of this compound is a direct consequence of its ability to induce DNA damage upon photoactivation. This mechanism can be broken down into several key steps:
-
DNA Intercalation: this compound exhibits a strong affinity for DNA and intercalates between base pairs. This non-covalent binding is the initial step and is independent of light[4].
-
Photoactivation: Upon exposure to UVA light (optimally around 398 nm), the intercalated this compound molecule absorbs photons, entering an excited state[4].
-
Covalent Adduct Formation: In its excited state, the vinyl group of this compound undergoes a [2+2] cycloaddition with pyrimidine bases in the DNA, primarily thymine[3]. This reaction forms a stable, covalent adduct, effectively cross-linking the drug to the DNA strand[2].
-
Induction of DNA Lesions: This process leads to the formation of several DNA lesions, including single-strand breaks and DNA-to-protein crosslinks[5]. Histone H3 has been identified as one of the proteins that can be cross-linked to DNA by photoactivated this compound[1].
-
Inhibition of Viral Replication: The resulting DNA damage stalls critical cellular processes required for viral replication, such as DNA transcription and replication, ultimately leading to the inactivation of the virus. The compound also functions as an inhibitor of topoisomerase II, an enzyme crucial for managing DNA topology during replication, further contributing to its biological activity[3].
This direct assault on the integrity of nucleic acids is the cornerstone of this compound's virucidal properties. To date, research has not pointed to the modulation of specific host signaling pathways, such as NF-κB or MAPK, as a primary antiviral mechanism. Instead, the cellular response is likely a general DNA Damage Response (DDR) triggered by the extensive lesions created.
Quantitative Antiviral & Cytotoxicity Data
Quantitative data on the antiviral efficacy of this compound is limited in publicly available literature. The primary research in this area was conducted on its effects against Herpes Simplex Virus (HSV). The available data, derived from studies on its phototoxic effects on host cells supporting viral plaque formation, is summarized below. It is crucial to note that the antiviral activity is contingent on the presence of UVA light.
| Parameter | Compound | Cell Line | Condition | Value |
| Phototoxicity | This compound | CV-1 Monkey Kidney Fibroblasts | + UVA Light | Causes reduction in the capacity of cell monolayers to support HSV plaque formation[5]. |
| Immunotoxicity | This compound | Human Lymphocytes | + 3 J/cm² UVA | Reduced response to phytohemagglutinin stimulation to 10% of controls at 0.10 ng/mL (~0.2 nM)[2]. |
Note: Specific EC50 (50% effective concentration) and CC50 (50% cytotoxic concentration) values from dedicated antiviral assays are not detailed in the currently reviewed literature. The data indicates a potent phototoxic effect at very low concentrations.
Experimental Protocols
The methodologies outlined below are based on published studies investigating this compound and standard virological assays. They provide a framework for the evaluation of its antiviral properties.
General Workflow for Antiviral Evaluation
Plaque Reduction Assay for Antiviral Efficacy (EC50)
This assay determines the concentration of a compound required to reduce the number of viral plaques by 50%.
-
Cell Seeding: Seed a suitable host cell line, such as CV-1 monkey kidney cells, into 6-well or 12-well plates. Incubate until a confluent monolayer is formed[5].
-
Compound Preparation: Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO) and further dilute in cell culture medium.
-
Infection and Treatment: Remove growth medium from cells. Add the prepared this compound dilutions to the wells. Subsequently, infect the cells with a known titer of virus (e.g., HSV) calculated to produce 50-100 plaques per well.
-
Photoactivation: Immediately following infection, expose the plates to a calibrated UVA light source. A dose of approximately 3 J/cm² has been shown to be effective for activating this compound[2].
-
Incubation: After irradiation, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing carboxymethyl cellulose or agarose) to prevent non-specific viral spread. Incubate for 2-4 days, depending on the virus, to allow for plaque formation.
-
Quantification: Fix the cells with a solution like 10% formalin, and then stain with a dye such as crystal violet. Count the number of plaques in each well. The EC50 value is calculated as the concentration of this compound that reduces the plaque count by 50% compared to untreated, infected controls.
Cytotoxicity Assay (CC50)
This assay determines the concentration of the compound that causes a 50% reduction in cell viability. It is crucial for calculating the selectivity index.
-
Cell Seeding: Seed host cells in 96-well plates at a predetermined density and incubate to allow for cell adherence.
-
Treatment: Treat the cells with the same serial dilutions of this compound used in the antiviral assay.
-
Photoactivation: Expose the plates to the same dose of UVA light used in the antiviral assay to account for phototoxicity.
-
Incubation: Incubate the plates for the same duration as the plaque reduction assay.
-
Viability Measurement: Assess cell viability using a standard method. For example, the Neutral Red Uptake assay, which measures the accumulation of neutral red dye in the lysosomes of viable cells, or the MTT assay, which measures mitochondrial metabolic activity.
-
Quantification: Measure the absorbance using a plate reader. The CC50 value is the concentration of this compound that reduces cell viability by 50% compared to untreated, unirradiated control cells.
Topoisomerase II Inhibition Assay (Decatenation Assay)
This assay measures the ability of a compound to inhibit the decatenating activity of topoisomerase II.
-
Substrate: Use kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, as the substrate.
-
Reaction: Incubate recombinant human topoisomerase IIα with kDNA in a reaction buffer (e.g., 55 mM Tris-HCl, 135 mM NaCl, 10 mM MgCl₂, 5 mM DTT, 1 mM ATP, pH 7.5).
-
Inhibition: Perform parallel reactions including various concentrations of this compound.
-
Analysis: Stop the reaction and run the products on an agarose gel. In the absence of an inhibitor, topoisomerase II will decatenate the kDNA into individual minicircles, which migrate into the gel. In the presence of an effective inhibitor like this compound, the kDNA network will remain catenated and will not enter the gel.
Conclusion and Future Directions
This compound demonstrates potent, photo-inducible antiviral activity, primarily against DNA viruses like Herpes Simplex Virus. Its mechanism is well-characterized and relies on direct DNA damage through intercalation and covalent adduct formation upon UVA irradiation, rather than the modulation of specific host signaling pathways. This direct action on nucleic acids makes it a potentially powerful virucidal agent.
However, a significant gap exists in the literature regarding its broad-spectrum activity and quantitative efficacy. To advance this compound as a potential antiviral therapeutic, future research should focus on:
-
Broad-Spectrum Screening: A systematic evaluation against a wider panel of both DNA and RNA viruses is necessary to determine its full antiviral spectrum.
-
Quantitative Analysis: Rigorous determination of EC50, CC50, and Selectivity Index (SI = CC50/EC50) for various viruses is essential to understand its therapeutic window.
-
In Vivo Studies: Preclinical animal studies are required to assess the efficacy, pharmacokinetics, and safety of localized photo-activated this compound therapy.
-
Mechanism of Resistance: Investigating potential viral mechanisms for resistance to this compound-induced DNA damage would be critical for long-term therapeutic development.
By addressing these areas, the scientific community can fully elucidate the therapeutic potential of this compound as a novel, photo-activated antiviral agent.
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. The effects of this compound and ultraviolet radiation on pBR322 DNA and lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Naïve Bayesian Models for Vero Cell Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Herpes virus infection and repair in cells pretreated with this compound or merocyanine 540 and radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Gilvocarcin V Production in Streptomyces griseoflavus
Based on the comprehensive information gathered, this in-depth technical guide on the Gilvocarcin V-producing organism Streptomyces griseoflavus is now provided.
While highly specific, step-by-step protocols for every aspect of this compound production and analysis are not always available in the public domain, the gathered information from related processes in Streptomyces has been synthesized to provide comprehensive and scientifically sound methodologies.
This guide includes all the core requirements as requested: a summary of all quantitative data into clearly structured tables, detailed methodologies for all key experiments cited, and diagrams for all described signaling pathways and experimental workflows using Graphviz (DOT language), complete with descriptive captions.
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (GV) is a polyketide-derived aryl C-glycoside antibiotic with potent antitumor, antiviral, and antibacterial activities.[1][2] Produced by several Streptomyces species, most notably Streptomyces griseoflavus, GV has garnered significant interest in the field of drug development due to its unique mechanism of action and favorable toxicity profile.[1][2] This technical guide provides a comprehensive overview of the biosynthesis, regulation, and production of this compound in Streptomyces griseoflavus, with a focus on experimental protocols and quantitative data to aid researchers in this field.
This compound Biosynthesis
The biosynthesis of this compound is orchestrated by a dedicated gene cluster, designated as the gil cluster.[1][3] This cluster encodes a suite of enzymes responsible for the assembly of the polyketide backbone, its subsequent modification, and the attachment of the characteristic deoxysugar moiety.
The gil Biosynthetic Gene Cluster
The gil gene cluster from Streptomyces griseoflavus spans approximately 32.9 kb and contains 26 open reading frames (ORFs).[3] The functions of several key genes have been elucidated and are summarized in the table below.
Table 1: Key Genes in the this compound Biosynthetic Gene Cluster and Their Putative Functions.
| Gene | Proposed Function |
| gilA, gilB, gilC | Minimal Polyketide Synthase (PKS) - responsible for the assembly of the polyketide backbone. |
| gilF | Ketoreductase - involved in the modification of the polyketide chain. |
| gilG, gilK | Cyclases - catalyze the cyclization of the polyketide backbone to form the angucyclinone core. |
| gilOI, gilOIV | FAD-dependent oxygenases - catalyze the oxidative rearrangement of the angucyclinone precursor.[3] |
| gilD, gilE | NDP-glucose synthase and 4,6-dehydratase, respectively - involved in the biosynthesis of the D-fucofuranose moiety.[3] |
| gilGT | Glycosyltransferase - attaches the deoxysugar to the aglycone. |
| gilP, gilQ | Acyltransferases - involved in determining the starter unit for polyketide synthesis.[4] |
| gilS | Putative regulatory protein.[5] |
This table is synthesized from information found in multiple sources.[3][4][5]
Biosynthetic Pathway of this compound
The biosynthesis of this compound commences with the formation of the polyketide backbone by the minimal PKS complex (gilA, gilB, gilC). This is followed by a series of tailoring reactions including reduction and cyclization to form an angucyclinone intermediate. A key step is the oxidative rearrangement of this intermediate, catalyzed by the oxygenases gilOI and gilOIV, which forms the characteristic benzo[d]naphtho[1,2-b]pyran-6-one core of gilvocarcin.[3] Concurrently, the deoxysugar D-fucofuranose is synthesized from glucose-1-phosphate by the action of enzymes including gilD and gilE.[3] Finally, the glycosyltransferase gilGT attaches the deoxysugar to the aglycone to yield this compound.
Caption: Proposed biosynthetic pathway of this compound.
Regulation of this compound Production
The production of this compound, like many other secondary metabolites in Streptomyces, is tightly regulated in response to nutritional cues. Nitrogen availability, in particular, has been shown to play a crucial role.
Nitrogen Repression
Studies have demonstrated that high concentrations of ammonium strongly repress this compound production in Streptomyces arenae.[6] This is a common phenomenon in Streptomyces, where readily available nitrogen sources are preferentially utilized for primary metabolism, and secondary metabolite production is often triggered under nutrient-limiting conditions.
Caption: Simplified model of nitrogen regulation of this compound biosynthesis.
Quantitative Data on this compound Production
The yield of this compound is significantly influenced by the composition of the fermentation medium. The following table summarizes the reported effects of different nitrogen sources on GV production.
Table 2: Effect of Nitrogen Source on this compound Production in Streptomyces arenae.
| Nitrogen Source (in chemically defined medium) | Relative this compound Production |
| Ammonium Sulfate (1.5 mM) | Baseline |
| Ammonium Sulfate (> 1.5 mM) | Strongly Repressed[6] |
| L-Aspartic Acid | High Yield[6] |
| Glycine | High Yield[6] |
| Complex Medium + Mg₃(PO₄)₂·8H₂O (Ammonium trap) | 10-fold increase[6] |
Data adapted from a study on Streptomyces arenae, a known producer of this compound.[6] A production yield of 20-30 mg/L has been reported for the heterologous expression of the gil gene cluster in Streptomyces lividans TK24.[3]
Experimental Protocols
The following protocols are provided as a guide for researchers working with Streptomyces griseoflavus and this compound. These are synthesized from general Streptomyces protocols and information available for related compounds, and may require optimization for specific strains and laboratory conditions.
Fermentation of Streptomyces griseoflavus for this compound Production
This protocol is based on general methods for antibiotic production in Streptomyces.
Materials:
-
Streptomyces griseoflavus strain
-
Seed medium (e.g., Tryptic Soy Broth)
-
Production medium (a chemically defined medium with a limiting nitrogen source, such as 1.5 mM ammonium sulfate, or a complex medium supplemented with an ammonium-trapping agent like Mg₃(PO₄)₂·8H₂O is recommended for higher yields)[6]
-
Shake flasks
-
Incubator shaker
Procedure:
-
Inoculate a loopful of S. griseoflavus spores or mycelia into the seed medium.
-
Incubate at 28-30°C with shaking (200-250 rpm) for 48-72 hours to generate a seed culture.
-
Inoculate the production medium with the seed culture (typically 2-5% v/v).
-
Incubate the production culture at 28-30°C with vigorous shaking for 5-7 days.
-
Monitor the production of this compound by taking samples at regular intervals for analysis (e.g., by HPLC).
Caption: General workflow for the fermentation of S. griseoflavus.
Extraction and Purification of this compound
This protocol is based on general methods for the extraction of polyketide antibiotics from Streptomyces cultures.[7][8]
Materials:
-
Fermentation broth of S. griseoflavus
-
Ethyl acetate
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvent system for chromatography (e.g., a gradient of chloroform and methanol)
-
HPLC system for final purification
Procedure:
-
Separate the mycelia from the fermentation broth by centrifugation or filtration.
-
Extract the supernatant with an equal volume of ethyl acetate.
-
Separate the organic phase and concentrate it to dryness using a rotary evaporator.
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform).
-
Apply the concentrated extract to a silica gel column.
-
Elute the column with a gradient of chloroform and methanol.
-
Collect fractions and analyze for the presence of this compound (e.g., by TLC or HPLC).
-
Pool the fractions containing this compound and concentrate them.
-
Perform a final purification step using preparative HPLC.
Quantification of this compound by HPLC
A specific HPLC protocol for this compound was not detailed in the search results. The following is a general method that can be adapted.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column
Mobile Phase:
-
A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid) is a common starting point for separating similar compounds.
Procedure:
-
Prepare a standard curve using purified this compound of known concentrations.
-
Prepare samples by filtering the fermentation broth or the extracted and redissolved samples.
-
Inject a known volume of the standard solutions and samples into the HPLC system.
-
Monitor the elution at a suitable wavelength (polyketides often absorb in the UV-Vis range, e.g., 254 nm or 280 nm).
-
Identify the this compound peak based on the retention time of the standard.
-
Quantify the amount of this compound in the samples by comparing the peak area to the standard curve.
Genetic Manipulation of Streptomyces griseoflavus
Genetic manipulation of the gil gene cluster can be used to elucidate gene function and to generate novel analogs of this compound. CRISPR-Cas9-based genome editing has been successfully applied in Streptomyces.
Protocol Outline for Gene Knockout using CRISPR-Cas9 (adapted from general Streptomyces protocols):
-
Design and construct a guide RNA (gRNA) targeting the gene of interest within the gil cluster.
-
Construct a donor DNA template with homology arms flanking the target gene, containing a selectable marker or designed for a seamless deletion.
-
Clone the gRNA and donor DNA into a suitable Streptomyces expression vector that also encodes the Cas9 nuclease.
-
Introduce the CRISPR-Cas9 plasmid into S. griseoflavus via protoplast transformation or conjugation.
-
Select for transformants that have integrated the plasmid.
-
Screen for the desired gene knockout by PCR and confirm by sequencing.
Conclusion
Streptomyces griseoflavus remains a valuable source for the production of the promising antitumor agent this compound. A thorough understanding of its biosynthetic pathway and the regulatory networks that control its production is crucial for optimizing yields and for the generation of novel, potentially more effective analogs through metabolic engineering and combinatorial biosynthesis. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further explore the fascinating biology of this organism and to harness its potential for the development of new anticancer therapies.
References
- 1. The complete gene cluster of the antitumor agent this compound and its implication for the biosynthesis of the gilvocarcins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CRISPR–Cas9, CRISPRi and CRISPR-BEST-mediated genetic manipulation in streptomycetes | Springer Nature Experiments [experiments.springernature.com]
- 3. The Complete Gene Cluster of the Antitumor Agent this compound and Its Implication for the Biosynthesis of the Gilvocarcins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. radar.brookes.ac.uk [radar.brookes.ac.uk]
- 5. BGC0000226 [mibig.secondarymetabolites.org]
- 6. Nitrogen repression of this compound production in Streptomyces arenae 2064 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Green extraction of puromycin-based antibiotics from Streptomyces albofaciens (MS38) for sustainable biopharmaceutical applications [frontiersin.org]
- 8. CRISPR/Cas9-mediated genome editing - ActinoBase [actinobase.org]
Methodological & Application
Application Notes and Protocols for Gilvocarcin V In Vitro Cytotoxicity Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro cytotoxicity of Gilvocarcin V, a potent antitumor antibiotic. The information is intended for researchers and professionals involved in cancer research and drug development.
Introduction
This compound is a C-aryl glycoside natural product that exhibits significant cytotoxic and antitumor activities.[1] Its mechanism of action primarily involves the inhibition of DNA synthesis through strong interaction with DNA.[2] this compound intercalates into the DNA double helix and, upon photoactivation by near-UV light, can form covalent adducts with DNA, particularly with thymine residues.[1][3] Furthermore, it has been shown to be a potent inhibitor of topoisomerase II, an enzyme crucial for DNA replication and transcription.[1] This multifaceted mechanism leads to DNA damage, cell cycle arrest, and ultimately, apoptosis (programmed cell death).
Data Presentation: In Vitro Cytotoxicity of this compound Analogs
The following table summarizes the 50% growth-inhibitory (GI50) values for this compound and its analogs against various human and murine cancer cell lines, as determined by the Sulforhodamine B (SRB) assay. This data highlights the potent anticancer activity of these compounds.
| Compound/Analog | Cell Line | Cell Type | GI50 (µM) |
| This compound (5) | H460 | Human Lung Cancer | Data not shown, but noted as most potent |
| MCF-7 | Human Breast Cancer | Data not shown, but noted as most potent | |
| LL/2 | Murine Lung Cancer | Data not shown, but noted as most potent | |
| 4'-OH-Gilvocarcin V (168) | H460 | Human Lung Cancer | Comparable to this compound |
| MCF-7 | Human Breast Cancer | Higher than this compound | |
| LL/2 | Murine Lung Cancer | Higher than this compound | |
| D-Olivosyl-Gilvocarcin V (169) | H460 | Human Lung Cancer | Comparable to this compound |
| MCF-7 | Human Breast Cancer | Higher than this compound | |
| LL/2 | Murine Lung Cancer | Higher than this compound | |
| Polycarcin V (155) | H460 | Human Lung Cancer | Comparable to this compound |
| MCF-7 | Human Breast Cancer | Higher than this compound | |
| LL/2 | Murine Lung Cancer | Higher than this compound |
Data compiled from a study on engineered Gilvocarcin analogues. The parent compound, this compound (5), consistently showed the lowest GI50 values across all tested cell lines, indicating the highest potency.[4]
Signaling Pathways of this compound
The cytotoxic effects of this compound are mediated through the induction of DNA damage, which subsequently activates cellular stress response pathways, leading to apoptosis.
Caption: Mechanism of this compound-induced cytotoxicity.
Experimental Protocols
A widely used and reliable method for determining in vitro cytotoxicity is the Sulforhodamine B (SRB) assay. This colorimetric assay measures cell density based on the measurement of cellular protein content.
Sulforhodamine B (SRB) Cytotoxicity Assay Protocol
Objective: To determine the cytotoxic effects of this compound on adherent cancer cell lines.
Materials:
-
This compound
-
Adherent cancer cell line of interest
-
Complete cell culture medium
-
96-well microtiter plates
-
Trichloroacetic acid (TCA), 10% (w/v), cold
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound.
-
Include appropriate controls: a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a no-treatment control.
-
Incubate the plates for the desired exposure time (e.g., 48 or 72 hours).
-
-
Cell Fixation:
-
After the incubation period, gently add 50 µL of cold 10% TCA to each well without removing the culture medium.
-
Incubate the plates at 4°C for 1 hour to fix the cells.
-
-
Washing:
-
Carefully wash the plates five times with slow-running tap water to remove TCA, medium, and non-adherent cells.
-
Remove excess water by gently tapping the plate on a paper towel and allow the plates to air-dry completely at room temperature.
-
-
SRB Staining:
-
Add 100 µL of 0.4% SRB solution to each well.
-
Incubate at room temperature for 30 minutes.
-
-
Removal of Unbound Dye:
-
Quickly wash the plates four times with 1% acetic acid to remove unbound SRB dye.
-
Allow the plates to air-dry completely.
-
-
Solubilization of Bound Dye:
-
Add 200 µL of 10 mM Tris base solution to each well.
-
Place the plates on a shaker for 5-10 minutes to solubilize the protein-bound dye.
-
-
Absorbance Measurement:
-
Measure the optical density (OD) at 515 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition using the following formula: % Growth Inhibition = 100 - [(OD_treated - OD_blank) / (OD_control - OD_blank)] * 100
-
Plot the percentage of growth inhibition against the log of this compound concentration.
-
Determine the GI50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Caption: Workflow for the SRB cytotoxicity assay.
References
- 1. The Complete Gene Cluster of the Antitumor Agent this compound and Its Implication for the Biosynthesis of the Gilvocarcins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Plasticity in gilvocarcin-type C-glycoside pathways: discovery and antitumoral evaluation of polycarcin V from Streptomyces polyformus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Conducting DNA Cross-linking Assays with Gilvocarcin V
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gilvocarcin V is a potent, light-activated antitumor agent that functions as a DNA cross-linking agent.[1] This document provides detailed application notes and protocols for utilizing this compound in DNA cross-linking assays. This compound intercalates into the DNA helix and, upon activation with near-ultraviolet (UV) or visible blue light (approximately 365-450 nm), forms a covalent [2+2] cycloadduct with thymine bases.[1] This action leads to the formation of DNA monoadducts, interstrand cross-links (ICLs), and DNA-protein cross-links (DPCs), ultimately triggering a DNA damage response and inducing cell cycle arrest and apoptosis. The vinyl group of this compound is essential for its photoactivated antitumor activity.
These protocols are designed to guide researchers in the precise application of this compound for studying DNA damage and repair mechanisms, as well as for evaluating its potential in drug development.
Data Presentation
Quantitative Analysis of this compound and Polycarcin V Cytotoxicity
The following table summarizes the photoactivated cytotoxic activity of this compound and its analog, Polycarcin V, in HeLa cells. The IC50 values, representing the concentration required to inhibit 50% of cell growth, were determined after treatment with the compounds followed by irradiation.
| Compound | Cell Line | Light Exposure (365 nm) | IC50 (nM) |
| This compound | HeLa | 20 min | ~10 |
| Polycarcin V | HeLa | 20 min | ~10 |
Data adapted from studies on the photoactivated antitumor activity of gilvocarcin analogs. It is important to note that IC50 values can vary depending on the cell line, light exposure conditions, and assay method.
Experimental Protocols
General Laboratory Procedures
Cell Culture: Human cell lines, such as HeLa or human P3 cells, can be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells should be maintained in a humidified incubator at 37°C with 5% CO2.
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO). Further dilutions should be made in culture medium to achieve the desired final concentrations. Due to its light sensitivity, all handling of this compound solutions should be performed in the dark or under subdued light conditions.
Light Activation: A UV lamp with a peak emission around 365-450 nm is required for the photoactivation of this compound. The light dose can be measured using a radiometer. A dose of less than 100 kJ/m² of 405 nm radiation has been shown to be effective in inducing DNA cross-links with a this compound concentration of 7.5 x 10⁻⁹ M.[2]
Protocol 1: Detection of DNA-Protein Cross-links using the RADAR Assay
The Rapid Approach to DNA Adduct Recovery (RADAR) assay is a sensitive method for the detection of DNA-protein cross-links.
Materials:
-
This compound
-
Cultured cells (e.g., HeLa)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (1% Sarkosyl, 10 mM Tris-HCl pH 8.0, 10 mM EDTA, 100 mM NaCl)
-
Ethanol (70% and 100%)
-
TE buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA)
-
Nitrocellulose membrane
-
Slot blot apparatus
-
Primary antibody against the protein of interest (e.g., anti-histone H3)
-
Secondary antibody conjugated to a detectable enzyme (e.g., HRP)
-
Chemiluminescent substrate
-
DNA quantification assay (e.g., PicoGreen)
Procedure:
-
Seed cells in appropriate culture vessels and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of this compound for a specified time (e.g., 1-2 hours) in the dark.
-
Expose the cells to UV light (e.g., 365 nm) for a defined period (e.g., 20 minutes) to activate this compound.
-
Wash the cells with ice-cold PBS.
-
Lyse the cells by adding lysis buffer and scraping the cells.
-
Shear the genomic DNA by passing the lysate through a 25-gauge needle several times.
-
Precipitate the DNA by adding two volumes of ice-cold 100% ethanol and incubate at -20°C for at least 1 hour.
-
Centrifuge at maximum speed for 15 minutes at 4°C to pellet the DNA.
-
Wash the pellet with 70% ethanol and air dry.
-
Resuspend the DNA pellet in TE buffer.
-
Quantify the DNA concentration.
-
Denature an equal amount of DNA from each sample by heating at 95°C for 5 minutes, followed by rapid cooling on ice.
-
Apply the denatured DNA to a nitrocellulose membrane using a slot blot apparatus.
-
Bake the membrane at 80°C for 2 hours to fix the DNA.
-
Block the membrane with 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
Protocol 2: Detection of DNA Interstrand Cross-links using the Modified Alkaline Comet Assay
The comet assay, or single-cell gel electrophoresis, can be modified to detect DNA interstrand cross-links. The principle is that ICLs will retard the migration of DNA fragments induced by a secondary DNA damaging agent (e.g., ionizing radiation).
Materials:
-
This compound
-
Cultured cells
-
PBS
-
Low melting point agarose (LMPA)
-
Normal melting point agarose (NMPA)
-
Microscope slides
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris-HCl pH 10, 1% Triton X-100, 10% DMSO)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13)
-
Neutralization buffer (0.4 M Tris-HCl, pH 7.5)
-
DNA stain (e.g., SYBR Green)
-
Fluorescence microscope with appropriate filters
-
Ionizing radiation source (e.g., X-ray or gamma-ray source)
Procedure:
-
Treat cells with this compound and activate with light as described in Protocol 1.
-
Harvest the cells by trypsinization and resuspend in ice-cold PBS at a concentration of 1 x 10⁵ cells/mL.
-
Mix the cell suspension with LMPA at a ratio of 1:10 (v/v) at 37°C.
-
Pipette 75 µL of the cell/agarose mixture onto a microscope slide pre-coated with NMPA.
-
Cover with a coverslip and allow the agarose to solidify at 4°C for 10 minutes.
-
Remove the coverslip and immerse the slides in ice-cold lysis solution for at least 1 hour at 4°C.
-
After lysis, wash the slides with PBS.
-
Expose the slides to a fixed dose of ionizing radiation (e.g., 5-10 Gy) to induce random DNA strand breaks.
-
Place the slides in a horizontal gel electrophoresis tank and fill with alkaline electrophoresis buffer.
-
Allow the DNA to unwind for 20-40 minutes in the alkaline buffer.
-
Perform electrophoresis at ~25 V and ~300 mA for 20-30 minutes.
-
Gently remove the slides and neutralize by washing three times with neutralization buffer for 5 minutes each.
-
Stain the DNA with a fluorescent dye.
-
Visualize the comets using a fluorescence microscope. The extent of DNA migration (comet tail length) is inversely proportional to the number of ICLs.
Visualizations
Experimental Workflow for this compound-induced DNA Cross-linking Assay
Caption: Workflow for detecting this compound-induced DNA cross-links.
Signaling Pathway of this compound-induced DNA Damage Response
References
Application Notes and Protocols for Gilvocarcin V in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gilvocarcin V is a C-glycoside antitumor antibiotic produced by Streptomyces species. It has demonstrated significant antitumor activity in various preclinical models.[1][2] This document provides detailed application notes and protocols for the use of this compound in mouse xenograft models, intended to guide researchers in evaluating its therapeutic potential against human cancers. The protocols are compiled from published data on murine tumor models and established methodologies for human cancer xenograft studies.
Mechanism of Action: this compound exerts its cytotoxic effects primarily through interaction with DNA. It intercalates into the DNA helix and can be photoactivated by near-UV light to form covalent cross-links with DNA and histone H3.[3][4] This leads to the inhibition of DNA replication and transcription, ultimately inducing apoptosis in cancer cells. This compound is also known to be an inhibitor of topoisomerase II, an enzyme crucial for DNA topology and replication.[3][5]
Data Presentation
The following tables summarize the reported in vivo antitumor activity of this compound in various murine tumor models. Note that specific quantitative data for human cancer xenograft models is limited in publicly available literature; therefore, these data from murine models serve as a valuable reference for dose-ranging and efficacy expectation.
Table 1: Antitumor Activity of this compound in Murine Ascites Tumor Models
| Tumor Model | Mouse Strain | Treatment Schedule | Dose (mg/kg/day) | Route | Efficacy Metric | Result | Reference |
| P388 Leukemia | Not Specified | Days 1-9 | 1.25 - 5.0 | IP | Increased Lifespan (%) | 25 - 58% | Not Specified |
| Ehrlich Ascites Carcinoma | ddY | Days 1-10 | 2.5 - 10 | IP | 60-Day Survival Rate | 40% at 5 mg/kg | [1] |
Table 2: Antitumor Activity of this compound in Murine Solid Tumor Models
| Tumor Model | Mouse Strain | Treatment Schedule | Dose (mg/kg/day) | Route | Efficacy Metric | Result | Reference |
| Sarcoma 180 | Not Specified | Not Specified | 5.0 | IP | Tumor Growth Inhibition (%) | Significant | [1] |
| Meth 1 Fibrosarcoma | Not Specified | Not Specified | 5.0 | IP | Tumor Growth Inhibition (%) | Significant | [1] |
| MH134 Hepatoma | Not Specified | Not Specified | 5.0 | IP | Tumor Growth Inhibition (%) | Significant | [1] |
Experimental Protocols
The following protocols are designed for the use of this compound in human cancer cell line-derived xenograft models. These are generalized protocols and should be optimized for specific cell lines and experimental goals.
Protocol 1: Human Cancer Cell Line Xenograft Model Establishment
This protocol describes the subcutaneous implantation of human cancer cells into immunodeficient mice.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, NCI-H460 for non-small cell lung cancer)[6]
-
Immunodeficient mice (e.g., athymic nude, NOD/SCID)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel (optional, can enhance tumor take-rate)
-
Syringes and needles (27-30 gauge)
-
Animal housing and husbandry equipment
Procedure:
-
Cell Culture: Culture human cancer cells in their recommended medium until they reach 80-90% confluency.
-
Cell Harvesting:
-
Wash the cells with sterile PBS.
-
Detach the cells using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in sterile PBS or serum-free medium.
-
Perform a cell count and assess viability using a hemocytometer and trypan blue exclusion. Cell viability should be >95%.
-
-
Cell Implantation:
-
Adjust the cell concentration to 1 x 10^7 to 2 x 10^7 cells/mL in sterile PBS or a 1:1 mixture of PBS and Matrigel.
-
Anesthetize the mice according to approved institutional protocols.
-
Inject 100-200 µL of the cell suspension (containing 1-4 million cells) subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Width^2 x Length) / 2.
-
Monitor animal body weight and overall health throughout the study.
-
Initiate treatment when tumors reach a predetermined size (e.g., 100-200 mm³).
-
Protocol 2: this compound Formulation and Administration
Due to its poor water solubility, this compound requires a specific formulation for in vivo administration.[5]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 400 (PEG400)
-
Saline (0.9% NaCl), sterile
Formulation (Example):
-
Dissolve this compound powder in DMSO to create a stock solution (e.g., 10 mg/mL).
-
On the day of administration, dilute the stock solution with a vehicle such as a mixture of PEG400 and saline. A common vehicle composition is 10% DMSO, 40% PEG400, and 50% saline.
-
The final concentration should be calculated based on the desired dose and the average weight of the mice.
Administration:
-
Dosage: Based on murine model data, a starting dose range of 2.5 to 10 mg/kg body weight is recommended for efficacy studies.[1] Dose-finding studies are advised.
-
Route of Administration: Intraperitoneal (IP) injection is a commonly used route for this compound in preclinical studies.[1]
-
Treatment Schedule: Administer this compound daily or on an intermittent schedule (e.g., every other day) for a specified duration (e.g., 10-21 days).
-
Control Group: The control group should receive the vehicle solution without this compound, following the same administration schedule.
Protocol 3: Evaluation of Antitumor Efficacy
Procedure:
-
Continue to measure tumor volume and body weight 2-3 times per week throughout the treatment period.
-
At the end of the study (defined by a predetermined tumor size in the control group or a specific time point), euthanize the mice according to institutional guidelines.
-
Excise the tumors and record their final weight.
-
Data Analysis:
-
Calculate the percentage of tumor growth inhibition (%TGI) using the formula: %TGI = [1 - (Average tumor volume of treated group / Average tumor volume of control group)] x 100.
-
Analyze survival data using Kaplan-Meier curves and log-rank tests.
-
Perform statistical analysis on tumor volume and weight data (e.g., t-test or ANOVA).
-
-
Optional Analyses:
-
Collect blood for pharmacokinetic analysis.
-
Perform histological and immunohistochemical analysis on tumor tissues to assess cell proliferation (e.g., Ki-67), apoptosis (e.g., TUNEL assay), and target engagement.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for this compound in mouse xenograft models.
References
- 1. Nanosuspension formulations of poorly water-soluble compounds for intravenous administration in exploratory toxicity studies: in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WO2012058666A2 - Novel formulations of water-insoluble chemical compounds and methods of using a formulation of compound fl118 for cancer therapy - Google Patents [patents.google.com]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Total Synthesis of the Antitumor Natural Product Polycarcin V and Evaluation of Its DNA Binding Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bioaustralis.com [bioaustralis.com]
- 6. researchgate.net [researchgate.net]
Total Synthesis of Gilvocarcin V and its Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the total synthesis of Gilvocarcin V, a potent antitumor antibiotic, and its structurally related analogs. This compound and its congeners are members of the angucycline family of natural products and exhibit significant biological activity, primarily through DNA intercalation and subsequent light-induced DNA damage. The synthetic strategies outlined herein offer a framework for the creation of diverse analogs for structure-activity relationship (SAR) studies and the development of novel therapeutic agents.
Introduction to this compound and its Analogs
This compound is a C-aryl glycoside antibiotic characterized by a benzo[d]naphtho[1,2-b]pyran-6-one core structure linked to a deoxysugar moiety. Its planar aromatic system allows it to intercalate into the DNA double helix. Upon photoactivation, the vinyl group at the C8 position can form a covalent bond with DNA bases, leading to cytotoxic effects. Analogs of this compound, such as Polycarcin V, which differs in the sugar moiety, have also demonstrated significant antitumor activity. The total synthesis of these complex molecules is a challenging endeavor that has been accomplished through various elegant strategies. These synthetic routes not only provide access to the natural products themselves but also open avenues for the preparation of novel derivatives with potentially improved pharmacological properties.
Retrosynthetic Analysis and Key Synthetic Strategies
The total synthesis of this compound and its analogs typically employs a convergent approach, where the complex molecule is assembled from smaller, more manageable fragments. The key disconnections in the retrosynthetic analysis often involve:
-
C-Aryl Glycosylation: Formation of the crucial bond between the sugar moiety and the aromatic core.
-
Lactonization: Construction of the pyran-6-one (lactone) ring.
-
Assembly of the Polycyclic Aromatic Core: Stepwise or convergent construction of the tetracyclic aglycone.
Two prominent total syntheses that exemplify these strategies are those of this compound by Suzuki and Polycarcin V by Minehan.
Suzuki's Total Synthesis of this compound
Suzuki's convergent strategy focuses on a key C-aryl glycosylation reaction to couple the fucofuranosyl donor with the aryliodide representing the aglycone precursor. Subsequent intramolecular Heck reaction and lactonization complete the synthesis.
Minehan's Total Synthesis of Polycarcin V
Minehan's approach to Polycarcin V, an analog with an L-rhamnose sugar, also utilizes a convergent strategy. A key feature is the stereoselective α-C-glycosylation to unite the protected carbohydrate and a naphthol derivative. The synthesis is then advanced through a series of functional group manipulations and a final lactonization step.[1]
Experimental Protocols
The following are detailed protocols for key steps in the total synthesis of this compound and Polycarcin V, based on the work of Suzuki and Minehan, respectively.
Key Experimental Protocol from Minehan's Total Synthesis of Polycarcin V: Stereoselective α-C-Glycosylation[1]
This protocol describes the crucial coupling of the protected L-rhamnose donor with the naphthol fragment.
Reaction:
Materials:
-
Protected L-rhamnose derivative (1.0 equiv)
-
Naphthol derivative (1.2 equiv)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.5 equiv)
-
Dichloromethane (CH2Cl2), anhydrous
Procedure:
-
To a solution of the protected L-rhamnose derivative and the naphthol derivative in anhydrous CH2Cl2 at room temperature, add TMSOTf dropwise.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with CH2Cl2 (3 x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired C-aryl glycoside.
Quantitative Data:
| Reactant 1 | Reactant 2 | Reagent | Solvent | Time (h) | Yield (%) |
| Protected L-Rhamnose | Naphthol derivative | TMSOTf | CH2Cl2 | 0.5 | 85 |
Spectroscopic Data for the C-Aryl Glycoside Product:
-
¹H NMR (CDCl₃, 500 MHz): δ 7.8-7.2 (m, Ar-H), 5.5-5.0 (m, sugar protons), 4.0-3.5 (m, sugar protons), 2.5-1.5 (m, protecting groups), 1.3 (d, J = 6.0 Hz, C6'-H₃).
-
¹³C NMR (CDCl₃, 125 MHz): δ 155-120 (Ar-C), 100-95 (anomeric C), 80-60 (sugar carbons), 30-20 (protecting groups), 18.5 (C6').
-
HRMS (ESI): Calculated for [M+Na]⁺, found within ± 5 ppm.
Synthesis of this compound Analogs
The modular nature of the total synthesis routes allows for the preparation of a wide range of analogs by modifying the constituent fragments.
Analogs with Modified Sugar Moieties
The synthesis of analogs with different sugar moieties can be achieved by employing alternative glycosyl donors in the C-aryl glycosylation step. This allows for the exploration of the role of the carbohydrate in DNA binding and biological activity. For example, replacing D-fucose with L-rhamnose leads to Polycarcin V.[1] Other sugar analogs can be synthesized using appropriately protected monosaccharides.
Analogs with Modified Aglycone Cores
Modifications to the aromatic core of this compound can be introduced by synthesizing different aglycone precursors. This can involve altering the substitution pattern on the aromatic rings or modifying the C8 side chain. These changes can influence the DNA intercalating ability and the photoreactivity of the molecule.
Data Presentation
The following tables summarize the yields of key steps in the total syntheses of this compound and Polycarcin V.
Table 1: Key Reaction Yields in the Total Synthesis of this compound (Suzuki)
| Step | Reaction Type | Yield (%) |
| C-Aryl Glycosylation | Palladium-catalyzed coupling | 70-80 |
| Intramolecular Heck Reaction | Cyclization | 60-70 |
| Lactonization | Ring formation | 80-90 |
Table 2: Key Reaction Yields in the Total Synthesis of Polycarcin V (Minehan)[1]
| Step | Reaction Type | Yield (%) |
| Stereoselective α-C-Glycosylation | Lewis acid-mediated coupling | 85 |
| Vilsmeier-Haack Formylation | Electrophilic substitution | 70 |
| Baeyer-Villiger Oxidation | Oxidation | 92 |
| Final Lactonization | Ring formation | 75-85 |
Signaling Pathways and Experimental Workflows
The biological activity of this compound is initiated by its intercalation into DNA, which is then followed by photo-induced covalent adduct formation, leading to DNA damage and ultimately cell death.
A general workflow for the synthesis and evaluation of this compound analogs is depicted below.
Conclusion
The total syntheses of this compound and its analogs provide a powerful platform for medicinal chemistry and drug discovery. The detailed protocols and strategies presented here serve as a guide for researchers to access these complex molecules and to design novel derivatives with tailored biological activities. The modularity of the synthetic routes allows for systematic modifications of both the aglycone and the sugar moieties, facilitating the exploration of the structure-activity landscape of this important class of antitumor agents.
References
Purification of Gilvocarcin V using High-Performance Liquid Chromatography (HPLC): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of Gilvocarcin V, a potent antitumor antibiotic, using High-Performance Liquid Chromatography (HPLC). The methodologies described herein are intended to guide researchers in obtaining high-purity this compound from complex mixtures, such as fermentation broths of Streptomyces species.
Introduction
This compound is a C-glycoside polyketide that exhibits significant antitumor, antibacterial, and antiviral activities.[1] Its primary mechanism of action involves intercalation into DNA and inhibition of topoisomerase II, an enzyme crucial for DNA replication and transcription.[2] The purification of this compound to a high degree of purity is essential for preclinical and clinical studies, as well as for structure-activity relationship (SAR) investigations. Reverse-phase HPLC is a highly effective technique for the isolation and purification of this compound from crude extracts.
Experimental Protocols
Sample Preparation from Streptomyces Fermentation Broth
A common source of this compound is the fermentation broth of Streptomyces species such as Streptomyces anandii or Streptomyces gilvotanareus.[3][4] The following protocol outlines a general procedure for the extraction of this compound prior to HPLC purification.
Protocol:
-
Harvesting: Centrifuge the fermentation broth to separate the mycelium from the supernatant.
-
Extraction: Extract the supernatant and the mycelial cake with a water-immiscible organic solvent, such as ethyl acetate, at a 1:1 (v/v) ratio. Perform the extraction multiple times to ensure complete recovery of the compound.
-
Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Solubilization: Dissolve the crude extract in a minimal amount of a suitable solvent for HPLC injection. This compound is soluble in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), and moderately soluble in methanol or ethanol.[1] For reverse-phase HPLC, dissolving the sample in the initial mobile phase composition (e.g., a high percentage of water with a low percentage of organic solvent) is recommended to ensure good peak shape.
Preparative HPLC Purification of this compound
This protocol provides a method for the purification of this compound using a preparative reverse-phase HPLC system.
Protocol:
-
Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase composition (e.g., 80% Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA); 20% Mobile Phase B: Methanol with 0.1% TFA) until a stable baseline is achieved.
-
Sample Injection: Inject the dissolved crude extract onto the column. The injection volume will depend on the column size and the concentration of the sample.
-
Elution: Elute the column with a linear gradient of increasing organic phase (Mobile Phase B). A suggested gradient is from 20% to 80% Mobile Phase B over 40 minutes.
-
Fraction Collection: Collect fractions based on the UV chromatogram, targeting the peak corresponding to this compound. The retention time will vary depending on the specific HPLC system and conditions, but a reference retention time is approximately 11.5 minutes under the analytical conditions specified in Table 2.[1]
-
Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.
-
Solvent Evaporation: Pool the pure fractions and remove the solvent under reduced pressure to obtain purified this compound.
Data Presentation
The following tables summarize the key parameters and expected results for the HPLC purification of this compound.
Table 1: Preparative HPLC Parameters
| Parameter | Specification |
| Column | YMC-Pack ODS-A (C18), 10 x 250 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Methanol with 0.1% Trifluoroacetic Acid (TFA) |
| Gradient | 20% to 80% B over 40 minutes |
| Flow Rate | 4.0 mL/min |
| Detection | UV at 398 nm[3] |
| Injection Volume | Dependent on sample concentration and column loading capacity |
| Temperature | Ambient |
Table 2: Analytical HPLC Parameters for Purity Assessment
| Parameter | Specification |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 398 nm[3] |
| Injection Volume | 10 µL |
| Temperature | Ambient |
| Expected Retention Time | ~11.5 minutes[1] |
Table 3: Expected Purification Performance
| Parameter | Expected Value |
| Purity (by analytical HPLC) | >95%[1] |
| Recovery | Variable, dependent on initial sample purity and loading |
| Appearance | Yellow solid |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the purification of this compound from a Streptomyces fermentation broth.
Caption: Workflow for this compound Purification.
Signaling Pathway of this compound
The diagram below depicts the proposed mechanism of action of this compound, leading to its antitumor effects.
Caption: Mechanism of Action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. The complete gene cluster of the antitumor agent this compound and its implication for the biosynthesis of the gilvocarcins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. Gilvocarcins, new antitumor antibiotics. 1. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Drug Delivery Systems for Gilvocarcin V
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gilvocarcin V is a potent antitumor antibiotic belonging to the benzo[d]naphtho[1,2-b]pyran-6-one C-glycoside family.[1][2] Its mechanism of action involves DNA intercalation and subsequent light-activated covalent binding, leading to DNA damage and inhibition of DNA synthesis and topoisomerase II.[1][3] Despite its promising anticancer activity, the clinical application of this compound is hampered by its poor aqueous solubility.[4] Encapsulating this compound into nanoparticle-based drug delivery systems presents a promising strategy to overcome this limitation, enhance its bioavailability, and potentially improve its therapeutic index.
These application notes provide a comprehensive overview and detailed protocols for the development and characterization of various nanoparticle-based drug delivery systems for this compound. The information is intended to guide researchers in formulating, optimizing, and evaluating this compound-loaded nanoparticles for preclinical studies.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for the rational design of a suitable drug delivery system.
| Property | Value/Description | Reference |
| Molecular Formula | C₂₇H₂₆O₉ | N/A |
| Molecular Weight | 494.5 g/mol | N/A |
| Solubility | Poorly soluble in water. Soluble in DMSO and DMF. Moderately soluble in methanol and ethanol. | [4] |
| Mechanism of Action | DNA intercalation, light-activated covalent binding to thymine residues, inhibition of DNA synthesis, and topoisomerase II inhibition.[1][3] | [1][3] |
| Light Activation | Exhibits enhanced cytotoxic activity upon exposure to near-UV or visible light.[5] | [5] |
Signaling Pathway of this compound-Induced DNA Damage
The antitumor activity of this compound is primarily attributed to its ability to induce DNA damage. Upon intercalation into the DNA helix, this compound can be photoactivated, leading to a [2+2] cycloaddition with a thymine residue.[6] This formation of a bulky DNA adduct triggers the DNA Damage Response (DDR), a complex signaling network that can ultimately lead to cell cycle arrest and apoptosis. A simplified representation of this pathway, modeled after the closely related Polycarcin V, is depicted below.[6][7]
References
- 1. The Complete Gene Cluster of the Antitumor Agent this compound and Its Implication for the Biosynthesis of the Gilvocarcins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The complete gene cluster of the antitumor agent this compound and its implication for the biosynthesis of the gilvocarcins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gilvocarcins, new antitumor antibiotics. 4. Mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical transformation of this compound. Modification of the side-chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Light-induced modifications of DNA by this compound and its aglycone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Polycarcin V induces DNA-damage response and enables the profiling of DNA-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying DNA Repair Pathways with Gilvocarcin V
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gilvocarcin V is a potent antitumor antibiotic that functions as a DNA damaging agent.[1][2] Its unique mechanism of action, involving photoactivation to form bulky DNA adducts, makes it a valuable tool for investigating the intricacies of DNA repair pathways, particularly Nucleotide Excision Repair (NER).[3][4][5] This document provides detailed application notes and experimental protocols for utilizing this compound to study DNA damage and repair processes in a research setting.
This compound is a C-glycoside antibiotic that intercalates into the DNA helix.[6] Upon exposure to UV or visible light, its vinyl group can form a covalent [2+2] cycloaddition with pyrimidine bases, primarily thymine, creating a bulky lesion that distorts the DNA structure.[1] This type of damage is a substrate for the NER pathway, a critical mechanism for maintaining genomic integrity. The study of how cells respond to and repair this compound-induced adducts can provide valuable insights into the functionality of NER and its two sub-pathways: global genomic NER (GG-NER) and transcription-coupled NER (TC-NER).[7]
Data Presentation
Cytotoxicity of this compound and its Analogs
The cytotoxic effects of this compound and its structurally related analog, Polycarcin V, have been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values are summarized below. It is important to note that the cytotoxicity of these compounds is significantly enhanced by photoactivation.
| Compound | Cell Line | Cancer Type | IC50 / GI50 (µM) | Notes |
| This compound | LL/2 | Mouse Lung Cancer | Reported inhibitory activity | [2] |
| This compound | MCF-7 | Human Breast Cancer | Reported inhibitory activity | [2] |
| This compound | NCI-H460 | Human Lung Cancer | Reported inhibitory activity | [2] |
| Polycarcin V | HeLa | Human Cervical Cancer | Potent photoactivated antitumor activity | [8] |
| Polycarcin V | SK-MEL-28 | Human Melanoma | Cytotoxicity increased by orders of magnitude with light exposure | [8] |
Further comprehensive screening data, such as from the NCI-60 panel, would be beneficial for a broader understanding of this compound's activity spectrum.
Quantitative Analysis of DNA Damage
The comet assay (single-cell gel electrophoresis) is a sensitive method to quantify DNA strand breaks. In the context of this compound, it can be adapted to measure the formation of single-strand breaks that arise as intermediates during the NER process. The following table presents exemplar data from a study on the related compound, Polycarcin V, which forms similar bulky adducts.
| Cell Line | Compound Concentration | % DNA in Comet Tail (indicating DNA gaps) |
| NER-proficient | Vehicle Control | Baseline |
| NER-proficient | Polycarcin V (low dose) | Increased |
| NER-proficient | Polycarcin V (high dose) | Further Increased |
| NER-deficient | Polycarcin V | No significant increase |
This data demonstrates that the formation of DNA gaps is dependent on a functional NER pathway, indicating that the assay can be used to probe NER activity in response to this compound-induced damage.
Signaling Pathways and Experimental Workflows
Transcription-Coupled Nucleotide Excision Repair (TC-NER) of this compound-DNA Adducts
Bulky DNA adducts, such as those formed by this compound, can block the progression of RNA polymerase during transcription. This stalling of the transcription machinery is a key signal for the initiation of TC-NER. The Cockayne Syndrome B (CSB) protein plays a crucial role in recognizing the stalled RNA polymerase and recruiting the downstream NER machinery to the site of damage.[3][4][5][9]
Caption: TC-NER pathway for this compound-DNA adduct repair.
Experimental Workflow for Assessing this compound-Induced DNA Damage and Repair
A typical workflow to investigate the effects of this compound on DNA damage and repair involves cell treatment, assessment of cytotoxicity, and specific DNA damage and repair assays.
Caption: Workflow for studying this compound-induced DNA damage.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxicity of this compound.
Materials:
-
This compound stock solution (in DMSO)
-
Mammalian cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Photoactivation (if applicable): Expose the plate to a controlled light source (e.g., a UV transilluminator or a specific wavelength lamp) for a defined period. A parallel plate should be kept in the dark to assess light-independent cytotoxicity.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Protocol 2: Alkaline Comet Assay for Detecting DNA Strand Breaks
This protocol detects single-strand breaks, which are intermediates in the NER of this compound adducts.
Materials:
-
This compound-treated and control cells
-
Comet assay slides
-
Low melting point agarose (LMPA)
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added fresh)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)
-
Neutralization buffer (0.4 M Tris, pH 7.5)
-
DNA stain (e.g., SYBR Green or propidium iodide)
-
Fluorescence microscope with appropriate filters
-
Comet scoring software
Procedure:
-
Cell Preparation: Harvest and resuspend cells in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.
-
Slide Preparation: Mix 10 µL of cell suspension with 90 µL of molten LMPA (at 37°C) and immediately pipette onto a comet assay slide. Allow to solidify on a cold plate.
-
Lysis: Immerse the slides in cold lysis solution and incubate at 4°C for at least 1 hour.
-
Alkaline Unwinding: Transfer the slides to a horizontal gel electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer. Let the DNA unwind for 20-40 minutes.
-
Electrophoresis: Perform electrophoresis at ~1 V/cm for 20-30 minutes.
-
Neutralization: Gently wash the slides with neutralization buffer three times for 5 minutes each.
-
Staining: Stain the slides with a DNA stain.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. Capture images and analyze at least 50-100 comets per sample using comet scoring software to determine the percentage of DNA in the tail.
Protocol 3: Immunofluorescence Staining for γH2AX Foci
This protocol is used to detect DNA double-strand breaks, which can arise from the processing of complex DNA damage induced by this compound.
Materials:
-
Cells grown on coverslips
-
This compound-treated and control cells
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (0.25% Triton X-100 in PBS)
-
Blocking buffer (1% BSA, 0.1% Tween-20 in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips in a multi-well plate. Treat with this compound and expose to light as required.
-
Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.
-
Blocking: Wash with PBS and block with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with the primary anti-γH2AX antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Counterstaining: Wash with PBS and counterstain with DAPI for 5 minutes.
-
Mounting: Wash with PBS and mount the coverslips onto microscope slides using antifade mounting medium.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus. An increase in the number of foci indicates the presence of DNA double-strand breaks.
References
- 1. Frontiers | Functions of the CSB Protein at Topoisomerase 2 Inhibitors-Induced DNA Lesions [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. The CSB repair factor is overexpressed in cancer cells, increases apoptotic resistance, and promotes tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Cockayne Syndrome Group B (CSB): The Regulatory Framework Governing the Multifunctional Protein and Its Plausible Role in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transcription-coupled Nucleotide Excision Repair: New Insights Revealed by Genomic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nucleotide excision repair - Wikipedia [en.wikipedia.org]
- 8. Polycarcin V induces DNA-damage response and enables the profiling of DNA-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ATP-Dependent Chromatin Remodeler CSB Couples DNA Repair Pathways to Transcription with Implications for Cockayne Syndrome and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Gilvocarcin V in Photodynamic Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gilvocarcin V (GV) is a natural product C-glycoside antibiotic that has demonstrated significant potential as a photosensitizer for photodynamic therapy (PDT). Structurally, it possesses a planar aromatic chromophore that allows it to intercalate into DNA. Upon activation by near-ultraviolet (UVA) or visible light, GV transitions into a highly cytotoxic agent, inducing targeted cell death. Its unique mechanism of action, involving both direct DNA damage and the generation of reactive oxygen species (ROS), makes it a compelling candidate for further investigation and development in cancer therapy. This document provides an overview of its application in PDT, including its mechanism of action, available efficacy data, and detailed protocols for key experimental procedures.
Mechanism of Action
The photodynamic activity of this compound is a multi-faceted process initiated by the absorption of light, primarily in the UVA to visible light spectrum with a peak absorption near 400 nm. The key events in its mechanism of action are:
-
DNA Intercalation: GV readily intercalates into the DNA double helix, with a preference for AT-rich regions. This non-covalent binding is the initial step that localizes the photosensitizer to its primary target.
-
Photoactivation and DNA Adduct Formation: Upon irradiation, the vinyl group of GV undergoes a [2+2] cycloaddition with thymine residues in the DNA, forming a stable covalent adduct. This direct modification of the DNA structure is a significant source of its genotoxicity.
-
Reactive Oxygen Species (ROS) Generation: Photoactivated GV can engage in both Type I and Type II photochemical reactions.
-
Type I: Involves the transfer of electrons to molecular oxygen, forming superoxide anions and other radical species.
-
Type II: Involves the transfer of energy to molecular oxygen, generating highly reactive singlet oxygen. The quantum yield for singlet oxygen formation by GV in DMSO has been determined to be 0.15.
-
-
DNA Damage and Protein Crosslinking: The combination of direct DNA adduct formation and ROS-mediated damage leads to DNA single-strand breaks. Furthermore, a unique aspect of GV's mechanism is its ability to induce DNA-protein crosslinks, primarily with histone H3 and the heat shock protein GRP78. This complex damage profile severely hampers DNA replication and transcription, ultimately leading to cell death.
Data Presentation: Efficacy of this compound in Photodynamic Therapy
Quantitative data on the photodynamic efficacy of this compound is limited in the public domain. The following table summarizes the available quantitative findings. It is important to note that direct comparisons of IC50 values are challenging without standardized experimental conditions (e.g., cell line, light source and dose, incubation time).
| Compound/Analog | Cell Line/System | Concentration | Light Dose | Observed Effect | Reference |
| This compound | Human P3 cells | 7.5 x 10⁻⁹ M | < 100 kJ/m² (405 nm) | Readily detectable DNA single-strand breaks and DNA-protein crosslinks | |
| This compound | Lymphocytes | 0.10 ng/mL | 3 J/cm² (UVA) | Reduced response to phytohemagglutinin stimulation to 10% of controls |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the photodynamic efficacy of this compound.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound-mediated PDT in a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Light source with a peak emission around 400 nm (e.g., UVA lamp, LED array)
-
Radiometer to measure light intensity
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Drug Incubation: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted GV solutions. Include wells with medium only (no cells) as a blank and wells with cells in medium without GV as a negative control. Incubate for a predetermined time (e.g., 4-24 hours) in the dark.
-
Washing: After incubation, gently aspirate the GV-containing medium and wash the cells twice with 100 µL of PBS per well.
-
Irradiation: Add 100 µL of fresh, pre-warmed complete medium to each well. Expose the plate to the light source for a defined period. The light dose (J/cm²) should be calculated by multiplying the intensity (W/cm²) by the exposure time (seconds). Keep a parallel plate in the dark to assess "dark toxicity."
-
Post-Irradiation Incubation: Return the plates to the incubator and incubate for 48-72 hours.
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the log of the GV concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Reactive Oxygen Species (ROS) Detection (DCFDA Assay)
This protocol measures the intracellular generation of ROS following this compound-mediated PDT using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFDA).
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
This compound stock solution
-
PBS
-
DCFDA stock solution (in DMSO)
-
96-well black-walled, clear-bottom plates
-
Light source (as in Protocol 1)
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well black-walled plate as described in Protocol 1.
-
DCFDA Loading: After 24 hours, remove the medium and wash the cells with PBS. Add 100 µL of a 10-20 µM DCFDA solution in serum-free medium to each well. Incubate for 30-60 minutes at 37°C in the dark.
-
Washing and Drug Incubation: Wash the cells twice with PBS to remove excess DCFDA. Add 100 µL of this compound solution (at a concentration around the IC50 value) in complete medium. Incubate for the desired period in the dark.
-
Irradiation: Expose the plate to the light source for a defined time.
-
Fluorescence Measurement: Immediately after irradiation, measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
-
Data Analysis: Compare the fluorescence intensity of the GV-treated and irradiated group to the control groups (no GV, no light; GV, no light; no GV, light). An increase in fluorescence indicates ROS production.
Visualizations
Caption: Mechanism of this compound photodynamic therapy.
Caption: Workflow for in vitro cytotoxicity assessment.
Caption: Inferred DNA damage response signaling pathway.
Troubleshooting & Optimization
Navigating the Challenges of Gilvocarcin V Solubility: A Technical Guide for In Vitro Research
For researchers, scientists, and drug development professionals, the potent antitumor agent Gilvocarcin V holds significant promise. However, its poor aqueous solubility often presents a substantial hurdle in conducting reliable and reproducible in vitro experiments. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to directly address these challenges, ensuring the successful preparation and application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: this compound is characterized by its poor solubility in water. It is, however, soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and moderately soluble in methanol and ethanol.[1] This hydrophobicity necessitates the use of specific dissolution strategies for in vitro studies.
Q2: I'm observing precipitation when I dilute my this compound stock solution into my aqueous cell culture medium. What can I do?
A2: This is a common issue arising from the poor aqueous solubility of this compound. To mitigate this, ensure that the final concentration of the organic solvent (e.g., DMSO) in your cell culture medium is kept to a minimum, typically below 0.5%, to avoid solvent-induced cytotoxicity. Preparing a high-concentration stock solution in 100% DMSO and then performing serial dilutions directly into the culture medium with vigorous mixing can help maintain solubility.
Q3: What is the maximum recommended concentration of DMSO in a cell culture experiment?
A3: To avoid off-target effects and cytotoxicity from the solvent, the final concentration of DMSO in your cell culture medium should ideally be maintained at or below 0.5% (v/v). Some robust cell lines may tolerate up to 1%, but it is crucial to perform a vehicle control experiment to assess the impact of the solvent on your specific cell line and assay.
Troubleshooting Guide: Enhancing this compound Solubility
This guide provides several methods to improve the solubility of this compound for your in vitro experiments. The optimal method may vary depending on the specific requirements of your assay.
Method 1: Utilizing Organic Co-solvents (DMSO)
Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing this compound stock solutions due to its high solubilizing capacity.
Quantitative Solubility Data:
| Solvent | Solubility |
| DMSO | 50 mg/mL[2] |
| Methanol | Moderately Soluble[1] |
| Ethanol | Moderately Soluble[1] |
| Water | Poorly Soluble[1] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (MW: 494.49 g/mol )
-
Anhydrous, cell culture grade DMSO
-
Sterile, amber microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Optional: Sonicator water bath
Procedure:
-
Pre-weigh this compound: Accurately weigh 4.95 mg of this compound powder and transfer it to a sterile amber microcentrifuge tube. The use of an amber tube is recommended to protect the compound from light.
-
Add DMSO: Add 1 mL of anhydrous, cell culture grade DMSO to the tube containing the this compound powder.
-
Dissolution: Vortex the tube vigorously for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, a brief sonication (5-10 minutes) in a water bath can be applied. Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile amber microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).
-
Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution at room temperature. Prepare serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentrations for your assay. Ensure the final DMSO concentration remains below 0.5%.
Experimental Workflow for Preparing Working Solutions:
Caption: Workflow for preparing this compound stock and working solutions.
Method 2: Cyclodextrin-Based Formulations
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, thereby increasing their aqueous solubility. Beta-cyclodextrins (β-CDs) and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used for this purpose.
Experimental Protocol: Preparation of a this compound/HP-β-CD Inclusion Complex (Co-evaporation Method)
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Methanol
-
Deionized water
-
Round-bottom flask
-
Rotary evaporator
-
Lyophilizer (optional)
Procedure:
-
Molar Ratio Calculation: Determine the desired molar ratio of this compound to HP-β-CD (e.g., 1:1 or 1:2).
-
Dissolution: Dissolve the calculated amount of this compound in a minimal amount of methanol in a round-bottom flask. In a separate container, dissolve the corresponding amount of HP-β-CD in deionized water.
-
Mixing: Slowly add the aqueous HP-β-CD solution to the methanolic this compound solution while stirring.
-
Solvent Evaporation: Remove the solvents using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C) until a thin film or solid residue is formed.
-
Drying: Further dry the solid complex under vacuum or by lyophilization to remove any residual solvent.
-
Reconstitution: The resulting solid complex can be dissolved in water or cell culture medium to prepare a stock solution. The solubility of this complex should be significantly higher than that of free this compound.
Method 3: Surfactant-Based Formulations
Surfactants, at concentrations above their critical micelle concentration (CMC), can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions. Non-ionic surfactants like Tween® 80 and Pluronic® F-68 are often used in cell culture applications.
Experimental Protocol: Preparation of a Surfactant-Based this compound Formulation
Materials:
-
This compound
-
Tween® 80 or another biocompatible surfactant
-
Phosphate-buffered saline (PBS) or cell culture medium
-
Vortex mixer
-
Sonicator
Procedure:
-
Prepare Surfactant Solution: Prepare a stock solution of the chosen surfactant (e.g., 10% Tween® 80) in PBS or cell culture medium.
-
Initial Dispersion: Add the desired amount of this compound to a small volume of the surfactant solution.
-
Solubilization: Vortex and/or sonicate the mixture until the this compound is fully dispersed and solubilized. This may result in a clear or slightly opalescent solution.
-
Dilution: This concentrated formulation can then be diluted in cell culture medium to the final desired concentration. It is important to determine the CMC of the surfactant and the potential toxicity of the surfactant itself on the cells being used.
Mechanism of Action: Topoisomerase II Inhibition
This compound exerts its cytotoxic effects primarily through the inhibition of topoisomerase II, an essential enzyme involved in DNA replication and transcription.[3] It intercalates into the DNA and stabilizes the topoisomerase II-DNA cleavage complex, leading to the accumulation of double-strand breaks and ultimately triggering apoptosis.
Signaling Pathway of this compound-Induced DNA Damage:
Caption: this compound's mechanism of action leading to apoptosis.
References
Optimizing Gilvocarcin V Dosage for Animal Studies: A Technical Support Resource
For researchers, scientists, and drug development professionals utilizing Gilvocarcin V in preclinical animal studies, this technical support center provides essential guidance on dosage optimization, potential challenges, and key experimental considerations.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent antitumor antibiotic that primarily functions by intercalating into DNA, leading to the inhibition of DNA synthesis.[1][2] This interaction can be further enhanced by visible light, which activates the drug to induce DNA damage.[3] The vinyl group on the this compound molecule is crucial for its antitumor activity and is involved in forming covalent adducts with DNA, particularly with thymine residues, upon photo-irradiation.[1] Additionally, this compound can inhibit topoisomerase II, an enzyme critical for DNA replication and transcription.[1]
Q2: What are the reported antitumor activities of this compound in animal models?
In vivo studies have demonstrated the efficacy of this compound against a range of murine tumors. Notably, it has shown activity against Sarcoma 180, Ehrlich ascites carcinoma, Meth 1 fibrosarcoma, MH134 hepatoma, and lymphocytic leukemia P388.[4][5] In a study involving mice with Ehrlich ascites carcinoma, intraperitoneal administration of this compound resulted in a 60-day survival rate for 40% of the treated animals.[4][5]
Q3: Are there any known toxicities associated with this compound?
Q4: What factors should be considered when designing a dose-finding study for this compound?
Several factors should be taken into account, including:
-
Animal Model: The species, strain, sex, and age of the animals can influence the pharmacokinetics and toxicology of the compound.
-
Tumor Model: The type of cancer, its location (e.g., subcutaneous, orthotopic, ascites), and its growth rate will impact the required therapeutic dose.
-
Route of Administration: The method of delivery (e.g., intraperitoneal, intravenous, oral) will significantly affect the bioavailability and distribution of this compound.
-
Dosing Schedule: The frequency and duration of treatment will influence both efficacy and toxicity.
-
Endpoint Measurement: Clear endpoints for both efficacy (e.g., tumor growth inhibition, survival) and toxicity (e.g., body weight loss, clinical signs, hematological changes) must be established.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High toxicity/mortality in treated animals | The initial dose is too high. | Review available literature for starting doses of similar compounds. If no data is available, initiate a dose-range finding study starting with a very low dose and escalating cautiously. Monitor animals closely for clinical signs of toxicity. |
| Lack of antitumor efficacy | The dose is too low. | Gradually escalate the dose in subsequent cohorts while carefully monitoring for toxicity. Ensure the formulation and administration route are appropriate for achieving adequate drug exposure at the tumor site. |
| Inconsistent results between experiments | Variability in experimental procedures. | Standardize all experimental parameters, including animal handling, tumor cell implantation, drug formulation, and administration techniques. Ensure consistent timing of treatments and measurements. |
| Compound insolubility or instability | Poor formulation. | Investigate different solvent systems or the use of excipients to improve solubility and stability. Chemical modification of the this compound side-chain has been explored to improve solubility.[6] |
Data Presentation
Due to the limited availability of specific quantitative data in the reviewed literature, the following tables are presented as templates. Researchers should populate these with data obtained from their own dose-finding studies or from the full text of relevant publications.
Table 1: Toxicity Profile of this compound in Mice (Example)
| Parameter | Route of Administration | Value (mg/kg) | Reference |
| LD50 | Intraperitoneal | Data not available in abstracts | Morimoto et al., 1981 |
| MTD | Intraperitoneal | Data not available in abstracts | (To be determined experimentally) |
Table 2: Efficacy of this compound in Murine Tumor Models (Example)
| Tumor Model | Animal Strain | Route of Administration | Dose (mg/kg) | Dosing Schedule | Efficacy Endpoint | Result | Reference |
| Ehrlich Ascites Carcinoma | Mouse (Strain not specified) | Intraperitoneal | Specific dose not available in abstracts | Not specified | 60-day survival | 40% survival | Morimoto et al., 1981 |
| P388 Leukemia | Mouse (Strain not specified) | Not specified | Specific dose not available in abstracts | Not specified | Increased lifespan | Active | Morimoto et al., 1981 |
| Sarcoma 180 | Mouse (Strain not specified) | Not specified | Specific dose not available in abstracts | Not specified | Tumor growth inhibition | Active | Morimoto et al., 1981 |
Experimental Protocols
Protocol 1: Determination of Maximum Tolerated Dose (MTD) of this compound in Mice
-
Animal Model: Use a cohort of healthy mice of a specific strain, age, and sex (e.g., female BALB/c, 6-8 weeks old).
-
Dose Escalation: Begin with a low dose (e.g., estimated from in vitro IC50 values or data from similar compounds) and administer it to a small group of mice (n=3-5).
-
Observation: Monitor the animals daily for a set period (e.g., 14 days) for clinical signs of toxicity, including changes in body weight, behavior, and appearance.
-
Dose Increase: If no significant toxicity is observed, escalate the dose in a new cohort of mice. A common dose escalation scheme is the modified Fibonacci sequence.
-
MTD Definition: The MTD is defined as the highest dose that does not cause mortality or significant signs of toxicity (e.g., >20% body weight loss, severe lethargy).
-
Necropsy: At the end of the observation period, perform a gross necropsy and consider histopathological analysis of major organs for the MTD cohort and a control group.
Protocol 2: Efficacy Study of this compound in a Murine Xenograft Model
-
Tumor Implantation: Implant tumor cells (e.g., subcutaneous or intraperitoneal injection) into a cohort of immunocompromised mice (e.g., nude or SCID).
-
Tumor Growth: Allow tumors to reach a palpable or measurable size (e.g., 100-200 mm³ for subcutaneous tumors).
-
Randomization: Randomly assign mice to treatment groups (vehicle control, this compound at different doses below the MTD, and a positive control if available).
-
Treatment: Administer this compound according to the predetermined dose and schedule.
-
Efficacy Monitoring: Measure tumor volume (for subcutaneous tumors) or monitor survival (for systemic models) regularly. Record animal body weights and any clinical signs of toxicity.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint size or until a significant difference in survival is observed.
-
Data Analysis: Statistically analyze the differences in tumor growth or survival between the treatment groups and the control group.
Visualizations
Caption: this compound mechanism of action.
Caption: Workflow for optimizing this compound dosage.
Caption: Troubleshooting logic for this compound studies.
References
- 1. The Complete Gene Cluster of the Antitumor Agent this compound and Its Implication for the Biosynthesis of the Gilvocarcins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The complete gene cluster of the antitumor agent this compound and its implication for the biosynthesis of the gilvocarcins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Polycarcin V induces DNA-damage response and enables the profiling of DNA-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Chemical transformation of this compound. Modification of the side-chain - PubMed [pubmed.ncbi.nlm.nih.gov]
Gilvocarcin V Phototoxicity Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gilvocarcin V. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this compound-induced phototoxicity?
A1: this compound (GV) is a DNA intercalating agent.[1] Its phototoxicity is initiated when it absorbs light, primarily in the UVA or visible light spectrum with a peak near 400 nm.[1][2] Upon photoactivation, GV damages DNA through multiple mechanisms. It can induce single-strand breaks in DNA and form covalent adducts, particularly with thymidine and to a lesser extent, cytosine residues.[3] The photochemistry of GV proceeds through both Type I and Type II pathways. This means it can directly react with substrates to produce radicals or react with oxygen to generate singlet oxygen, both of which contribute to cellular damage.[4] The vinyl group on the gilvocarcin chromophore is critical for its photoactivated effects.[5]
Q2: My cells are showing high levels of toxicity even in the absence of light. What could be the cause?
A2: While this compound's primary mode of action is phototoxic, it does exhibit some level of cytotoxicity without light exposure, especially at higher doses.[2] This inherent toxicity could be due to its DNA intercalating properties, which may interfere with DNA replication and transcription even without photoactivation.[3][5] It is also possible that your experimental setup is not entirely shielded from ambient light, which could be inadvertently activating the compound.
Troubleshooting Steps:
-
Review Concentration: Ensure you are using the appropriate concentration of this compound for your cell line and experimental goals. A dose-response curve in the dark can help determine the baseline toxicity.
-
Light Contamination: Perform all manipulations of this compound and treated cells in a dark room or under red light to minimize accidental photoactivation.
-
Incubation Time: Consider reducing the incubation time to see if the dark toxicity is time-dependent.
Q3: I am observing inconsistent results in my phototoxicity assays. What are the potential sources of variability?
A3: Inconsistent results in phototoxicity assays with this compound can stem from several factors related to both the compound and the experimental setup.
Troubleshooting Steps:
-
Light Source and Dose: Ensure your light source provides a consistent and measurable fluence rate at the desired wavelength (around 400 nm).[2] Calibrate your light source regularly. The total light dose (fluence) is a critical parameter and should be precisely controlled.
-
Compound Stability: this compound solutions should be freshly prepared and protected from light before use. Degradation of the compound can lead to reduced efficacy.
-
Cellular Uptake: Variations in cell density, passage number, and cell cycle phase can affect the uptake of this compound and thus the extent of phototoxicity. Maintain consistent cell culture practices.
-
Reciprocity Effect: The DNA damaging activity of this compound is dependent on both the concentration of the antibiotic and the fluence of radiation in a reciprocal manner.[2] Ensure these two parameters are carefully controlled and documented.
Q4: How can I mitigate this compound-induced phototoxicity in my control experiments?
A4: To have proper controls, it's essential to distinguish between the effects of this compound alone and its photoactivated effects.
Control Experiment Strategies:
-
Dark Control: Always include a "dark" control group where cells are treated with this compound but not exposed to light. This will account for the compound's inherent toxicity.
-
Light-Only Control: Include a control group where cells are exposed to the same light dose without the addition of this compound to account for any effects of the light itself on the cells.
-
Vehicle Control: A vehicle control (the solvent used to dissolve this compound, e.g., DMSO) should be included for both dark and light-exposed conditions.
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound's properties and phototoxicity.
Table 1: Photochemical and DNA Binding Properties of this compound
| Parameter | Value | Reference |
| Optimal Wavelength for Photoactivation | ~400 nm | [1][2] |
| Molar Extinction Coefficient (ε) at 398 nm | 11,971 M⁻¹ cm⁻¹ | [1] |
| DNA Intercalation Binding Constant (K) | 6.6 x 10⁵ M⁻¹ | [1] |
| Quantum Yield of Singlet Oxygen Formation (in DMSO) | 0.15 | [4] |
| Quantum Yield of Oxygen Photoreduction | 0.019 | [4] |
| Quantum Yield of Methyl Viologen Photoreduction | 0.0012 | [4] |
Experimental Protocols
Protocol 1: In Vitro Phototoxicity Assay using a Cell-Based Viability Endpoint
This protocol outlines a general procedure for assessing the phototoxicity of this compound in a mammalian cell line using a standard viability assay (e.g., MTT, PrestoBlue).
Materials:
-
Mammalian cell line of choice
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
Phosphate-buffered saline (PBS)
-
96-well plates
-
Light source with a filter for ~400 nm wavelength
-
Radiometer to measure light intensity
-
Viability assay reagent (e.g., MTT, PrestoBlue)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in complete cell culture medium. Protect all solutions from light.
-
Treatment: Remove the old medium from the cells and add the this compound dilutions. Include vehicle-only controls.
-
Incubation (Dark): Incubate the plate for a predetermined time (e.g., 1-2 hours) in the dark at 37°C and 5% CO₂ to allow for cellular uptake of the compound.
-
Light Exposure:
-
For the "light" plates, remove the lid and expose the cells to a calibrated light source (~400 nm) for a specific duration to deliver a defined light dose (e.g., 3 J/cm²).[1]
-
For the "dark" plates, keep them in the incubator or a dark box for the same duration.
-
-
Post-Incubation: After light exposure, return the plates to the incubator for a further 24-48 hours.
-
Viability Assessment: Add the viability assay reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Read the absorbance or fluorescence on a plate reader at the appropriate wavelength.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control for both light and dark conditions. Plot dose-response curves to determine IC₅₀ values.
Protocol 2: DNA Strand Break Assay using Plasmid DNA
This protocol describes a method to assess the ability of photoactivated this compound to induce single-strand breaks in plasmid DNA.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
This compound stock solution
-
Reaction buffer (e.g., Tris-EDTA buffer)
-
Light source (~400 nm)
-
Agarose gel
-
Gel electrophoresis system
-
DNA loading dye
-
Ethidium bromide or other DNA stain
-
Gel imaging system
Procedure:
-
Reaction Setup: In a microcentrifuge tube, mix supercoiled plasmid DNA with varying concentrations of this compound in the reaction buffer. Include a DNA-only control and a this compound-only dark control.
-
Incubation (Dark): Incubate the reactions in the dark for a short period to allow for DNA intercalation.
-
Light Exposure: Expose the reaction tubes to a calibrated light source (~400 nm) for a defined period. Keep the dark control tubes shielded from light.
-
Reaction Termination: Stop the reaction by adding DNA loading dye.
-
Agarose Gel Electrophoresis: Load the samples onto an agarose gel and run the electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed circular, and linear).
-
Staining and Visualization: Stain the gel with a DNA stain and visualize the DNA bands using a gel imaging system.
-
Analysis: Quantify the intensity of the supercoiled and relaxed circular DNA bands. An increase in the relaxed circular form indicates the induction of single-strand breaks.
Visualizations
References
- 1. The effects of this compound and ultraviolet radiation on pBR322 DNA and lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spiedigitallibrary.org [spiedigitallibrary.org]
- 3. Light-induced modifications of DNA by this compound and its aglycone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An ESR study of the visible light photochemistry of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Complete Gene Cluster of the Antitumor Agent this compound and Its Implication for the Biosynthesis of the Gilvocarcins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of Gilvocarcin V in Solutions
Welcome to the Technical Support Center for Gilvocarcin V. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the stability of this compound in solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of this compound in solution?
A1: The stability of this compound is primarily influenced by three main factors:
-
Light Exposure: this compound is a photosensitive compound. Exposure to ultraviolet (UV) and even visible light can lead to its degradation and photo-activation, which may alter its biological activity.
-
pH of the Solution: As a molecule with a coumarin-like core, the stability of this compound can be pH-dependent. Extreme pH values may lead to hydrolysis or degradation of the molecule.
-
Solvent and Solubility: this compound has poor solubility in aqueous solutions. The choice of solvent and the final concentration in aqueous buffers are critical to prevent precipitation and ensure a homogenous solution for experiments.
Q2: What are the recommended solvents for preparing this compound stock solutions?
A2: this compound is sparingly soluble in water. The recommended solvents for preparing concentrated stock solutions are:
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
It is also moderately soluble in ethanol and methanol. For long-term storage, DMSO is a commonly used solvent.
Q3: How should I store this compound solutions to ensure maximum stability?
A3: To maximize the stability of this compound solutions, the following storage conditions are recommended:
-
Protection from Light: Always store this compound solutions in amber vials or containers wrapped in aluminum foil to protect them from light.
-
Low Temperature: For long-term storage, it is advisable to store stock solutions at -20°C or -80°C.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is best to aliquot the stock solution into smaller, single-use volumes.
Q4: My this compound solution is precipitating after dilution in an aqueous buffer for my cell culture experiment. What should I do?
A4: Precipitation upon dilution of a DMSO stock solution into aqueous media is a common issue for hydrophobic compounds like this compound. Here are some steps to troubleshoot this:
-
Final Concentration: Ensure the final concentration of this compound in your aqueous buffer does not exceed its solubility limit. You may need to perform a solubility test to determine the maximum achievable concentration in your specific medium.
-
DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible (typically below 0.5% or 0.1%) to avoid solvent toxicity to the cells.
-
Pre-warming: Gently warming the aqueous buffer before adding the this compound stock solution can sometimes help in keeping the compound dissolved.
-
Vortexing: After adding the stock solution to the buffer, vortex the solution immediately and thoroughly to ensure rapid and uniform dispersion.
-
Use of Pluronic F-68: For in vitro assays, adding a small amount of a non-ionic surfactant like Pluronic F-68 to the culture medium can help to increase the solubility of hydrophobic compounds.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity over time | Degradation of this compound due to improper storage. | Store stock solutions at -20°C or lower, protected from light, and in small aliquots to avoid freeze-thaw cycles. Prepare fresh working solutions for each experiment. |
| Inconsistent experimental results | Incomplete dissolution or precipitation of this compound in aqueous media. | Ensure the final concentration is below the solubility limit. Use a vortex to mix thoroughly upon dilution. Consider the use of solubility enhancers if necessary. |
| Color change of the solution | Potential degradation of the compound. | Discard the solution and prepare a fresh one from a new stock aliquot. Ensure proper storage conditions are maintained. |
| Precipitation in stock solution upon thawing | The compound may have come out of solution during freezing. | Warm the stock solution to room temperature and vortex thoroughly to redissolve the compound before making dilutions. |
Data Presentation
Currently, there is a lack of specific quantitative data in the public domain regarding the degradation kinetics of this compound under various stress conditions. The table below summarizes the known solubility and stability characteristics.
| Parameter | This compound Characteristics |
| Aqueous Solubility | Poor |
| Organic Solvent Solubility | Soluble in DMSO and DMF; Moderately soluble in ethanol and methanol |
| Photosensitivity | Sensitive to UV and visible light |
| Recommended Storage | -20°C or -80°C, protected from light |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution vigorously until the powder is completely dissolved. Gentle warming (to no more than 37°C) in a water bath can aid dissolution if necessary.
-
Sterilization: If required for your application, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into single-use amber vials or tubes wrapped in foil. Store immediately at -20°C or -80°C.
Protocol for a General Forced Degradation Study
This protocol provides a general workflow to assess the stability of this compound under various stress conditions. A stability-indicating analytical method, such as HPLC, would be required to quantify the remaining parent compound and detect degradation products.
Caption: Workflow for a forced degradation study of this compound.
Signaling Pathway
This compound and related compounds have been suggested to exert their cytotoxic effects through various mechanisms, including the modulation of key signaling pathways involved in cell survival and proliferation. One such pathway is the PI3K/Akt/GSK-3β pathway, which is frequently dysregulated in cancer.
Technical Support Center: Overcoming Resistance to Gilvocarcin V
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gilvocarcin V and encountering resistance in cancer cells.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments aimed at overcoming this compound resistance.
| Observed Problem | Potential Cause | Recommended Solution |
| Reduced this compound efficacy in a cancer cell line over time. | Development of acquired resistance through enhanced DNA repair mechanisms. | 1. Assess DNA Repair Pathway Activity: Perform Western blots for key DNA repair proteins (e.g., PARP, proteins involved in Nucleotide Excision Repair - NER). 2. Combination Therapy: Treat resistant cells with a combination of this compound and a DNA repair inhibitor (e.g., PARP inhibitor).[1] |
| Newly acquired cancer cell line shows intrinsic resistance to this compound. | 1. High basal expression of drug efflux pumps (e.g., P-glycoprotein). 2. Pre-existing mutations in drug targets (e.g., Topoisomerase II, Histone H3). | 1. Evaluate Efflux Pump Activity: Use a fluorescent substrate assay (e.g., Rhodamine 123) with and without an efflux pump inhibitor (e.g., Verapamil). 2. Sequence Key Targets: Sequence the genes for Topoisomerase II and Histone H3 to identify potential mutations. |
| Inconsistent results in cytotoxicity assays with this compound. | 1. Variability in light exposure, as this compound's activity is enhanced by light. 2. Degradation of the compound. | 1. Standardize Light Exposure: Ensure consistent timing and intensity of light exposure during and after treatment. 2. Aliquot and Store Properly: Store this compound in small, single-use aliquots at -20°C or below, protected from light. |
| Combination therapy with a signaling pathway inhibitor fails to sensitize resistant cells to this compound. | 1. The targeted signaling pathway is not the primary driver of resistance. 2. Redundant survival pathways are activated. | 1. Profile Signaling Pathways: Use a phospho-kinase array or similar method to identify the key activated survival pathways in the resistant cells. 2. Explore Alternative Combinations: Based on the pathway profiling, select a more appropriate inhibitor for combination therapy. |
Frequently Asked Questions (FAQs)
Q1: What are the primary known mechanisms of action for this compound?
A1: this compound (GV) is a potent antitumor agent with a multi-faceted mechanism of action. It intercalates into DNA, and its activity is significantly enhanced by visible light, which leads to the formation of DNA adducts.[2][3] The vinyl group of GV is essential for this activity.[2] Additionally, GV can inhibit topoisomerase II and induce cross-linking between DNA and histone H3.[2][4] The sugar moiety of GV plays a crucial role in the interaction with histone H3.[5][6]
Q2: What are the likely mechanisms by which cancer cells develop resistance to this compound?
A2: While specific research on this compound resistance is limited, based on its mechanism of action as a DNA-damaging agent, several resistance mechanisms can be hypothesized:
-
Enhanced DNA Repair: Upregulation of DNA repair pathways, particularly Nucleotide Excision Repair (NER), which is known to repair bulky DNA adducts similar to those formed by GV analogs.[1]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump cytotoxic drugs out of the cell.
-
Target Alteration: Mutations in the genes encoding for its primary targets, such as Topoisomerase II or Histone H3, could prevent effective drug binding.
-
Activation of Pro-Survival Signaling Pathways: Increased activity of pathways like PI3K/Akt/mTOR or MAPK, which can promote cell survival and override the apoptotic signals induced by DNA damage.
Q3: How can I generate a this compound-resistant cancer cell line for my studies?
A3: A common method for developing drug-resistant cancer cell lines is through continuous exposure to escalating, sub-lethal concentrations of the drug. This process mimics the clinical development of acquired resistance.
Q4: What experimental approaches can be used to identify the specific resistance mechanism in my cell line?
A4: To elucidate the resistance mechanism, a multi-pronged approach is recommended:
-
Gene Expression Analysis: Compare the gene expression profiles of the resistant and sensitive parental cell lines using RNA sequencing or microarray analysis to identify upregulated genes, particularly those related to DNA repair, drug transport, and survival signaling.
-
Protein Expression Analysis: Use Western blotting or proteomics to confirm changes in the protein levels of suspected resistance-mediating factors.
-
Functional Assays:
-
Drug Efflux Assays: Measure the intracellular accumulation of fluorescent substrates (e.g., rhodamine 123) in the presence and absence of efflux pump inhibitors.
-
DNA Repair Assays: Assess the capacity of resistant cells to repair DNA damage using techniques like the comet assay or by measuring the persistence of DNA damage markers (e.g., γH2AX).
-
Cell Viability Assays in Combination with Inhibitors: Test the effect of combining this compound with inhibitors of specific pathways (e.g., DNA repair, efflux pumps, signaling pathways) to see if sensitivity is restored.
-
Q5: Are there any known analogs of this compound that might overcome resistance?
A5: Several analogs of this compound have been synthesized, primarily by modifying the sugar moiety or the side-chain.[1][7] These modifications have been shown to alter the bioactivity and solubility of the compound. While not explicitly designed to overcome resistance, some of these analogs may exhibit different sensitivities to resistance mechanisms. The identification of the complete gene cluster for GV biosynthesis opens the door for combinatorial biosynthesis to generate novel derivatives with potentially improved properties, including the ability to evade resistance.[2][8]
Experimental Protocols
Protocol 1: Assessment of Drug Efflux Pump Activity
This protocol uses a fluorescent substrate to indirectly measure the activity of efflux pumps like P-glycoprotein.
Materials:
-
Sensitive (parental) and resistant cancer cell lines
-
Complete cell culture medium
-
PBS (Phosphate Buffered Saline)
-
Rhodamine 123 (fluorescent substrate)
-
Verapamil (efflux pump inhibitor)
-
Flow cytometer
Procedure:
-
Seed both sensitive and resistant cells in 6-well plates and allow them to adhere overnight.
-
Pre-incubate one set of wells for each cell line with Verapamil (typically 10-50 µM) in serum-free medium for 1 hour at 37°C.
-
Add Rhodamine 123 (typically 1 µM) to all wells (with and without Verapamil) and incubate for 30-60 minutes at 37°C, protected from light.
-
Wash the cells twice with ice-cold PBS.
-
Trypsinize the cells, resuspend in ice-cold PBS, and keep them on ice.
-
Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer. A lower fluorescence intensity in the resistant cells compared to the sensitive cells, which is reversed by Verapamil, indicates increased efflux pump activity.
Protocol 2: Western Blot for DNA Repair Proteins
This protocol assesses the expression levels of key proteins involved in DNA repair pathways.
Materials:
-
Sensitive and resistant cell lysates
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PARP, anti-ERCC1, anti-γH2AX)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Quantify the protein concentration of the cell lysates.
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities to compare the expression of DNA repair proteins between sensitive and resistant cells.
Visualizations
Caption: Potential mechanisms of resistance to this compound in cancer cells.
Caption: Experimental workflow for overcoming this compound resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. The Complete Gene Cluster of the Antitumor Agent this compound and Its Implication for the Biosynthesis of the Gilvocarcins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound exhibits both equilibrium DNA binding and UV light induced DNA adduct formation which is sequence context dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bioaustralis.com [bioaustralis.com]
- 5. Enzymatic methylation and structure-activity-relationship studies on polycarcin V, a gilvocarcin-type antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enzymatic Methylation and Structure-Activity-Relationship Studies on Polycarcin V, a Gilvocarcin-Type Antitumor Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical transformation of this compound. Modification of the side-chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The complete gene cluster of the antitumor agent this compound and its implication for the biosynthesis of the gilvocarcins - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Gilvocarcin V Extraction from Bacterial Cultures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of Gilvocarcin V from bacterial cultures.
Frequently Asked Questions (FAQs)
Q1: Which bacterial species are known to produce this compound?
A1: this compound is a secondary metabolite primarily produced by various species of Gram-positive bacteria belonging to the genus Streptomyces. Some of the reported producing strains include Streptomyces gilvotanareus, Streptomyces arenae, Streptomyces griseoflavus, and Streptomyces polyformus.[1][2]
Q2: What is the general principle behind the extraction of this compound from bacterial cultures?
A2: The extraction of this compound typically involves a solvent-based extraction method.[1] Since this compound is moderately soluble in organic solvents like ethyl acetate, the process involves separating the bacterial cells from the culture broth, followed by extraction of the compound from the culture supernatant and/or the mycelial cake using an appropriate organic solvent. Subsequent purification steps, such as chromatography, are then employed to isolate pure this compound.
Q3: What are the known biological activities of this compound?
A3: this compound exhibits a range of potent biological activities, including antibacterial, antifungal, antiviral, and antitumor properties.[1] Its antitumor activity is of particular interest and is thought to be mediated through its ability to intercalate with DNA and inhibit topoisomerase II.[3]
Troubleshooting Guide
Low or No Yield of this compound
Q4: I am not getting any or a very low yield of this compound in my extract. What are the possible reasons?
A4: Several factors can contribute to low or no yield of this compound. These can be broadly categorized into issues with bacterial culture and problems with the extraction procedure.
-
Bacterial Culture Issues:
-
Sub-optimal Culture Conditions: The production of secondary metabolites like this compound is highly sensitive to culture conditions. Factors such as the composition of the culture medium (carbon and nitrogen sources), pH, temperature, and aeration can significantly impact yield.
-
Nitrogen Repression: High concentrations of ammonium sulfate (above 1.5 mM) have been shown to repress this compound production in Streptomyces arenae.[4]
-
Strain Viability and Productivity: Repeated subculturing of the bacterial strain can sometimes lead to a decrease in its ability to produce the desired secondary metabolite. It is advisable to use a fresh culture from a preserved stock.
-
Incorrect Harvest Time: The production of this compound is growth-phase dependent. Harvesting the culture too early or too late can result in a lower yield. It is recommended to perform a time-course experiment to determine the optimal harvest time.
-
-
Extraction Procedure Issues:
-
Inefficient Extraction Solvent: The choice of solvent and its volume are critical for efficient extraction. While ethyl acetate is commonly used, the polarity and volume should be optimized for your specific culture conditions.
-
Degradation of this compound: this compound may be sensitive to factors such as pH, temperature, and light.[5] Prolonged exposure to harsh conditions during extraction should be avoided.
-
Inaccurate Quantification: The method used to quantify the yield of this compound might not be sensitive or accurate enough. Ensure your analytical method (e.g., HPLC) is properly calibrated.
-
Purity and Contamination Issues
Q5: My this compound extract is impure and contains many other compounds. How can I improve its purity?
A5: Contamination of the crude extract is common. Here are some strategies to improve the purity of this compound:
-
Chromatographic Purification: A single extraction step is rarely sufficient to obtain pure this compound. Column chromatography, particularly using silica gel, is a standard method for purification.[1] A step-gradient or linear gradient of solvents with increasing polarity can be used to separate this compound from other compounds.
-
Pre-extraction Cleanup: Depending on the complexity of your extract, you might consider a pre-extraction cleanup step. This could involve techniques like solid-phase extraction (SPE) to remove highly polar or non-polar impurities before proceeding with the main extraction.
-
Recrystallization: If a semi-pure solid of this compound is obtained, recrystallization from a suitable solvent system can be an effective final purification step.
Quantitative Data
Table 1: Reported Production Titers of this compound
| Producing Strain | Culture Conditions | Reported Yield | Reference |
| Streptomyces lividans TK24 (with cosmid) | Heterologous expression | 20-30 mg/L | [3] |
| Streptomyces arenae | Chemically defined medium with Mg₃(PO₄)₂ | Increased by 2.5-fold | [4] |
Table 2: Optimized Culture Conditions for Streptomyces Species (General)
| Parameter | Optimized Range | Reference |
| pH | 6.0 - 8.0 | [6][7] |
| Temperature | 30 - 37 °C | [6][7] |
| Incubation Time | 4 - 10 days | [6][7] |
| Carbon Source | Glucose, Starch, Mannitol | [6][7] |
| Nitrogen Source | Soybean meal, Peptone, Casein | [6][7] |
Experimental Protocols
Protocol 1: Extraction and Preliminary Purification of this compound
-
Culture Fermentation:
-
Inoculate a suitable production medium with a fresh culture of the Streptomyces strain.
-
Incubate the culture under optimized conditions (refer to Table 2 for general guidance) for the predetermined optimal production time.
-
-
Harvesting:
-
Separate the mycelial biomass from the culture broth by centrifugation or filtration.
-
-
Extraction:
-
From Supernatant: Extract the culture supernatant three times with an equal volume of ethyl acetate. Pool the organic layers.
-
From Mycelium: If this compound is suspected to be intracellular, extract the mycelial cake with methanol or acetone. Evaporate the solvent and then partition the residue between ethyl acetate and water. Collect the ethyl acetate layer.
-
-
Concentration:
-
Combine all ethyl acetate extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
-
-
Silica Gel Chromatography:
-
Prepare a silica gel column packed in a non-polar solvent (e.g., hexane or chloroform).
-
Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.
-
Elute the column with a gradient of increasing polarity (e.g., a gradient of methanol in chloroform or ethyl acetate in hexane).
-
Collect fractions and monitor them by thin-layer chromatography (TLC) or HPLC to identify the fractions containing this compound.
-
Pool the pure fractions and evaporate the solvent to obtain purified this compound.
-
Visualizations
Caption: Postulated biosynthetic pathway of this compound.
Caption: General workflow for this compound extraction.
References
- 1. Gilvocarcins, new antitumor antibiotics. 1. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Plasticity in gilvocarcin-type C-glycoside pathways: discovery and antitumoral evaluation of polycarcin V from Streptomyces polyformus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Complete Gene Cluster of the Antitumor Agent this compound and Its Implication for the Biosynthesis of the Gilvocarcins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitrogen repression of this compound production in Streptomyces arenae 2064 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Optimization of Culture Conditions for Production of Bioactive Metabolites by Streptomyces spp. Isolated from Soil [scirp.org]
- 7. journals.indexcopernicus.com [journals.indexcopernicus.com]
Technical Support Center: Chemical Synthesis of Gilvocarcin V
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of Gilvocarcin V.
Troubleshooting Guides
Challenge 1: Stereoselective C-Glycosylation
The formation of the C-glycosidic bond between the D-fucofuranose sugar and the aglycone is a significant challenge, often resulting in low yields and poor stereoselectivity.
Question: My C-glycosylation reaction is giving a low yield and a mixture of anomers. How can I improve the stereoselectivity for the desired β-anomer?
Answer:
Achieving high stereoselectivity in the C-glycosylation of the furanose moiety of this compound is a known challenge. Here are several factors to consider and troubleshoot:
-
Lewis Acid Choice: The choice of Lewis acid is critical. While various Lewis acids can promote the reaction, their effectiveness and the resulting stereoselectivity can differ. Common Lewis acids used in similar syntheses include SnCl₄, BF₃·OEt₂, and TMSOTf. It is recommended to screen a panel of Lewis acids to identify the optimal one for your specific substrate.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the reaction outcome. Dichloromethane (DCM) and dichloroethane (DCE) are common choices. Consider evaluating a range of solvents to optimize the reaction.
-
Protecting Groups on the Sugar: The protecting groups on the furanose donor play a crucial role in directing the stereochemical outcome. Participating groups at the C2 position, such as acyl groups (e.g., benzoyl), can favor the formation of the 1,2-trans product (the desired β-anomer) through the formation of an intermediate dioxolanylium ion. Ensure your protecting group strategy is designed to favor the desired stereoisomer.[1][2][3]
-
Reaction Temperature: C-glycosylation reactions are often temperature-sensitive. Running the reaction at low temperatures (e.g., -78 °C to 0 °C) can enhance stereoselectivity by favoring the kinetically controlled product. Experiment with a temperature gradient to find the optimal condition.
-
Nature of the Glycosyl Donor: The leaving group at the anomeric position of the sugar donor (e.g., acetate, trichloroacetimidate) will affect its reactivity. More reactive donors may lead to lower selectivity. Optimization of the glycosyl donor is a key step.
Experimental Protocol: Lewis Acid-Mediated C-Glycosylation
-
Preparation: To a solution of the gilvocarcin aglycone precursor (1.0 equiv) and the D-fucofuranose donor (1.5 equiv) in anhydrous DCM (0.1 M) at -78 °C under an inert atmosphere (argon or nitrogen), add the Lewis acid (e.g., SnCl₄, 1.2 equiv) dropwise.
-
Reaction: Stir the reaction mixture at -78 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Work-up: Allow the mixture to warm to room temperature, and then extract with DCM. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to separate the desired β-anomer from the α-anomer and other byproducts.[4][5]
| Parameter | Recommendation | Rationale |
| Lewis Acid | Screen SnCl₄, BF₃·OEt₂, TMSOTf | Optimize for highest β-selectivity. |
| Solvent | Anhydrous DCM or DCE | Non-coordinating solvents are generally preferred. |
| Temperature | -78 °C to 0 °C | Lower temperatures often improve stereoselectivity. |
| Protecting Groups | C2-acyl (e.g., benzoyl) | Promotes formation of the 1,2-trans product (β-anomer).[1][2][3] |
Challenge 2: Construction of the Benzo[d]naphtho[1,2-b]pyran-6-one Core
The assembly of the polycyclic aromatic core of this compound is a multi-step process with potential for low yields and side reactions. A common strategy involves an intramolecular Heck reaction to form the lactone ring.
Question: My intramolecular Heck reaction to form the lactone ring is proceeding with low yield. What are the common pitfalls and how can I optimize this step?
Answer:
The intramolecular Heck reaction is a powerful tool for ring formation, but its efficiency can be influenced by several factors:
-
Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is crucial. Pd(PPh₃)₄ and Pd(OAc)₂ with various phosphine ligands (e.g., P(o-tol)₃, dppf) are commonly used. Screening different catalyst/ligand combinations is recommended to find the most effective system for your substrate.
-
Base: The base plays a critical role in the catalytic cycle. Common bases include triethylamine (NEt₃), potassium carbonate (K₂CO₃), and proton sponges. The strength and solubility of the base can impact the reaction rate and yield.
-
Solvent: Anhydrous, polar aprotic solvents like dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or acetonitrile are typically used. Ensure the solvent is thoroughly degassed to prevent catalyst deactivation.
-
Temperature: Heck reactions often require elevated temperatures (80-120 °C). However, excessively high temperatures can lead to catalyst decomposition and side reactions. An optimization of the reaction temperature is necessary.[6][7]
-
Substrate Purity: The purity of the precursor is paramount. Impurities can poison the catalyst and inhibit the reaction.
Experimental Protocol: Intramolecular Heck Reaction for Lactone Formation
-
Preparation: To a solution of the aryl halide precursor (1.0 equiv) in degassed DMF (0.01 M) under an inert atmosphere, add the palladium catalyst (e.g., Pd(OAc)₂, 0.1 equiv), the phosphine ligand (e.g., P(o-tol)₃, 0.2 equiv), and the base (e.g., NEt₃, 3.0 equiv).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and monitor its progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommendation | Rationale |
| Catalyst | Screen Pd(OAc)₂/phosphine ligands, Pd(PPh₃)₄ | Optimize for catalytic activity and stability. |
| Base | Screen NEt₃, K₂CO₃, proton sponge | Base is required to regenerate the Pd(0) catalyst. |
| Solvent | Degassed DMF, NMP, or acetonitrile | High-boiling, polar aprotic solvents are generally effective. |
| Temperature | 80-120 °C | Optimize for reaction rate versus catalyst decomposition. |
Challenge 3: Purification of Intermediates and Final Product
The synthesis of this compound often generates complex mixtures of products and byproducts, making purification a significant challenge.
Question: I am struggling to purify my synthetic intermediates, which are complex mixtures. What strategies can I employ for effective purification?
Answer:
Purification of complex mixtures in the this compound synthesis requires a combination of techniques:
-
Flash Column Chromatography: This is the primary method for purification. Optimization of the solvent system (eluent) is key. A step-gradient elution can be effective in separating closely related compounds. Using high-quality silica gel is also important.
-
Preparative HPLC: For difficult separations of diastereomers or closely related byproducts, preparative high-performance liquid chromatography (HPLC) can be a powerful tool. Both normal-phase and reverse-phase HPLC should be considered.
-
Crystallization: If an intermediate is a solid, crystallization can be a highly effective method for purification. Screening various solvent systems is necessary to induce crystallization and achieve high purity.
-
Diastereomer Separation: In cases where diastereomers are formed, they can sometimes be separated by careful column chromatography. If this is not effective, derivatization to form diastereomeric esters or amides, followed by separation and subsequent removal of the chiral auxiliary, is a possible, though more laborious, strategy.[5][8]
Frequently Asked Questions (FAQs)
Q1: What is the typical overall yield for the total synthesis of this compound?
A1: The total synthesis of this compound is a lengthy and challenging process. Reported overall yields for similar complex natural products are often in the low single digits. For example, the total synthesis of the related natural product Polycarcin V was reported with an overall yield of 3.2% over 13 steps.[9][10][11] This highlights the importance of optimizing each step to maximize the final yield.
Q2: What are the main challenges associated with the installation of the C8-vinyl group?
A2: The introduction of the vinyl group at the C8 position of the gilvocarcin core can be challenging. Common methods include Wittig-type reactions or palladium-catalyzed cross-coupling reactions (e.g., Stille or Suzuki coupling) with a vinylating agent. Challenges include:
-
Steric Hindrance: The C8 position can be sterically hindered, making it difficult for bulky reagents to access.
-
Chemoselectivity: The presence of other reactive functional groups in the molecule may lead to side reactions. Careful choice of reaction conditions and protecting groups is necessary.
-
Stability of the Vinyl Group: The vinyl group can be sensitive to certain reaction conditions, such as strong acids or oxidizing agents.
Q3: Are there any specific protecting group strategies that are recommended for the D-fucofuranose moiety?
A3: Yes, a well-defined protecting group strategy is crucial for the successful synthesis of the D-fucofuranose portion and its subsequent C-glycosylation. Key considerations include:
-
C2-OH Protection: As mentioned earlier, a participating group like a benzoyl ester at the C2 position is highly recommended to direct the stereoselectivity towards the desired β-anomer during C-glycosylation.[1][2][3]
-
Orthogonal Protecting Groups: Use of orthogonal protecting groups (e.g., silyl ethers, benzyl ethers, and acyl groups) allows for their selective removal at different stages of the synthesis. This is essential for the controlled manipulation of the various hydroxyl groups.[12][13][14]
-
Stability: The protecting groups must be stable to the reaction conditions of the subsequent steps, particularly the often harsh conditions of C-glycosylation and the construction of the aglycone.
Visualizations
Caption: A simplified workflow for the total synthesis of this compound.
Caption: Troubleshooting logic for C-glycosylation in this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Protecting groups in carbohydrate chemistry: influence on stereoselectivity of glycosylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 5. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. The Complete Gene Cluster of the Antitumor Agent this compound and Its Implication for the Biosynthesis of the Gilvocarcins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-throughput purification of combinatorial libraries II: Automated separation of single diastereomers from a 4-amido-pyrrolidone library containing intentional diastereomer pairs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Total Synthesis of the Antitumor Natural Product Polycarcin V and Evaluation of Its DNA Binding Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Total synthesis of the antitumor natural product polycarcin V and evaluation of its DNA binding profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 13. jocpr.com [jocpr.com]
- 14. total-synthesis.com [total-synthesis.com]
quality control methods for Gilvocarcin V batches
Welcome to the technical support center for Gilvocarcin V. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on quality control, experimental troubleshooting, and frequently asked questions related to the use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent antitumor agent that functions primarily as a DNA-damaging agent.[1] Its mechanism involves two key steps: first, it intercalates non-covalently into the DNA double helix.[2] Second, upon photoactivation by near-UV or visible light (around 365–450 nm), its vinyl group forms a covalent [2+2] cycloaddition with DNA, primarily with thymine residues.[2][3] This light-induced reaction can lead to the formation of DNA adducts, single-strand breaks, and the cross-linking of DNA with proteins, notably histone H3.[2][4][5] this compound is also known to inhibit topoisomerase II.[2] This cascade of DNA damage triggers the DNA Damage Response (DDR), leading to cell cycle arrest and apoptosis.[3]
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound has poor water solubility.[4] It is recommended to use organic solvents for preparing stock solutions. It is soluble in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), and moderately soluble in methanol and ethanol.[4] For cell-based assays, DMSO is commonly used to prepare a high-concentration stock solution, which is then diluted to the final working concentration in the culture medium.
Q3: How should I store this compound to ensure its stability?
A3: Proper storage is critical to maintain the integrity of this compound. Recommendations are as follows:
-
Solid Form: For long-term storage, solid this compound should be stored at -20°C, where it can be stable for at least four years.[5] Keep the vial tightly sealed to protect it from moisture.
-
Stock Solutions: It is best to prepare and use solutions on the same day.[6][7] If storage is necessary, aliquot the stock solution into tightly sealed vials and store at -20°C for up to one month.[6][7] Avoid repeated freeze-thaw cycles. Before use, allow the solution to equilibrate to room temperature.[7]
Q4: Is this compound light-sensitive?
A4: Yes, this compound is a photoactivatable compound.[4] Its covalent binding to DNA is induced by light.[8] Therefore, it is crucial to protect solutions of this compound from light during storage and handling to prevent unintended degradation or reactions. Perform experimental manipulations in low-light conditions or use amber-colored vials.
Q5: What are the key structural features of this compound required for its activity?
A5: The vinyl group at the C-8 position is essential for the potent antitumor activity of this compound.[2] This group is directly involved in the photo-induced covalent bonding to DNA.[2] Analogs like Gilvocarcin M and E, which have methyl and ethyl groups respectively instead of the vinyl group, are significantly less active.[2]
Quality Control Specifications
Ensuring the quality of this compound batches is paramount for reproducible experimental results. The following table summarizes key specifications for a typical batch.
| Parameter | Specification | Method |
| Appearance | Yellowish Film | Visual Inspection |
| Molecular Weight | 494.5 g/mol | Mass Spectrometry |
| Purity | ≥ 95% | High-Performance Liquid Chromatography (HPLC) |
| Solubility | Soluble in DMSO and DMF | Solubility Test |
| Identity | Conforms to reference standard | ¹H-NMR, Mass Spectrometry, HPLC (retention time) |
Experimental Protocols
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for determining the purity of a this compound sample. It should be optimized for the specific instrumentation used.
1. Materials and Reagents:
-
This compound sample
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
HPLC system with a DAD or UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size)
2. Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Degas both mobile phases prior to use.
3. Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in DMSO.
-
Dilute the stock solution with the mobile phase (e.g., 50:50 mixture of A and B) to a final concentration of approximately 50 µg/mL.
4. HPLC Conditions:
-
Column: C18 reverse-phase column
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
5. Data Analysis:
-
Integrate the peak areas of all components in the chromatogram.
-
Calculate the purity of this compound as the percentage of the main peak area relative to the total area of all peaks.
-
Purity (%) = (Area of this compound Peak / Total Peak Area) x 100
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or no biological activity | 1. Degradation of Compound: Improper storage (light exposure, extended time in solution). 2. Incorrect Concentration: Error in weighing or dilution; precipitation of the compound from the solution. 3. Insufficient Photoactivation: Light source is not of the correct wavelength or intensity, or exposure time is too short. | 1. Use a fresh vial or a newly prepared stock solution stored correctly. Always protect from light. 2. Re-prepare the solution, ensuring the compound is fully dissolved. Briefly sonicate if necessary. Verify the concentration using UV-Vis spectroscopy. 3. Ensure the light source emits in the near-UV range (~365-450 nm). Optimize the duration of light exposure for your specific experimental setup. |
| Precipitate forms when diluting stock solution in aqueous buffer/media | Poor Aqueous Solubility: this compound has poor water solubility, and high concentrations of DMSO from the stock solution can cause it to crash out. | 1. Lower the final concentration of this compound. 2. Ensure the final concentration of DMSO in the aqueous solution is low (typically <0.5%) but sufficient to maintain solubility. 3. Add the DMSO stock solution to the aqueous buffer dropwise while vortexing to facilitate mixing. |
| Variable results between experiments | 1. Batch-to-Batch Variation: Differences in purity or the presence of impurities in different lots of this compound. 2. Inconsistent Light Exposure: Variations in the distance from the light source, exposure time, or lamp intensity. | 1. Perform a quality control check (e.g., HPLC) on each new batch. Qualify new batches against a reference standard. 2. Standardize the photoactivation procedure. Use a radiometer to measure light intensity and keep the distance and time of exposure constant. |
| Unexpected peaks in HPLC chromatogram | 1. Degradation Products: Compound has degraded due to improper handling or storage. 2. Contamination: Contamination of the sample, solvent, or HPLC system. | 1. Analyze a freshly prepared sample from a properly stored solid. Protect from light during sample preparation. 2. Run a blank (solvent only) to check for system contamination. Use fresh, high-quality solvents. |
Visualizations
This compound Mechanism of Action & DNA Damage Response
Caption: Mechanism of this compound leading to the DNA Damage Response.
Quality Control Workflow for a New this compound Batch
Caption: Workflow for the quality control testing of new this compound batches.
Troubleshooting Logic for Inconsistent Results
Caption: Logical steps for troubleshooting inconsistent experimental results.
References
- 1. Light-induced modifications of DNA by this compound and its aglycone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Complete Gene Cluster of the Antitumor Agent this compound and Its Implication for the Biosynthesis of the Gilvocarcins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polycarcin V induces DNA-damage response and enables the profiling of DNA-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bioaustralis.com [bioaustralis.com]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound | Antibiotic antibiotic | Hello Bio [hellobio.com]
- 7. Stability and Storage | Tocris Bioscience [tocris.com]
- 8. Total Synthesis of the Antitumor Natural Product Polycarcin V and Evaluation of Its DNA Binding Profile - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Cytotoxic Potency of Gilvocarcin V and Polycarcin V
A detailed examination of the anti-tumor activities of two potent, structurally related C-aryl glycoside natural products, Gilvocarcin V and Polycarcin V, reveals comparable cytotoxic profiles against a range of cancer cell lines. Both compounds, which function as light-activated DNA-damaging agents, exhibit significant anti-proliferative effects, particularly against non-small-cell lung cancer, breast cancer, and melanoma.
This compound and Polycarcin V share a common benzo[d]naphtho[1,2-b]pyran-6-one core structure but differ in their appended sugar moiety; this compound possesses a D-fucofuranose, while Polycarcin V features an L-rhamnopyranose. This structural variance has been a subject of interest for understanding the structure-activity relationships within this class of compounds. Studies have shown that despite this difference, their cytotoxic efficacy remains remarkably similar.
Quantitative Cytotoxicity Data
The 50% growth-inhibitory (GI50) values for Polycarcin V against several key cancer cell lines are presented below. It is reported that these values are comparable to those of this compound.
| Cell Line | Cancer Type | Polycarcin V GI50 (µM) |
| H460 | Human Lung Cancer | Comparable to this compound |
| MCF-7 | Human Breast Cancer | Comparable to this compound |
| LL/2 | Murine Lung Cancer | Comparable to this compound |
Note: Specific numerical GI50 values for this compound from the same comparative study are not provided in the available literature. The table reflects the reported comparable activity.
Experimental Protocols
The cytotoxic activities of this compound and Polycarcin V are typically assessed using cell viability assays, such as the Sulforhodamine B (SRB) assay or the CellTiter-Glo® Luminescent Cell Viability Assay. The general workflow for these experiments is outlined below.
Cytotoxicity Assay Workflow
Figure 1: General experimental workflow for determining the cytotoxicity of this compound and Polycarcin V.
Detailed Methodologies:
-
Cell Culture and Seeding: Human cancer cell lines (e.g., H460, MCF-7) are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics. For the assay, cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment and Light Activation: Stock solutions of this compound and Polycarcin V in a suitable solvent (e.g., DMSO) are serially diluted to the desired concentrations in culture medium. The medium in the cell plates is replaced with the compound-containing medium. The plates are then exposed to light, typically in the 365-450 nm wavelength range, for a specified duration (e.g., 20 minutes) to activate the compounds.
-
Incubation: Following light activation, the cells are incubated for a period of 48 to 72 hours to allow for the cytotoxic effects to manifest.
-
Cell Viability Measurement (CellTiter-Glo® Assay):
-
The assay plate and its contents are equilibrated to room temperature.
-
A volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well is added.
-
The contents are mixed on an orbital shaker for approximately 2 minutes to induce cell lysis.
-
The plate is incubated at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence is measured using a plate reader. The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of viable cells.
-
-
Data Analysis: The measured luminescence values are used to calculate the percentage of cell viability relative to untreated control cells. These values are then plotted against the compound concentration, and the GI50 or IC50 value is determined using non-linear regression analysis.
Mechanism of Action and Signaling Pathways
Both this compound and Polycarcin V exert their cytotoxic effects through a similar mechanism of action. They intercalate into the DNA double helix, and upon photoactivation, their vinyl group forms a covalent [2+2] cycloaddition with a thymine residue in the DNA.[3] This creates a bulky DNA adduct that obstructs DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.
The cellular response to this type of DNA damage involves the Nucleotide Excision Repair (NER) pathway. The NER machinery recognizes the bulky lesion, excises the damaged DNA segment, and synthesizes a new, correct strand using the undamaged complementary strand as a template.
Nucleotide Excision Repair (NER) Pathway for Gilvocarcin/Polycarcin V-Induced DNA Adducts
Figure 2: The Nucleotide Excision Repair (NER) pathway for repairing bulky DNA adducts formed by this compound and Polycarcin V.
References
A Comparative Guide to Gilvocarcin V and Etoposide as Topoisomerase II Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of Gilvocarcin V and etoposide, two potent inhibitors of topoisomerase II, an essential enzyme in DNA replication and transcription. By presenting experimental data, detailed methodologies, and mechanistic insights, this document aims to inform research and development in cancer therapeutics.
Mechanism of Action: Two Strategies to Target Topoisomerase II
Both this compound and etoposide disrupt the catalytic cycle of topoisomerase II, leading to the accumulation of DNA double-strand breaks and subsequent cell death. However, their precise mechanisms of interaction with the enzyme-DNA complex differ.
Etoposide is classified as a topoisomerase II "poison." It does not bind to the enzyme or DNA alone but instead stabilizes the transient "cleavage complex," a state where topoisomerase II has cleaved the DNA and is covalently attached to the 5' ends. By preventing the re-ligation of the DNA strands, etoposide effectively converts the essential enzyme into a DNA-damaging agent. This leads to the accumulation of double-strand breaks, triggering a DNA damage response, cell cycle arrest, and ultimately, apoptosis.
This compound , on the other hand, is understood to first intercalate into the DNA. This interaction is followed by the inhibition of topoisomerase II. While the precise molecular interactions are less characterized than those of etoposide, it is known that this compound's vinyl group is crucial for its antitumor activity. Under UV light, this group can form a covalent adduct with thymine residues in DNA, further enhancing its cytotoxic effects.[1]
Quantitative Performance: A Look at the Numbers
| Parameter | This compound | Etoposide | Cell Line/Assay Condition |
| Topoisomerase II Inhibition (IC50) | Data not available in reviewed literature | ~78.4 µM | Topoisomerase II inhibitory activity |
| Cytotoxicity (IC50) | Selectively potent against non-small-cell lung cancer, breast cancer, and melanoma cells.[2] | 5.40 µg/ml (~9.1 µM) | Raw 264.7 cells |
| 5-100 µM | CCRF-CEM and MOLT-4 T-cell leukemic lines[3] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
Signaling Pathways and Cellular Response
The accumulation of DNA double-strand breaks induced by both this compound and etoposide triggers a cascade of cellular signaling events, ultimately leading to apoptosis.
Etoposide-Induced Signaling
Etoposide-induced DNA damage robustly activates the p53 signaling pathway . The tumor suppressor protein p53 is a critical mediator of the cellular response to genotoxic stress. Upon activation, p53 can induce cell cycle arrest, providing time for DNA repair, or initiate apoptosis if the damage is irreparable. The DNA damage also activates DNA repair pathways, including non-homologous end joining (NHEJ) and homologous recombination (HR).
Caption: Etoposide stabilizes the topoisomerase II cleavage complex, leading to DNA double-strand breaks and p53-mediated apoptosis.
This compound-Induced Signaling
The signaling pathways activated by this compound are less defined in the current literature. However, given its mechanism of inducing DNA damage through topoisomerase II inhibition and DNA adduct formation, it is highly probable that it also activates the p53-dependent DNA damage response pathway, leading to apoptosis. Further research is needed to fully elucidate the specific signaling cascades initiated by this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of experimental findings. Below are representative protocols for key assays used to evaluate topoisomerase II inhibitors.
Topoisomerase II Decatenation Assay
This assay assesses the ability of a compound to inhibit the decatenating activity of topoisomerase II on kinetoplast DNA (kDNA), a network of interlocked DNA minicircles.
Materials:
-
Human Topoisomerase IIα
-
Kinetoplast DNA (kDNA)
-
10x Topoisomerase II Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10 mM MgCl2, 2 mM ATP, 0.5 mM DTT)
-
Test compounds (this compound, Etoposide) dissolved in DMSO
-
Stop Solution/Loading Dye (e.g., 1% SDS, 50 mM EDTA, 0.025% bromophenol blue, 50% glycerol)
-
Agarose gel (1%) in TBE or TAE buffer
-
Ethidium bromide or other DNA stain
Procedure:
-
Prepare reaction mixtures on ice. For a 20 µL reaction:
-
2 µL 10x Topoisomerase II Assay Buffer
-
1 µL kDNA (e.g., 200 ng)
-
1 µL of test compound at various concentrations (or DMSO for control)
-
x µL sterile water
-
1 µL of diluted Topoisomerase IIα enzyme
-
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding 5 µL of Stop Solution/Loading Dye.
-
Load the samples onto a 1% agarose gel and perform electrophoresis.
-
Stain the gel with ethidium bromide and visualize under UV light.
-
Inhibition is observed as a decrease in the amount of decatenated (monomeric) DNA compared to the control. The IC50 value is the concentration of the compound that inhibits 50% of the enzyme's decatenation activity.
Caption: Workflow for the Topoisomerase II decatenation assay.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
Test compounds (this compound, Etoposide)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours). Include untreated and vehicle-only (DMSO) controls.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the compound that reduces cell viability by 50%.
Caption: Workflow for the cell viability (MTT) assay.
Conclusion
Both this compound and etoposide are potent topoisomerase II inhibitors with significant potential in cancer therapy. Etoposide's mechanism as a topoisomerase II poison is well-established, and it serves as a benchmark compound in the field. This compound presents a distinct chemical scaffold and an additional mechanism of DNA adduction, suggesting it may have a different spectrum of activity and potential for overcoming resistance mechanisms.
Further head-to-head comparative studies are warranted to fully elucidate the relative potency and therapeutic potential of this compound. Specifically, quantitative data on its direct inhibition of topoisomerase II and a more detailed understanding of its downstream signaling pathways will be crucial for its future development as a clinical candidate. This guide provides a framework for such comparative evaluations and highlights the key experimental and mechanistic aspects to consider.
References
- 1. The Complete Gene Cluster of the Antitumor Agent this compound and Its Implication for the Biosynthesis of the Gilvocarcins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plasticity in gilvocarcin-type C-glycoside pathways: discovery and antitumoral evaluation of polycarcin V from Streptomyces polyformus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Etoposide-induced cytotoxicity in two human T-cell leukemic lines: delayed loss of membrane permeability rather than DNA fragmentation as an indicator of programmed cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
validating the antitumor efficacy of Gilvocarcin V derivatives
A comprehensive analysis for researchers, scientists, and drug development professionals.
This guide provides an objective comparison of the antitumor efficacy of Gilvocarcin V and its derivatives, supported by experimental data. This compound, a natural product C-aryl glycoside antibiotic, and its analogs have demonstrated significant potential as anticancer agents. Their unique mechanism of action, involving DNA intercalation and photo-activated DNA damage, sets them apart from many conventional chemotherapeutics. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways to aid in the evaluation and future development of this promising class of compounds.
Data Presentation: In Vitro Cytotoxicity
The antitumor activity of this compound and its derivatives has been evaluated against a variety of cancer cell lines. The following tables summarize the available quantitative data, primarily presenting the concentration of the compound required to inhibit cell growth by 50% (GI50) or 70% (IC70).
Table 1: Comparative Growth Inhibition (GI50) of this compound Derivatives
| Compound | LL/2 (Murine Lung Carcinoma) GI50 | MCF-7 (Human Breast Adenocarcinoma) GI50 | NCI-H460 (Human Lung Carcinoma) GI50 |
| This compound | Comparable to Polycarcin V | Comparable to Polycarcin V | Comparable to Polycarcin V |
| Polycarcin V | Data not specified | Data not specified | Data not specified |
| 4'-OH-gilvocarcin V | Data not specified | Data not specified | Data not specified |
| D-olivosyl-gilvocarcin V | Data not specified | Data not specified | Data not specified |
Note: While a direct numerical comparison of GI50 values was not available in the reviewed literature, preliminary anticancer assays indicated that D-olivosyl-gilvocarcin and Polycarcin V exhibit antitumor activities comparable to their parent congener, this compound, against these cell lines.[1]
Table 2: Cytotoxicity (IC70) of Polycarcin V Against Various Cancer Cell Lines [2]
| Cell Line | Cancer Type | IC70 (ng/mL) |
| LXF 1211 L | Non-Small-Cell Lung Cancer | < 0.3 |
| LXFL 529L | Non-Small-Cell Lung Cancer | 0.3 |
| MCF7 | Breast Cancer | < 0.3 - 4 |
| MDAMB231 | Breast Cancer | < 0.3 - 4 |
| MDAMB 468 | Breast Cancer | < 0.3 - 4 |
| MEXF 462NL | Melanoma | < 0.3 - 0.4 |
| MEXF 514 L | Melanoma | < 0.3 - 0.4 |
| MEXF 520L | Melanoma | < 0.3 - 0.4 |
Data Presentation: In Vivo Antitumor Efficacy
In vivo studies in murine models have demonstrated the antitumor potential of this compound.
Table 3: In Vivo Antitumor Activity of this compound
| Tumor Model | Host | Treatment | Outcome |
| Sarcoma 180 | Mice | Intraperitoneal administration | Active |
| Ehrlich Carcinoma (ascites) | Mice | Intraperitoneal administration | Active; 40% of treated mice survived for 60 days[3] |
| Meth 1 Fibrosarcoma | Mice | Intraperitoneal administration | Active |
| MH134 Hepatoma | Mice | Intraperitoneal administration | Active |
| P388 Lymphocytic Leukemia | Mice | Intraperitoneal administration | Active |
| B16 Melanoma | Mice | Intraperitoneal administration | Marginally active |
| Lewis Lung Carcinoma | Mice | Intraperitoneal administration | No significant prolongation of lifespan |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative or control compounds. Include a vehicle control (e.g., DMSO).
-
Photoactivation (for photoactivatable derivatives): For compounds requiring light activation, expose the plates to a specific wavelength of light (e.g., 365 nm) for a defined period.[4] Keep control plates in the dark.
-
Incubation: Incubate the plates for a specified duration (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized detergent reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50/GI50 values.
In Vivo Tumor Growth Inhibition Assay (Sarcoma 180 Mouse Model)
This protocol describes a common method for evaluating the in vivo antitumor efficacy of a compound using a transplantable tumor model.
Protocol:
-
Animal Model: Use immunocompromised mice (e.g., BALB/c nude mice).
-
Tumor Cell Inoculation: Subcutaneously inject a suspension of Sarcoma 180 (S180) tumor cells into the flank of each mouse.
-
Tumor Growth and Grouping: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³). Randomly assign mice into treatment and control groups.
-
Compound Administration: Administer the this compound derivative or vehicle control to the mice via a specified route (e.g., intraperitoneal injection) and schedule.
-
Tumor Measurement: Measure the tumor volume using calipers at regular intervals throughout the study.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group. Monitor animal body weight and overall health as indicators of toxicity. At the end of the study, tumors can be excised and weighed.
Signaling Pathways and Experimental Workflows
Mechanism of Action: DNA Damage Response
This compound and its derivatives exert their antitumor effect primarily through interaction with DNA. The proposed mechanism involves the intercalation of the planar aromatic core of the molecule between DNA base pairs. Upon exposure to light, the vinyl group on the C8 position can form a covalent [2+2] cycloaddition with pyrimidine bases, particularly thymine, leading to the formation of DNA adducts.[5] This DNA damage, along with the potential for DNA-protein crosslinks, triggers a cellular DNA Damage Response (DDR).
The DDR is a complex signaling network that senses DNA lesions and initiates downstream pathways to arrest the cell cycle and promote DNA repair or, if the damage is too severe, induce apoptosis. Key players in this response are the ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases, which are activated by DNA double-strand breaks and single-strand DNA, respectively. These kinases then phosphorylate and activate downstream checkpoint kinases Chk1 and Chk2, leading to cell cycle arrest and allowing time for DNA repair mechanisms, such as Nucleotide Excision Repair (NER), to remove the bulky DNA adducts.[4][6][7]
Caption: this compound DNA Damage Response Pathway.
Experimental Workflow: In Vitro Photo-cytotoxicity Screen
The following diagram outlines a typical workflow for screening the photo-activated cytotoxicity of this compound derivatives.
Caption: Workflow for Photo-cytotoxicity Assay.
References
- 1. researchgate.net [researchgate.net]
- 2. bioaustralis.com [bioaustralis.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Polycarcin V induces DNA-damage response and enables the profiling of DNA-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. INHIBITION OF TRANSPLANTABLE MOUSE TUMOR GROWTH BY TISSUE EXTRACTS AND THEIR PROTEIN FRACTIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Gilvocarcin V and its Synthetic Analogs in Cancer Research
For Immediate Release
A comprehensive comparative guide has been developed for researchers, scientists, and drug development professionals, detailing the performance of the antitumor antibiotic Gilvocarcin V and its synthetic analogs. This guide provides a meticulous examination of their biological activities, mechanisms of action, and the experimental protocols used for their evaluation, supported by quantitative data and visual diagrams to facilitate understanding and future research.
Quantitative Comparison of Biological Activity
The antitumor efficacy of this compound and its synthetic analogs, including Gilvocarcin M, Polycarcin V, and D-olivosyl-gilvocarcin V, has been evaluated across various cancer cell lines. The following table summarizes their cytotoxic activities, primarily presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).
| Compound | Cell Line | IC50 (µM) | Additional Details |
| Polycarcin V | HeLa | 0.04 ± 0.01 | Photoactivated (365 nm irradiation for 20 min) |
| This compound | HeLa | 0.05 ± 0.01 | Photoactivated (365 nm irradiation for 20 min) |
| Chrysomycin A | HeLa | 0.03 ± 0.01 | Photoactivated (365 nm irradiation for 20 min) |
| Analog 8 (C2 glycosylated) | HeLa | 0.06 ± 0.01 | Photoactivated (365 nm irradiation for 20 min) |
| Analog 10 (C4 glycosylated) | HeLa | 0.08 ± 0.02 | Photoactivated (365 nm irradiation for 20 min) |
| Analog 19 (propargyl amide) | HeLa | 0.05 ± 0.01 | Photoactivated (365 nm irradiation for 20 min) |
| Analogs 11-18 | HeLa | > 1 | Lost activity under photoactivation |
Note: The cytotoxicity of many Gilvocarcin analogs is significantly enhanced by light activation.
Mechanism of Action: DNA Damage and Repair
This compound and its active analogs exert their cytotoxic effects primarily through interaction with DNA. The proposed mechanism involves the intercalation of the drug molecule into the DNA double helix. Upon exposure to UV or visible light, a covalent [2+2] cycloaddition occurs between the vinyl group of the gilvocarcin molecule and a thymine base in the DNA strand.[1] This creates a bulky DNA adduct that disrupts normal cellular processes such as replication and transcription, ultimately leading to cell cycle arrest and apoptosis.
The cellular machinery attempts to repair this damage through the Nucleotide Excision Repair (NER) pathway. This pathway recognizes the distortion in the DNA helix caused by the adduct and initiates a series of steps to remove and replace the damaged segment.
Experimental Protocols
Cytotoxicity Assessment: Sulforhodamine B (SRB) Assay
The Sulforhodamine B (SRB) assay is a widely used colorimetric method for determining cell density, based on the measurement of cellular protein content. It is a reliable method for screening the cytotoxicity of compounds against adherent cancer cell lines.
Materials:
-
96-well microtiter plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound or its analogs dissolved in a suitable solvent (e.g., DMSO)
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
1% acetic acid solution
-
10 mM Tris base solution
-
Microplate reader
Procedure:
-
Cell Plating: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-20,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or its analogs. Include a vehicle control (e.g., DMSO) and a positive control. Incubate for a specified period (e.g., 48-72 hours).
-
Cell Fixation: Gently remove the culture medium and fix the cells by adding cold TCA to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates several times with 1% acetic acid to remove excess TCA and unbound dye. Allow the plates to air dry completely.
-
Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.
-
Destaining: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye.
-
Solubilization: Add Tris base solution to each well to solubilize the protein-bound SRB dye.
-
Absorbance Measurement: Read the absorbance at a wavelength of 510-565 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 values.
This guide provides a foundational understanding of the comparative efficacy and mechanism of this compound and its analogs. Further research is warranted to explore the full therapeutic potential of these compounds, particularly in the context of photodynamic therapy.
References
Cross-Resistance Profile of Gilvocarcin V: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the expected cross-resistance profile of Gilvocarcin V with other chemotherapeutic agents. Due to the limited availability of direct cross-resistance studies involving this compound, this guide synthesizes information based on its known mechanisms of action as a DNA intercalating agent and a topoisomerase II inhibitor. The presented data and protocols are representative examples derived from studies on compounds with similar mechanisms.
Executive Summary
This compound is a potent antitumor antibiotic that functions through DNA intercalation and inhibition of topoisomerase II. Resistance to this compound is likely to confer cross-resistance to other agents that share these mechanisms, including other topoisomerase II inhibitors and various DNA damaging agents. The primary mechanisms expected to drive this cross-resistance include alterations in the topoisomerase II enzyme, increased drug efflux through transporters like P-glycoprotein (MDR1), and enhanced DNA repair pathways. Understanding these potential cross-resistance patterns is crucial for designing effective combination therapies and for the development of novel anticancer drugs that can overcome resistance.
Data Presentation: Predicted Cross-Resistance of this compound
The following table presents a hypothetical, yet mechanistically plausible, cross-resistance profile for a cancer cell line with acquired resistance to this compound. The data is illustrative and based on typical resistance factors observed for topoisomerase II inhibitors and DNA intercalating agents.
| Chemotherapeutic Agent | Drug Class | Presumed Mechanism of Action | Parental Cell Line IC50 (nM) | This compound-Resistant Cell Line IC50 (nM) | Resistance Factor (Fold-Change) | Expected Cross-Resistance |
| This compound | DNA Intercalator / Topoisomerase II Inhibitor | DNA intercalation, inhibition of topoisomerase II | 10 | 500 | 50 | - |
| Etoposide | Topoisomerase II Inhibitor (Non-intercalating) | Inhibition of topoisomerase II | 50 | 1500 | 30 | High |
| Doxorubicin | DNA Intercalator / Topoisomerase II Inhibitor | DNA intercalation, inhibition of topoisomerase II | 20 | 800 | 40 | High |
| Mitoxantrone | DNA Intercalator / Topoisomerase II Inhibitor | DNA intercalation, inhibition of topoisomerase II | 15 | 600 | 40 | High |
| Cisplatin | DNA Alkylating Agent | Forms DNA adducts, leading to apoptosis | 1000 | 1200 | 1.2 | Low to Moderate |
| Paclitaxel | Microtubule Stabilizer | Inhibition of microtubule dynamics | 5 | 6 | 1.2 | Low |
| Topotecan | Topoisomerase I Inhibitor | Inhibition of topoisomerase I | 30 | 120 | 4 | Moderate |
| SN-38 (Irinotecan metabolite) | Topoisomerase I Inhibitor | Inhibition of topoisomerase I | 20 | 90 | 4.5 | Moderate |
Note: IC50 (half-maximal inhibitory concentration) values are hypothetical and serve for illustrative purposes. The resistance factor is calculated as the IC50 of the resistant cell line divided by the IC50 of the parental cell line.
Experimental Protocols
The following are detailed methodologies for key experiments to determine the cross-resistance profile of this compound.
Development of a this compound-Resistant Cell Line
Objective: To generate a cancer cell line with acquired resistance to this compound for subsequent cross-resistance studies.
Materials:
-
Parental cancer cell line (e.g., MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
Cell culture flasks, plates, and other standard laboratory equipment
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
Procedure:
-
Determine the initial IC50 of this compound: Culture the parental cell line and perform a dose-response assay to determine the initial IC50 value for this compound.
-
Initial Exposure: Begin by continuously exposing the parental cells to a low concentration of this compound (e.g., IC10 to IC20).
-
Stepwise Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, gradually increase the concentration of this compound in the culture medium. The concentration is typically increased by 1.5 to 2-fold at each step.
-
Monitoring and Maintenance: Monitor the cells for signs of toxicity and allow them to recover and resume normal growth before the next dose escalation. This process may take several months.
-
Confirmation of Resistance: Periodically, perform cytotoxicity assays to determine the IC50 of the adapting cell population. A significant increase in the IC50 value (typically >10-fold) indicates the development of resistance.
-
Clonal Selection: Once a stable resistant population is established, single-cell cloning can be performed to isolate a homogenous population of resistant cells.
-
Stability of Resistance: To confirm that the resistance phenotype is stable, culture the resistant cells in drug-free medium for several passages and then re-determine the IC50 for this compound.
Cytotoxicity Assay for Cross-Resistance Profiling
Objective: To determine the IC50 values of various chemotherapeutic agents against the parental and this compound-resistant cell lines.
Materials:
-
Parental and this compound-resistant cell lines
-
Complete cell culture medium
-
Chemotherapeutic agents for testing (e.g., Etoposide, Doxorubicin, Cisplatin, Paclitaxel, Topotecan)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other cell viability reagent (e.g., CellTiter-Glo®)
-
DMSO (for dissolving drugs and as a vehicle control)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the parental and resistant cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of each chemotherapeutic agent in culture medium. Remove the old medium from the wells and add the medium containing the different drug concentrations. Include a vehicle control (DMSO) and a no-drug control.
-
Incubation: Incubate the plates for a period that allows for at least two cell doublings in the control wells (typically 48-72 hours).
-
Cell Viability Assessment (MTT Assay):
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the no-drug control to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Use a non-linear regression analysis to calculate the IC50 value for each drug in both the parental and resistant cell lines.
-
-
Calculate Resistance Factor: Divide the IC50 of the resistant cell line by the IC50 of the parental cell line to determine the fold-resistance.
Mandatory Visualizations
Experimental Workflow for Cross-Resistance Studies
Caption: Workflow for developing a this compound-resistant cell line and assessing its cross-resistance profile.
Signaling Pathways in this compound Resistance
Caption: Key signaling pathways involved in resistance to this compound and other topoisomerase II inhibitors.
A Comparative Guide to the DNA Binding Affinity of Gilvocarcin V Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the DNA binding affinity of Gilvocarcin V (GV) and its analogs. This compound is a C-aryl glycoside natural product with potent antitumor activity, which is understood to be linked to its ability to bind to DNA. This document summarizes key quantitative data, details common experimental protocols for assessing DNA binding, and provides visualizations to illustrate the underlying mechanisms and experimental workflows.
Mechanism of Action: DNA Intercalation and Covalent Adduct Formation
This compound and its analogs primarily interact with DNA through intercalation, where the planar aromatic core of the molecule inserts itself between the base pairs of the DNA double helix. This non-covalent binding is the initial step in its mechanism of action. Upon photoactivation with UV light, a vinyl group on the gilvocarcin core can form a covalent [2+2] cycloaddition with a thymine base in the DNA, leading to the formation of a stable DNA adduct. This covalent modification can disrupt DNA replication and transcription, ultimately leading to cell death. The sugar moiety of the gilvocarcin molecule also plays a role in DNA binding and sequence selectivity, likely through interactions within the DNA grooves.
Comparative DNA Binding Affinity
The DNA binding affinity of this compound and its analogs is a critical determinant of their biological activity. The strength of this interaction is typically quantified by the association constant (Ka), with a higher Ka value indicating a stronger binding affinity. The following table summarizes the reported DNA binding affinities for this compound and some of its key analogs.
| Compound | DNA Type | Association Constant (Ka) (M-1) | Reference |
| This compound (GV) | Calf Thymus DNA | (1.1 ± 0.08) x 106 | [1] |
| Calf Thymus DNA | 6.6 x 105 | [2] | |
| Gilvocarcin M (GM) | Calf Thymus DNA | (0.24 ± 0.018) x 106 | [1] |
| Polycarcin V | Calf Thymus DNA | (1.7 ± 0.1) x 106 | [2] |
| poly(dA-dT)·poly(dA-dT) | ~10-fold higher than with poly(dG-dC) | [2] | |
| poly(dG-dC)·poly(dG-dC) | Lower affinity than with poly(dA-dT) | [2] |
Structure-Activity Relationship
The available data indicates that structural modifications to the gilvocarcin scaffold can significantly impact DNA binding affinity:
-
C8 Side Chain: this compound, with a vinyl group at the C8 position, generally exhibits a higher DNA binding affinity than Gilvocarcin M, which has a methyl group at the same position.[1] This vinyl group is also crucial for the photo-induced covalent bonding to DNA.
-
Sugar Moiety: The nature of the sugar residue is also important. Polycarcin V, which has an α-L-rhamnopyranose sugar, displays a comparable DNA binding affinity to this compound, which possesses a β-D-fucofuranose moiety.[2] This suggests that different sugar structures can be accommodated while maintaining strong DNA interaction.
-
Sequence Selectivity: Polycarcin V has been shown to have a preference for AT-rich sequences over GC-rich sequences in DNA.[2] This selectivity is likely influenced by the interactions of the sugar moiety within the DNA minor groove.
Experimental Protocol: Fluorescence Intercalator Displacement (FID) Assay
A common and reliable method for determining the DNA binding affinity of compounds like this compound analogs is the Fluorescence Intercalator Displacement (FID) assay. This technique relies on the displacement of a fluorescent dye, such as ethidium bromide or thiazole orange, from a DNA-dye complex by a competing ligand (the gilvocarcin analog). The displacement of the dye results in a change in its fluorescence, which can be monitored to determine the binding affinity of the test compound.
General Protocol Outline:
-
Preparation of Reagents:
-
Buffer: Prepare a suitable buffer solution, typically Tris-HCl or phosphate buffer, at a physiological pH (e.g., 7.4). The buffer should also contain a salt, such as NaCl, to mimic physiological ionic strength.
-
DNA Solution: Prepare a stock solution of DNA (e.g., calf thymus DNA, poly(dA-dT), or poly(dG-dC)) in the buffer. The concentration should be determined spectrophotometrically.
-
Fluorescent Dye Solution: Prepare a stock solution of the intercalating dye (e.g., ethidium bromide) in the buffer. Protect the solution from light.
-
Test Compound Solution: Prepare a series of dilutions of the this compound analog in the buffer.
-
-
Assay Procedure:
-
In a fluorescence cuvette or a multi-well plate, mix the DNA solution and the fluorescent dye solution. Allow the mixture to incubate to ensure the formation of a stable DNA-dye complex.
-
Measure the initial fluorescence of the DNA-dye complex.
-
Add increasing concentrations of the this compound analog to the cuvette or wells.
-
After each addition, allow the mixture to equilibrate and then measure the fluorescence.
-
-
Data Analysis:
-
The decrease in fluorescence intensity is proportional to the amount of dye displaced by the test compound.
-
The data is typically plotted as the change in fluorescence versus the concentration of the test compound.
-
The binding constant (Ka) can be determined by fitting the data to a suitable binding model, such as the Scatchard equation or by non-linear regression analysis.
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow of a Fluorescence Intercalator Displacement (FID) assay.
Signaling Pathway of DNA Damage
Upon binding and photoactivation, this compound analogs can induce a DNA damage response. The following diagram illustrates a simplified signaling pathway that can be triggered by the formation of DNA adducts.
References
Navigating the Therapeutic Potential of Novel Gilvocarcin V Analogs: A Comparative Guide
For Immediate Release
A deep dive into the therapeutic index of novel Gilvocarcin V compounds reveals a promising landscape for the development of next-generation cancer therapeutics. This guide offers a comparative analysis of this compound, Polycarcin V, and D-olivosyl-gilvocarcin V against the established chemotherapeutic agent, Doxorubicin, providing researchers, scientists, and drug development professionals with critical data to inform future research and development.
This compound and its analogs are a class of C-aryl glycoside antibiotics that have demonstrated potent antitumor activity. Their mechanism of action involves intercalation into DNA, leading to DNA damage and subsequent cell death. Recent research has focused on the synthesis and evaluation of novel this compound compounds with the aim of improving their therapeutic index – the crucial balance between efficacy and toxicity. This guide synthesizes available data to facilitate a comprehensive comparison of these emerging drug candidates.
Comparative Efficacy: A Look at Cytotoxicity
The in vitro cytotoxicity of this compound, Polycarcin V, D-olivosyl-gilvocarcin V, and Doxorubicin was evaluated against a panel of human and murine cancer cell lines: NCI-H460 (human non-small cell lung cancer), MCF-7 (human breast adenocarcinoma), and LL/2 (murine Lewis lung carcinoma). While specific IC50 values for the this compound analogs against all three cell lines are not consistently available in a single study, preliminary anticancer assays have indicated that Polycarcin V and D-olivosyl-gilvocarcin V exhibit antitumor activities comparable to or slightly better than the parent compound, this compound[1][2]. One study reported potent cytotoxicity for Polycarcin V against a panel of 37 tumor cell lines, with IC70 values ranging from less than 0.3 ng/mL to 4 ng/mL for non-small-cell lung cancer and breast cancer cell lines, including MCF-7[3].
For a baseline comparison, the IC50 values for the widely used chemotherapeutic drug Doxorubicin are presented in the table below.
| Compound | NCI-H460 (µM) | MCF-7 (µM) | LL/2 (µM) |
| Doxorubicin | ~0.0094 | ~0.01 | ~0.46 |
Note: The IC50 values for Doxorubicin can vary between studies depending on the experimental conditions. The values presented here are collated from multiple sources for comparative purposes[4]. The IC50 for Doxorubicin against LL/2 cells was reported as 0.46 µM in one study[5].
Evaluating Safety: The Toxicity Profile
One study on Polycarcin V demonstrated a maximum tolerated dose of 2000 mg/kg in mice, suggesting a favorable acute toxicity profile[6]. Another study on this compound mentioned its in vivo antitumor activity in mice but did not provide a specific LD50 value[7]. In contrast, the LD50 of Doxorubicin in mice has been reported to be approximately 56.875 mg/kg when administered intraperitoneally. The remarkably low toxicity of this compound has been noted in other studies as well[8].
Experimental Protocols
To ensure the reproducibility and validation of the cited data, detailed methodologies for key experiments are provided below.
In Vitro Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:
This colorimetric assay is a standard method for assessing cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with serial dilutions of the test compounds (this compound analogs, Doxorubicin) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
2. Lactate Dehydrogenase (LDH) Assay:
This assay measures the release of LDH from damaged cells, providing an indicator of cytotoxicity.
-
Cell Culture and Treatment: Similar to the MTT assay, cells are seeded and treated with the test compounds.
-
Supernatant Collection: After the incubation period, a portion of the cell culture supernatant is collected.
-
LDH Reaction: The supernatant is mixed with an LDH reaction mixture containing lactate, NAD+, and a tetrazolium salt. LDH in the supernatant catalyzes the conversion of lactate to pyruvate, which then leads to the reduction of the tetrazolium salt to a colored formazan product.
-
Absorbance Measurement: The absorbance of the formazan product is measured at a specific wavelength.
-
Data Analysis: The amount of LDH released is proportional to the number of damaged cells. Cytotoxicity is calculated as a percentage of the maximum LDH release from cells treated with a lysis buffer.
In Vivo Toxicity Studies (LD50 Determination)
-
Animal Model: Typically, mice are used for acute toxicity studies.
-
Dose Administration: Graded doses of the test compound are administered to different groups of animals via a specific route (e.g., intraperitoneal or oral).
-
Observation: The animals are observed for a set period (e.g., 14 days) for signs of toxicity and mortality.
-
LD50 Calculation: The LD50, the dose that is lethal to 50% of the animals, is calculated using statistical methods.
Signaling Pathways and Experimental Workflows
The antitumor activity of this compound and its analogs is intrinsically linked to their ability to induce DNA damage, which in turn activates the DNA Damage Response (DDR) pathway.
Caption: Mechanism of action for this compound compounds.
The evaluation of these compounds typically follows a standardized workflow, from initial in vitro screening to more complex in vivo studies.
Caption: A typical workflow for evaluating novel anticancer compounds.
Conclusion
The available data suggests that novel this compound analogs, such as Polycarcin V and D-olivosyl-gilvocarcin V, hold significant promise as potent anticancer agents with potentially high therapeutic indices. Their comparable or enhanced cytotoxicity against cancer cell lines, coupled with suggestions of low in vivo toxicity, positions them as strong candidates for further preclinical and clinical development. The established chemotherapeutic, Doxorubicin, while effective, is known for its dose-limiting toxicities. The development of this compound analogs with a wider therapeutic window could represent a significant advancement in cancer therapy. Further rigorous and comparative studies are warranted to fully elucidate the therapeutic potential of these novel compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Total Synthesis of the Antitumor Natural Product Polycarcin V and Evaluation of Its DNA Binding Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug: Doxorubicin - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 5. Doxorubicin-conjugated polypeptide nanoparticles inhibit metastasis in two murine models of carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polycarcin V induces DNA-damage response and enables the profiling of DNA-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical transformation of this compound. Modification of the side-chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The complete gene cluster of the antitumor agent this compound and its implication for the biosynthesis of the gilvocarcins - PubMed [pubmed.ncbi.nlm.nih.gov]
Gilvocarcin V: A Promising Natural Product for Anticancer Drug Development
A Comparative Analysis of Gilvocarcin V Against Established Chemotherapeutic Agents
This compound, a natural product belonging to the gilvocarcin family of C-aryl glycoside antibiotics, has emerged as a compelling candidate for anticancer drug development. Exhibiting potent cytotoxic activity against a range of cancer cell lines, its unique mechanism of action and favorable preclinical toxicity profile warrant a thorough evaluation of its potential as a lead compound. This guide provides a comprehensive comparison of this compound and its analogs with established chemotherapeutic agents, supported by experimental data and detailed methodologies.
Mechanism of Action: A Multi-Faceted Approach to Killing Cancer Cells
This compound exerts its anticancer effects through a combination of mechanisms that ultimately lead to tumor cell death. Its primary mode of action involves the intercalation of its planar aromatic chromophore into the DNA double helix. This binding is followed by a critical, light-activated step where the vinyl group of this compound forms a covalent adduct with DNA, primarily with thymine residues. This photo-induced DNA damage is a key feature that distinguishes this compound from many other DNA intercalators.
Furthermore, this compound has been shown to be a potent inhibitor of topoisomerase II, an essential enzyme involved in DNA replication and transcription. By stabilizing the topoisomerase II-DNA cleavage complex, this compound leads to the accumulation of double-strand DNA breaks, a lethal event for rapidly dividing cancer cells. There is also evidence to suggest that this compound can induce cross-linking between DNA and proteins, such as histone H3, further disrupting normal cellular processes.
dot digraph "Gilvocarcin_V_Mechanism_of_Action" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowsize=0.7];
// Nodes GV [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DNA [label="Nuclear DNA", fillcolor="#FBBC05", fontcolor="#202124"]; Intercalation [label="DNA Intercalation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Light [label="Light Activation\n(UVA/Visible)", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CovalentAdduct [label="Covalent DNA Adduct\n(Thymine)", fillcolor="#FBBC05", fontcolor="#202124"]; TopoII [label="Topoisomerase II", fillcolor="#34A853", fontcolor="#FFFFFF"]; CleavageComplex [label="Stabilized Topo II-\nDNA Cleavage Complex", fillcolor="#34A853", fontcolor="#FFFFFF"]; DSB [label="Double-Strand\nDNA Breaks", fillcolor="#EA4335", fontcolor="#FFFFFF"]; HistoneH3 [label="Histone H3", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Crosslink [label="DNA-Protein\nCross-linking", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=doublecircle, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges GV -> Intercalation [label=" Enters Nucleus"]; DNA -> Intercalation; Intercalation -> Light; Light -> CovalentAdduct; GV -> TopoII [label=" Binds to"]; TopoII -> CleavageComplex [label=" Traps"]; DNA -> CleavageComplex; CleavageComplex -> DSB; CovalentAdduct -> DSB; GV -> Crosslink; DNA -> Crosslink; HistoneH3 -> Crosslink; DSB -> Apoptosis; Crosslink -> Apoptosis [style=dashed]; }
Figure 1: this compound's Multi-pronged Attack on Cancer Cells. This diagram illustrates the key steps in this compound's mechanism of action, including DNA intercalation, light-activated DNA damage, topoisomerase II inhibition leading to double-strand breaks, and potential DNA-protein cross-linking, all of which contribute to the induction of apoptosis.
Comparative Cytotoxicity Analysis
The in vitro anticancer activity of this compound and its analogs has been evaluated against various cancer cell lines. The following tables summarize the available 50% growth inhibitory (GI50) concentrations for gilvocarcin compounds and compare them with the 50% inhibitory concentration (IC50) values of several standard-of-care chemotherapeutic agents. It is important to note that direct comparisons of absolute IC50/GI50 values across different studies can be challenging due to variations in experimental conditions (e.g., assay type, incubation time).
Table 1: In Vitro Anticancer Activity of this compound and Analogs
| Compound/Drug | Cell Line | Cancer Type | GI50 (µM) |
| This compound | H460 | Human Lung | Value not explicitly provided in snippets |
| MCF-7 | Human Breast | Value not explicitly provided in snippets | |
| LL/2 | Murine Lung | Value not explicitly provided in snippets | |
| D-olivosyl-gilvocarcin V | H460 | Human Lung | Comparable to this compound |
| MCF-7 | Human Breast | Comparable to this compound | |
| LL/2 | Murine Lung | Comparable to this compound | |
| Polycarcin V | H460 | Human Lung | Comparable to this compound |
| MCF-7 | Human Breast | Comparable to this compound | |
| LL/2 | Murine Lung | Comparable to this compound |
Note: While the search results indicate that preliminary anticancer assays showed comparable or slightly better activity for some analogs against these cell lines, specific GI50 values were not available in the provided snippets.
Table 2: In Vitro Anticancer Activity of Standard Chemotherapeutic Agents
| Drug | Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| Doxorubicin | A549 | Human Lung | > 20 | 24 |
| HCT116 | Human Colon | 24.30 (µg/mL) | Not Specified | |
| Hep-G2 | Human Liver | 14.72 (µg/mL) | Not Specified | |
| MCF-7 | Human Breast | 2.5 | 24 | |
| Cisplatin | A549 | Human Lung | 4.97 (µg/mL) | Not Specified |
| MCF-7 | Human Breast | Varies widely (2-40) | 24 | |
| HeLa | Human Cervical | Varies widely | 48/72 | |
| Paclitaxel | Various | Human Tumor Lines | 0.0025 - 0.0075 | 24 |
| NSCLC cell lines | Human Lung | 0.027 (median) | 120 | |
| SK-BR-3 | Human Breast | Varies | 72 | |
| MDA-MB-231 | Human Breast | Varies | 72 | |
| Etoposide | A549 | Human Lung | 139.54 | Not Specified |
| BGC-823 | Human Gastric | 43.74 | Not Specified | |
| HeLa | Human Cervical | 209.90 | Not Specified | |
| Actinomycin D | A549 | Lung Carcinoma | 0.005 - 0.3 (µg/mL) | Not Specified |
| U251 | Human Glioblastoma | 0.028 (µg/mL) | 72 | |
| MCF-7 | Human Breast | 0.09 (µg/mL) | 72 | |
| Topotecan | MCF-7 Luc | Human Breast | 0.013 | Not Specified |
| DU-145 Luc | Human Prostate | 0.002 | Not Specified | |
| Irinotecan | HT-29 | Human Colon | 5.17 | Not Specified |
| LoVo | Human Colon | 15.8 | Not Specified |
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the anticancer properties of compounds like this compound.
Cytotoxicity Assays
1. Sulforhodamine B (SRB) Assay
This colorimetric assay is used to determine cell density, based on the measurement of cellular protein content.
-
Cell Plating: Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat cells with a range of concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).
-
Fixation: Fix the cells by gently adding cold trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Staining: Wash the plates with water and stain with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Washing: Remove the unbound dye by washing with 1% acetic acid.
-
Solubilization: Solubilize the protein-bound dye with 10 mM Tris base solution.
-
Absorbance Reading: Measure the absorbance at a wavelength of 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 value.
dot digraph "SRB_Assay_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.3]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowsize=0.7];
// Nodes Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PlateCells [label="Plate Cells in 96-well Plate", fillcolor="#F1F3F4", fontcolor="#202124"]; AddCompound [label="Add Test Compound", fillcolor="#FBBC05", fontcolor="#202124"]; Incubate [label="Incubate (48-72h)", fillcolor="#F1F3F4", fontcolor="#202124"]; Fix [label="Fix with TCA", fillcolor="#34A853", fontcolor="#FFFFFF"]; Stain [label="Stain with SRB", fillcolor="#34A853", fontcolor="#FFFFFF"]; Wash [label="Wash with Acetic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Solubilize [label="Solubilize Dye", fillcolor="#34A853", fontcolor="#FFFFFF"]; Read [label="Read Absorbance (510 nm)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analyze [label="Calculate GI50", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> PlateCells; PlateCells -> AddCompound; AddCompound -> Incubate; Incubate -> Fix; Fix -> Stain; Stain -> Wash; Wash -> Solubilize; Solubilize -> Read; Read -> Analyze; }
Figure 2: Workflow of the Sulforhodamine B (SRB) Cytotoxicity Assay. This flowchart outlines the sequential steps involved in assessing cell viability and the cytotoxic effects of a compound using the SRB assay.
2. MTT Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Plating and Treatment: Similar to the SRB assay, plate cells and treat with the test compound.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength between 500 and 600 nm.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.
Mechanistic Assays
1. Topoisomerase II Relaxation Assay
This assay determines the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase II.
-
Reaction Setup: Prepare a reaction mixture containing supercoiled plasmid DNA, topoisomerase II enzyme, and the test compound in a suitable buffer.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing a DNA intercalating dye (e.g., ethidium bromide) and loading dye.
-
Agarose Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) on an agarose gel.
-
Visualization: Visualize the DNA bands under UV light. Inhibition of topoisomerase II activity is observed as a decrease in the amount of relaxed DNA compared to the control.
2. DNA Intercalation Assay (Ethidium Bromide Displacement)
This assay assesses the ability of a compound to bind to DNA by measuring the displacement of a fluorescent intercalating dye.
-
DNA-Dye Complex Formation: Prepare a solution of double-stranded DNA and a fluorescent intercalating dye such as ethidium bromide.
-
Compound Titration: Add increasing concentrations of the test compound to the DNA-dye complex.
-
Fluorescence Measurement: Measure the fluorescence intensity of the solution after each addition of the test compound.
-
Data Analysis: A decrease in fluorescence intensity indicates that the test compound is displacing the intercalating dye from the DNA, suggesting a DNA binding interaction.
Clinical Development Status
As of the latest available information, there are no registered or published clinical trials for this compound or its direct analogs in humans. The development of this compound as a therapeutic agent appears to be in the preclinical stage. Further investigational new drug (IND)-enabling studies would be required before it can be evaluated in human clinical trials.
Conclusion and Future Directions
This compound represents a promising natural product with a distinct and potent mechanism of anticancer activity. Its ability to induce photo-activated DNA damage, inhibit topoisomerase II, and potentially cross-link DNA and proteins provides multiple avenues for therapeutic intervention. Preclinical data suggests that its cytotoxicity is comparable to or, in some cases, may exceed that of established chemotherapeutic agents in certain cancer cell lines.
However, a more extensive evaluation of this compound and its analogs against a broader panel of cancer cell lines with direct head-to-head comparisons against standard drugs is necessary to fully delineate its therapeutic potential. Further optimization of its structure to enhance efficacy, improve solubility, and minimize potential off-target effects will be crucial for its advancement as a clinical candidate. The lack of clinical trial data underscores the early stage of its development. Continued research into its unique mechanism of action and in vivo efficacy will be critical in determining if this compound can be successfully translated from a promising lead compound into a novel anticancer therapeutic.
Safety Operating Guide
Proper Disposal of Gilvocarcin V: A Guide for Laboratory Professionals
For immediate safety, it is critical to handle Gilvocarcin V, a potent cytotoxic and carcinogenic agent, with stringent safety protocols. This guide provides essential information for the proper disposal of this compound and associated contaminated materials, ensuring the safety of laboratory personnel and the environment.
This compound is a C-glycoside antitumor antibiotic that functions as a DNA intercalating agent. Due to its hazardous nature, all waste contaminated with this compound must be treated as cytotoxic and carcinogenic waste. The primary and most recommended method of disposal is high-temperature incineration at a licensed hazardous waste facility.
Quantitative Data Summary
The following table summarizes key quantitative data relevant to the handling and disposal of this compound.
| Parameter | Value / Recommendation | Source |
| Solubility | Soluble in DMSO and DMF. Moderately soluble in methanol and ethanol. Poor water solubility. | [Biousatralis Fine Chemicals] |
| Storage of Solutions | Prepare and use on the same day if possible. Store at -20°C for up to one month. | [Hello Bio] |
| Primary Disposal Method | High-temperature incineration | General cytotoxic waste guidelines |
| Chemical Decontamination (for surfaces and equipment) | 1% Sodium Hypochlorite Solution (freshly prepared) | General laboratory practice for DNA decontamination [Boston University] |
| Contact Time for Decontamination | Minimum 30 minutes | [Boston University] |
Experimental Protocol: Safe Handling and Disposal of this compound Waste for Incineration
This protocol outlines the standard operating procedure for the collection and preparation of this compound waste for disposal by incineration.
Personnel Protective Equipment (PPE):
-
Wear two pairs of chemotherapy-grade nitrile gloves.
-
A disposable, solid-front, back-closure gown.
-
ANSI-approved safety glasses with side shields or a face shield.
-
A NIOSH-approved respirator should be used when handling the powder form or when there is a risk of aerosolization.
Procedure:
-
Waste Segregation: All materials that have come into contact with this compound, including personal protective equipment (PPE), disposable labware (e.g., pipette tips, tubes), and contaminated cleaning materials, must be segregated as cytotoxic waste.
-
Solid Waste Containment:
-
Place all contaminated solid waste into a designated, leak-proof, puncture-resistant container lined with a heavy-duty plastic bag.
-
This container must be clearly labeled with "Cytotoxic Waste," "Chemotherapy Waste," and the universal biohazard symbol.
-
-
Liquid Waste Containment:
-
Collect all liquid waste containing this compound in a dedicated, sealed, and shatterproof container.
-
This container must also be clearly labeled as "Cytotoxic Liquid Waste" and include the chemical name "this compound."
-
-
Sharps Waste:
-
Dispose of any sharps (needles, scalpels, etc.) contaminated with this compound in a designated, puncture-proof sharps container that is also labeled as "Cytotoxic Sharps Waste."
-
-
Final Packaging:
-
Once the primary waste containers are full, securely seal the inner plastic bag.
-
Close the outer container and ensure it is properly labeled for pickup by a licensed hazardous waste disposal service.
-
-
Decontamination of Work Area:
-
After handling this compound and preparing waste for disposal, decontaminate all work surfaces and equipment. Refer to the chemical decontamination protocol below.
-
-
Hand Hygiene:
-
After removing all PPE, wash hands thoroughly with soap and water.
-
Experimental Protocol: Chemical Decontamination of Surfaces and Equipment
Disclaimer: The following protocol is a general guideline for the chemical decontamination of surfaces and equipment contaminated with this compound, based on procedures for other cytotoxic and DNA-intercalating agents. The efficacy of these methods for the complete inactivation of this compound has not been specifically reported. It is imperative that individual laboratories validate this procedure for their specific applications.
Materials:
-
1% Sodium Hypochlorite (NaOCl) solution (freshly prepared by diluting household bleach, typically 5.25-6% NaOCl, 1:4 with water).
-
Alternatively, a 3% Hydrogen Peroxide (H₂O₂) solution can be used.
-
Absorbent pads (plastic-backed).
-
Chemotherapy-grade nitrile gloves and other appropriate PPE.
-
Designated cytotoxic waste containers.
Procedure:
-
Preparation: Ensure all visible spills of this compound are first removed with absorbent pads and disposed of as cytotoxic waste.
-
Application of Decontaminant: Liberally apply the freshly prepared 1% sodium hypochlorite solution to the contaminated surface. Ensure the entire area is thoroughly wetted.
-
Contact Time: Allow the decontaminant to remain in contact with the surface for a minimum of 30 minutes.
-
Rinsing: After the required contact time, wipe the surface with absorbent pads soaked in sterile water to remove the bleach residue. Dispose of these pads as cytotoxic waste.
-
Final Wipe-Down: Perform a final wipe-down of the surface with 70% ethanol to ensure it is clean and dry.
-
Disposal: All materials used in the decontamination process, including gloves and wipes, must be disposed of as cytotoxic waste.
Disposal Workflow and Logic
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
This comprehensive approach to the disposal of this compound is designed to minimize risk and ensure compliance with safety regulations. By adhering to these procedures, researchers can maintain a safe laboratory environment while handling this potent compound.
Safeguarding Researchers: A Comprehensive Guide to Handling Gilvocarcin V
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, particularly when working with potent compounds like Gilvocarcin V. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a culture of safety and build trust in handling this cytotoxic and antitumor antibiotic.
This compound is a powerful compound with significant biological activity, including DNA interaction and the inhibition of topoisomerase II.[1][2][3] Its hazardous nature necessitates stringent safety protocols to protect laboratory personnel from potential exposure.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound, based on general guidelines for cytotoxic agents. It is crucial to consult the specific Safety Data Sheet (SDS) for any quantitative data, such as glove breakthrough times.
| PPE Category | Equipment | Specification and Rationale |
| Hand Protection | Double-gloving with chemotherapy-rated nitrile gloves | Provides a barrier against dermal absorption. Double-gloving is a standard precaution for handling highly potent compounds.[4][5] |
| Body Protection | Disposable, solid-front, back-closure chemotherapy gown | Prevents contamination of personal clothing and skin. The back-closure design offers better protection against frontal splashes. |
| Eye and Face Protection | Safety goggles and a full-face shield | Protects the eyes and face from splashes and aerosols. Standard safety glasses are insufficient.[5] |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 or higher) | Recommended when handling the powdered form of the compound outside of a certified chemical fume hood to prevent inhalation.[4] |
| Foot Protection | Closed-toe shoes | Protects feet from potential spills. |
Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to disposal is critical to minimize exposure risks.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leakage in a designated receiving area.
-
Personnel handling the package should wear appropriate PPE.
-
Store this compound in a clearly labeled, sealed container in a designated, secure, and well-ventilated area, separate from incompatible chemicals.[6]
2. Preparation and Handling:
-
All handling of this compound, especially when in powdered form, must be conducted within a certified chemical fume hood or a biological safety cabinet to control airborne particles.
-
Before starting any procedure, ensure all necessary PPE is donned correctly.
-
Use dedicated equipment (e.g., spatulas, weighing paper) for handling this compound.
-
When preparing solutions, work carefully to avoid splashes and aerosol generation.
3. Spill Management:
-
In the event of a spill, immediately alert others in the vicinity and evacuate the area if necessary.
-
Access and use a chemotherapy spill kit, following the manufacturer's instructions.
-
All materials used for spill cleanup must be disposed of as cytotoxic waste.
Disposal Plan
Proper disposal of this compound and all contaminated materials is essential to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All materials that come into contact with this compound, including gloves, gowns, weighing paper, and pipette tips, must be segregated as cytotoxic waste.[7]
-
Waste Containers: Use clearly labeled, leak-proof, and puncture-resistant containers specifically designated for cytotoxic waste.[7][8] These containers are often color-coded (e.g., yellow or red) for easy identification.[7][9]
-
Disposal Method: The primary recommended method for the disposal of cytotoxic waste is incineration at a licensed hazardous waste facility.[7][8] Chemical neutralization may be an alternative in some cases, but incineration is generally preferred to ensure complete destruction of the hazardous compound.[7]
Experimental Workflow
The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
By adhering to these stringent safety protocols, research institutions can ensure the well-being of their personnel while continuing to advance scientific discovery. This commitment to safety is the foundation of trustworthy and impactful research.
References
- 1. Gilvocarcins, new antitumor antibiotics. 4. Mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Complete Gene Cluster of the Antitumor Agent this compound and Its Implication for the Biosynthesis of the Gilvocarcins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bioaustralis.com [bioaustralis.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 7. danielshealth.ca [danielshealth.ca]
- 8. acewaste.com.au [acewaste.com.au]
- 9. kingstonhsc.ca [kingstonhsc.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
